Venetoclax
描述
Structure
2D Structure
属性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBVNQSMGBZMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50ClN7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154863 | |
| Record name | ABT-199 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257044-40-8 | |
| Record name | ABT 199 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257044-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Venetoclax [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257044408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venetoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-199 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VENETOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54AIC43PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Venetoclax: A Technical Guide to BCL-2 Inhibition in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax (VTC), a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein, has revolutionized the treatment landscape for various hematological malignancies.[1][2] Its targeted mechanism of action, which restores the cell's natural apoptotic process, offers a significant advantage over traditional cytotoxic chemotherapies.[3][4] This in-depth technical guide elucidates the core mechanism of this compound, detailing the molecular interactions, signaling pathways, and key experimental methodologies used to characterize its activity. We further present quantitative data on its efficacy and discuss mechanisms of resistance.
The Intrinsic Apoptosis Pathway and the Role of BCL-2
The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the BCL-2 family of proteins, which can be broadly categorized into three groups:
-
Anti-apoptotic proteins: BCL-2, BCL-XL, BCL-W, MCL-1, and A1/BFL-1. These proteins prevent apoptosis by sequestering pro-apoptotic proteins.
-
Pro-apoptotic effector proteins: BAX and BAK. When activated, these proteins oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, etc. These proteins act as sensors of cellular stress and initiators of apoptosis. They can either directly activate BAX and BAK or inhibit the anti-apoptotic BCL-2 proteins.
In many hematological malignancies, the overexpression of anti-apoptotic proteins, particularly BCL-2, is a common survival mechanism.[4][5] BCL-2 binds with high affinity to the BH3 domain of pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK.[4] This sequestration of pro-apoptotic factors effectively blocks the apoptotic cascade, allowing cancer cells to survive and proliferate.
This compound: A BH3 Mimetic Restoring Apoptosis
This compound is a "BH3 mimetic," a class of drugs designed to mimic the action of BH3-only proteins.[1] It selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein.[4] This binding competitively displaces pro-apoptotic proteins, such as BIM, that are sequestered by BCL-2.[4]
Once liberated, these pro-apoptotic proteins are free to activate the effector proteins BAX and BAK.[4] The subsequent activation and oligomerization of BAX and BAK lead to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This initiates a caspase cascade, culminating in the execution of apoptosis and programmed cell death.[6]
A key feature of this compound is its high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1. This selectivity is crucial for its therapeutic window, as inhibition of BCL-XL is associated with on-target toxicities such as thrombocytopenia.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Workflow for evaluating this compound's mechanism.
Quantitative Data
Binding Affinity of this compound to BCL-2 Family Proteins
| Protein | Binding Affinity (Ki, nM) | Reference |
| BCL-2 | 0.018 | [3] |
| BCL-2 (G101V mutant) | 3.2 | [3] |
| BCL-2 (F104L mutant) | 0.46 | [3] |
| BCL-2 (F104C mutant) | 25 | [3] |
In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines
| Cell Line | Disease Type | IC50 (nM) | Reference |
| OCI-Ly1 | Lymphoma | 60 | [7] |
| ML-2 | AML | 100 | [7] |
| MOLM-13 | AML | 200 | [7] |
| OCI-AML3 | AML | 600 | [7] |
| SKM-1 | AML | 1000 | [7] |
| HL-60 | AML | 1600 | [7] |
| PL-21 | AML | >10,000 | [7] |
| MOLM-16 | AML | >10,000 | [7] |
Clinical Efficacy of this compound in Hematological Malignancies
| Malignancy | Trial (if specified) | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Relapsed/Refractory CLL | MURANO | This compound + Rituximab | 93.3% | Not Reached | [8] |
| Relapsed/Refractory CLL | MURANO | Bendamustine + Rituximab | 67.7% | 17.0 months | [8] |
| Relapsed/Refractory Mantle Cell Lymphoma (MCL) | - | This compound +/- other agents | 40% | 3.7 months | [9] |
| Relapsed/Refractory Non-Hodgkin Lymphomas (NHL) | - | This compound | 26% | 2.0 months | [2] |
Mechanisms of Resistance
Despite the significant efficacy of this compound, both intrinsic and acquired resistance can occur. Understanding these mechanisms is crucial for developing strategies to overcome them.
-
Mutations in BCL-2: Specific mutations in the BH3-binding groove of BCL-2, such as G101V, can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[3][4]
-
Upregulation of other anti-apoptotic proteins: Increased expression of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL, can compensate for the inhibition of BCL-2 and maintain cell survival.[10]
-
Alterations in cellular metabolism: Changes in metabolic pathways, such as increased oxidative phosphorylation, have been implicated in this compound resistance.
Caption: Key mechanisms of resistance to this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess BCL-2 Protein Interactions
Objective: To determine if this compound treatment disrupts the interaction between BCL-2 and pro-apoptotic proteins (e.g., BIM).
Methodology:
-
Cell Lysis:
-
Treat hematological malignancy cells with this compound or a vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors) to preserve protein-protein interactions.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.[11]
-
Incubate the pre-cleared lysate with an antibody specific for BCL-2 overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against BCL-2 and the interacting protein of interest (e.g., BIM).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the amount of BIM co-immunoprecipitated with BCL-2 in this compound-treated samples compared to the control indicates disruption of the interaction.
-
BH3 Profiling to Measure Apoptotic Priming
Objective: To functionally assess the dependence of mitochondria on BCL-2 for survival and the ability of this compound to induce mitochondrial outer membrane permeabilization (MOMP).
Methodology:
-
Cell Preparation:
-
Harvest hematological malignancy cells.
-
Resuspend cells in a mitochondrial assay buffer (e.g., MEB: 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM Succinate).[1]
-
-
Cell Permeabilization:
-
Permeabilize the plasma membrane using a mild detergent like digitonin, leaving the mitochondrial membranes intact. This allows for the direct delivery of BH3 peptides to the mitochondria.
-
-
Treatment with BH3 Peptides/Venetoclax:
-
Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) or this compound at various concentrations. These peptides will competitively bind to anti-apoptotic proteins.
-
-
Measurement of MOMP:
-
MOMP can be assessed by several methods:
-
Cytochrome c release: Stain cells with a fluorescently labeled antibody against cytochrome c and analyze by flow cytometry. A decrease in mitochondrial cytochrome c indicates its release into the cytoplasm.
-
Mitochondrial membrane potential: Use a fluorescent dye such as JC-1, which aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm upon membrane depolarization (green fluorescence). A shift from red to green fluorescence indicates MOMP.
-
-
-
Data Analysis:
-
Quantify the percentage of cells that have undergone MOMP in response to each treatment. Increased MOMP in the presence of this compound or BCL-2-specific BH3 peptides indicates a reliance on BCL-2 for survival and sensitivity to its inhibition.
-
Conclusion
This compound represents a paradigm shift in the treatment of hematological malignancies by specifically targeting a key survival mechanism of cancer cells. Its ability to selectively inhibit BCL-2 and restore the intrinsic apoptotic pathway provides a powerful therapeutic strategy. A thorough understanding of its mechanism of action, coupled with robust experimental validation and an awareness of potential resistance mechanisms, is essential for optimizing its clinical use and developing next-generation therapies to overcome resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working to advance the field of targeted cancer therapy.
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. ashpublications.org [ashpublications.org]
- 3. Structures of BCL-2 in complex with this compound reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the BCL-2 inhibitor this compound in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rationale for Combining the BCL2 Inhibitor this compound with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
An In-depth Technical Guide to Venetoclax: A BCL-2 Inhibitor Revolutionizing Apoptosis-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evasion of apoptosis, or programmed cell death, is a cardinal hallmark of cancer. A key mediator of this resistance is the B-cell lymphoma 2 (BCL-2) protein, an anti-apoptotic gatekeeper that sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing self-destruction. Venetoclax (ABT-199), a potent and selective small-molecule inhibitor of BCL-2, has emerged as a paradigm-shifting therapeutic agent. By acting as a BCL-2 Homology 3 (BH3) mimetic, this compound restores the natural process of apoptosis in malignant cells dependent on BCL-2 for survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, its intricate interplay with the apoptosis pathway, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental processes.
The BCL-2 Family and the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the BCL-2 family of proteins, which can be broadly categorized into three functional groups:
-
Anti-apoptotic Proteins: This group, including BCL-2, BCL-X L, and MCL-1, acts to prevent apoptosis. They achieve this by binding to and sequestering the pro-apoptotic "effector" proteins.[1][2] In many hematologic malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), these proteins are overexpressed, contributing to tumor cell survival and resistance to conventional chemotherapy.[3][4]
-
Pro-apoptotic Effector Proteins: BAX and BAK are the central executioners of the intrinsic pathway.[4][5] Upon activation, they oligomerize in the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[4] This event is considered the "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6]
-
BH3-only Proteins: This pro-apoptotic subgroup, which includes BIM, BID, PUMA, and BAD, functions as cellular stress sensors.[1][7] When activated by cellular damage or developmental cues, they either directly activate BAX and BAK or inhibit the anti-apoptotic BCL-2 proteins, thereby liberating the effectors to initiate MOMP.[7][8]
This compound: Mechanism of Action as a BH3 Mimetic
This compound is a first-in-class, orally bioavailable BH3 mimetic drug.[3][9] Its mechanism of action is highly specific:
-
High-Affinity Binding to BCL-2: this compound is designed to fit with high precision into the BH3-binding groove of the BCL-2 protein, a site normally occupied by pro-apoptotic BH3-only proteins like BIM.[8][10]
-
Displacement of Pro-Apoptotic Proteins: By occupying this groove, this compound displaces BIM and other sequestered pro-apoptotic proteins.[4][10]
-
Activation of BAX/BAK: The liberated BIM is now free to directly activate the effector proteins BAX and BAK.[5][11]
-
Induction of Apoptosis: Activated BAX and BAK oligomerize, leading to MOMP, cytochrome c release, subsequent caspase activation (initiator caspase-9 and executioner caspase-3/7), and ultimately, apoptotic cell death.[4][6]
This targeted mechanism allows this compound to selectively kill cancer cells that are "primed for death," meaning they are highly dependent on BCL-2 to keep the pro-apoptotic machinery in check.[8][12]
Quantitative Data
The efficacy of this compound is underpinned by its high selectivity and potency, which has been quantified in both preclinical and clinical settings.
Table 1: this compound Binding Affinity and Selectivity
| Target Protein | Binding Affinity (Kd) | Selectivity vs. BCL-2 |
| BCL-2 | ~1.1 nM | - |
| BCL-XL | >350 nM | ~325-fold |
| MCL-1 | >1 µM | >1000-fold |
| BCL-2 (G101V Mutant) | ~29 nM | ~26-fold decrease |
Data compiled from preclinical studies. The G101V mutation is a known mechanism of acquired resistance.[13]
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48-72h) | Sensitivity |
| MOLM-13 | AML | <0.1 µM - 0.2 µM | Sensitive |
| MV-4-11 | AML | <0.1 µM | Sensitive |
| OCI-AML3 | AML | 0.6 µM - >10 µM | Intermediate to Resistant |
| Kasumi-1 | AML | 5.4 - 6.8 µM | Intermediate |
| Riva | DLBCL | ~10 nM | Sensitive |
| OCI-Ly1 | Lymphoma | 60 nM | Sensitive |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and can vary based on assay conditions.[6][14][15]
Table 3: Clinical Efficacy of this compound-Based Regimens
| Indication | Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRi) |
| AML | This compound + Azacitidine | Newly Diagnosed | 67% | 37% (CR) |
| AML | This compound + Decitabine | Newly Diagnosed | 71% | 54% (CR) |
| AML | This compound + Low-Dose Cytarabine | Newly Diagnosed | 62% | 62% (CR/CRi) |
| CLL/SLL | This compound + Obinutuzumab | Untreated | 85% | - |
| CLL | This compound Monotherapy | R/R with 17p del | 79% | 20% (CR/CRi) |
R/R: Relapsed/Refractory. CRi: Complete Remission with incomplete hematologic recovery. Data from various Phase 1/2/3 clinical trials.[5][16][17]
Experimental Protocols
Assessing the activity of this compound requires robust in vitro and ex vivo assays. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT-Based)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability following treatment with this compound.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for no-cell (blank) and vehicle-only controls.
-
Incubation: Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the appropriate wells. Add vehicle (e.g., DMSO) to control wells.
-
Exposure: Incubate the cells with the drug for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[18]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630-670 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the results to determine the IC₅₀ value.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis induction.
Materials:
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC or similar)
-
Caspase assay buffer
-
Cell lysis buffer
-
Opaque-walled 96-well plates (white or black)
-
Fluorometric plate reader
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell viability assay (Steps 1-4). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or a similar reagent by mixing the caspase substrate with the assay buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[2]
-
Assay Initiation (Homogeneous "Add-Mix-Measure" Protocol): a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature. b. Add a volume of the prepared caspase reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells/medium).[11] c. Mix briefly on a plate shaker at low speed.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light. The optimal incubation time may need to be determined empirically.[2]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 370/450 nm for AMC-based substrates).[19]
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of caspase-3/7 activity. Express the results as fold-change over the vehicle-treated control.
BH3 Profiling (Flow Cytometry-Based)
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold ("priming") by assessing mitochondrial response to a panel of BH3 peptides.
Materials:
-
BH3 peptides (e.g., BIM, BAD, PUMA, MS1, HRK) dissolved in DMSO
-
Mannitol Experimental Buffer (MEB)
-
Digitonin (permeabilizing agent)
-
Fixation and permeabilization buffers (e.g., for intracellular staining)
-
Anti-Cytochrome c antibody conjugated to a fluorophore
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest and wash cells, then resuspend them in MEB.
-
Digitonin Titration: Determine the optimal concentration of digitonin that permeabilizes the plasma membrane without disrupting the mitochondrial outer membrane for your specific cell type.[1]
-
Peptide Treatment: a. Aliquot cell suspensions into a 96-well plate. b. Add the panel of BH3 peptides at predetermined concentrations to the wells. Include a DMSO vehicle control (negative) and a potent activator like alamethicin (positive control). c. Add the optimized concentration of digitonin to all wells to permeabilize the cells and allow peptide entry.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for peptide-induced MOMP.
-
Fixation: Fix the cells by adding formaldehyde to each well.
-
Intracellular Staining: Permeabilize the cells further (e.g., with methanol) and stain with an anti-cytochrome c antibody.
-
Flow Cytometry: Acquire data on a flow cytometer. The percentage of cells that have lost cytochrome c staining is the readout for mitochondrial outer membrane permeabilization.[20]
-
Data Analysis: Calculate the percentage of cytochrome c release for each peptide treatment relative to the positive and negative controls. The response pattern reveals the cell's dependence on specific anti-apoptotic proteins (e.g., high response to MS1 peptide indicates MCL-1 dependence).
References
- 1. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 2. ulab360.com [ulab360.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. content.sph.harvard.edu [content.sph.harvard.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Rationale for Combining the BCL2 Inhibitor this compound with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Biological Correlates of Response in a Phase 2 Study of this compound Monotherapy in Patients with Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubpbio.com [ubpbio.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to this compound | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 16. targetedonc.com [targetedonc.com]
- 17. onclive.com [onclive.com]
- 18. researchhub.com [researchhub.com]
- 19. content.abcam.com [content.abcam.com]
- 20. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Targeted Killer: An In-depth Technical Guide to the Discovery and Development of Venetoclax (ABT-199)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venetoclax (ABT-199), a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor, represents a paradigm shift in the treatment of several hematologic malignancies. Its development, rooted in a deep understanding of the intrinsic apoptosis pathway, showcases a successful translation of basic science into a potent therapeutic. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of this compound, with a focus on its mechanism of action, quantitative data from pivotal studies, and detailed experimental methodologies.
The Rationale for BCL-2 Inhibition: A Hijacked Survival Mechanism
In many cancers, particularly hematologic malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), cancer cells evade programmed cell death, or apoptosis, by overexpressing anti-apoptotic proteins of the BCL-2 family.[1][2] BCL-2 sequesters pro-apoptotic proteins, such as BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and the subsequent cascade of events leading to cell death.[3][4] This disruption of the apoptotic machinery is a key driver of tumorigenesis and chemoresistance.[5] The therapeutic strategy, therefore, was to develop a small molecule that could mimic the action of the natural antagonists of BCL-2, the BH3-only proteins, thereby liberating the pro-apoptotic factors and restoring the cell's ability to undergo apoptosis.[3]
From Fragment to Potent Inhibitor: The Discovery of this compound
The journey to this compound began with the development of earlier, less selective BCL-2 family inhibitors, such as navitoclax (ABT-263). While navitoclax showed clinical activity, its inhibition of BCL-xL, a protein crucial for platelet survival, led to dose-limiting thrombocytopenia.[6] This challenge spurred the development of a BCL-2 selective inhibitor.
The discovery of this compound was a triumph of structure-based drug design and fragment-based screening.[7] Researchers at Abbott (now AbbVie) utilized nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to identify and optimize small chemical fragments that could bind to the BH3-binding groove of BCL-2.[7] Through iterative medicinal chemistry efforts, these fragments were linked and modified to create a molecule with high affinity and selectivity for BCL-2, while minimizing its interaction with BCL-xL.[7] This meticulous process ultimately yielded ABT-199, later named this compound.
Preclinical Profile: Potency, Selectivity, and On-Target Activity
Preclinical studies demonstrated the potent and selective activity of this compound.
Binding Affinity and Selectivity
Binding affinity studies confirmed this compound's high affinity for BCL-2 and its significantly lower affinity for other BCL-2 family members, explaining its favorable safety profile with respect to thrombocytopenia.
| Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |
| BCL-2 | <0.01 nM[8][9] | - |
| BCL-xL | 48 nM[8] | >4800-fold[8] |
| BCL-w | 245 nM[8] | >24500-fold[8] |
| MCL-1 | >444 nM[8] | >44400-fold[8] |
In Vitro Efficacy in Hematological Cancer Cell Lines
This compound demonstrated potent cytotoxic activity across a range of hematological cancer cell lines, with IC50 values in the nanomolar range for BCL-2-dependent lines.
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 8[8] |
| MOLM-13 | Acute Myeloid Leukemia | 200[10] |
| HL-60 | Acute Myeloid Leukemia | 1600[10] |
| OCI-AML3 | Acute Myeloid Leukemia | 600[10] |
| MV4-11 | Acute Myeloid Leukemia | <1000[11] |
| THP-1 | Acute Myeloid Leukemia | >1000[11] |
Clinical Development: From Promising Preclinical Data to Landmark Approvals
The robust preclinical data paved the way for an extensive clinical development program that has established this compound as a cornerstone therapy for various hematological malignancies.
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
This phase 3 trial evaluated this compound in combination with rituximab (VenR) versus bendamustine plus rituximab (BR) in patients with relapsed or refractory CLL. The final 7-year follow-up demonstrated a significant and sustained progression-free survival (PFS) and overall survival (OS) benefit for the VenR arm.[12]
| Endpoint | This compound + Rituximab (VenR) | Bendamustine + Rituximab (BR) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 54.7 months[12] | 17.0 months[12] | 0.23 (0.18-0.29)[13] | <0.0001[13] |
| 7-Year PFS Rate | 23.0%[12] | Not Evaluable | - | - |
| 7-Year OS Rate | 69.6%[12] | 51.0%[12] | 0.53[13] | - |
| Overall Response Rate (ORR) | 93.3%[14] | 67.7%[14] | - | - |
| Complete Response (CR/CRi) | 26.8%[14] | 8.2%[14] | - | - |
This phase 3 trial investigated fixed-duration this compound plus obinutuzumab (Ven-Obi) compared to chlorambucil plus obinutuzumab (Clb-Obi) in treatment-naïve CLL patients with comorbidities. The 6-year follow-up confirmed a lasting PFS benefit for the this compound combination.[1][15]
| Endpoint | This compound + Obinutuzumab (Ven-Obi) | Chlorambucil + Obinutuzumab (Clb-Obi) | Hazard Ratio (95% CI) | p-value |
| Median PFS | 76.2 months[15] | 36.4 months[15] | 0.40 (0.31-0.52)[15] | <0.0001[15] |
| 6-Year PFS Rate | Not Reported | Not Reported | - | - |
| 6-Year OS Rate | 78.7%[15] | 69.2%[15] | 0.69 (0.48-1.01)[15] | 0.052[15] |
| Overall Response Rate (ORR) | 85%[16] | 71%[16] | - | 0.0007[16] |
Acute Myeloid Leukemia (AML)
This phase 3 trial evaluated this compound in combination with azacitidine versus azacitidine alone in treatment-naïve AML patients ineligible for intensive chemotherapy. The final analysis with a median follow-up of 43.2 months demonstrated a significant OS benefit.[17][18]
| Endpoint | This compound + Azacitidine | Azacitidine + Placebo | Hazard Ratio (95% CI) | p-value |
| Median OS | 14.7 months[17][18] | 9.6 months[17][18] | 0.58 (0.47-0.72)[17] | <0.001[17] |
| 24-Month OS Rate | 37.5%[17] | 16.9%[17] | - | - |
| CR + CRi Rate | 66.4%[19] | 28.3%[19] | - | <0.001[19] |
Key Experimental Protocols
BH3 Profiling
BH3 profiling is a functional assay used to assess the mitochondrial apoptotic priming of cells, essentially determining their dependence on specific anti-apoptotic BCL-2 family proteins.
Principle: Permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from pro-apoptotic proteins. These peptides selectively antagonize different anti-apoptotic BCL-2 family members. The release of cytochrome c from the mitochondria upon peptide exposure is measured, indicating the cell's reliance on the targeted anti-apoptotic protein for survival.
Simplified Protocol:
-
Isolate and prepare a single-cell suspension of the cells of interest.
-
Permeabilize the cells using a mild detergent like digitonin to allow entry of the BH3 peptides.
-
Incubate the permeabilized cells with a panel of BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations.
-
Stain the cells with antibodies against cytochrome c and a mitochondrial marker.
-
Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c in response to each peptide.
Annexin V Apoptosis Assay
The Annexin V assay is a standard method for detecting early-stage apoptosis.
Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). When incubated with cells, fluorescently labeled Annexin V binds to the exposed PS on apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Simplified Protocol:
-
Culture and treat cells with the compound of interest (e.g., this compound).
-
Harvest the cells and wash with a suitable buffer.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to quantify the populations of live, early apoptotic, and late apoptotic/necrotic cells.
Visualizing the Science: Diagrams and Workflows
BCL-2 Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits BCL-2, leading to apoptosis.
Fragment-Based Drug Discovery Workflow for this compound
Caption: The workflow from fragment screening to this compound.
Experimental Workflow for BH3 Profiling
Caption: A simplified workflow for a BH3 profiling experiment.
Conclusion
The discovery and development of this compound is a landmark achievement in targeted cancer therapy. By selectively inhibiting BCL-2, this compound effectively restores the apoptotic potential of cancer cells, leading to profound and durable responses in patients with various hematologic malignancies. This technical guide has provided an in-depth overview of the scientific journey of this compound, from its rational design to its clinical validation. The continued exploration of this compound in new combinations and indications holds the promise of further improving outcomes for patients with cancer.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical Trial: NCT02993523 - My Cancer Genome [mycancergenome.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. JoVE | Peer Reviewed Scientific Video Journal - Methods and Protocols [app.jove.com]
- 6. Pharmacokinetics and Exposure-Response Analysis of this compound + Obinutuzumab in Chronic Lymphocytic Leukemia: Phase 1b Study and Phase 3 CLL14 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Preparing Samples for Crystallization of Bcl-2 Family Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of this compound in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy [clin.larvol.com]
- 10. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
- 13. cda-amc.ca [cda-amc.ca]
- 14. Facebook [cancer.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Study to Evaluate the Benefit of this compound Plus Rituximab Compared With Bendamustine Plus Rituximab in Participants With Relapsed or Refractory Chronic Lymphocytic Leukemia (CLL) [clin.larvol.com]
- 19. news.abbvie.com [news.abbvie.com]
Venetoclax: A Deep Dive into its Molecular Targets and Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax (ABT-199) represents a paradigm shift in cancer therapy, being a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor.[1] Its development is rooted in the understanding that many hematological malignancies are dependent on the anti-apoptotic protein BCL-2 for their survival. This guide provides a comprehensive technical overview of this compound's mechanism of action, its precise molecular targets, the intricate details of its molecular interactions, and the experimental methodologies used to elucidate these characteristics.
Core Mechanism of Action: Restoring Apoptosis
This compound is a potent and selective oral small-molecule inhibitor of the anti-apoptotic protein BCL-2.[2] In many cancer cells, particularly those of lymphoid origin, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death (apoptosis).[3] this compound functions as a BH3 mimetic, mimicking the BH3 domain of pro-apoptotic proteins.[4] It binds with high affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This liberation of pro-apoptotic proteins allows for the activation of BAX and BAK, which then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the caspase cascade and apoptosis.[2][4]
Quantitative Analysis of Molecular Interactions
The efficacy and selectivity of this compound are defined by its binding affinity to BCL-2 family proteins. The following tables summarize key quantitative data from various studies.
Table 1: this compound Binding Affinity for BCL-2 Family Proteins
| Target Protein | Binding Affinity (K_i) | Reference |
| BCL-2 | <0.01 nM | [5] |
| BCL-XL | 48 nM | [5] |
| BCL-w | 22 nM | [5] |
| MCL-1 | >4400 nM | [5] |
Note: K_i values represent the inhibition constant, with lower values indicating stronger binding affinity.
Table 2: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 8 nM | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5 nM | [5] |
| HBL-1 | Diffuse Large B-cell Lymphoma | 4 nM | [5] |
| DoHH-2 | Follicular Lymphoma | 3 nM | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Molecular Interactions
This compound's primary effect is the reactivation of the intrinsic apoptotic pathway. The key molecular interactions and the subsequent signaling cascade are depicted below.
Caption: this compound-induced apoptotic signaling pathway.
The crystal structure of this compound in complex with BCL-2 reveals the precise molecular interactions. Key residues in the BH3-binding groove of BCL-2, such as Phe104, Asp103, and Gly101, are crucial for this interaction.[6][7] Mutations in these residues, particularly G101V, have been identified as a mechanism of acquired resistance to this compound.[6]
Experimental Protocols
The characterization of this compound's activity and molecular interactions relies on a suite of specialized experimental techniques.
BH3 Profiling
This assay assesses the mitochondrial priming for apoptosis.
Methodology:
-
Cell Permeabilization: Cells are permeabilized with a mild detergent like digitonin to allow the entry of BH3 peptides while keeping mitochondrial membranes intact.
-
Peptide Incubation: The permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from various BCL-2 family members (e.g., BIM, BAD, NOXA).
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: MOMP is measured by detecting the release of cytochrome c from the mitochondria or by using fluorescent dyes sensitive to changes in mitochondrial membrane potential.
-
Data Analysis: The degree of MOMP induced by each BH3 peptide provides a "BH3 profile" of the cell, indicating its dependence on specific anti-apoptotic proteins and its proximity to the apoptotic threshold.
Caption: Experimental workflow for BH3 profiling.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the disruption of protein-protein interactions by this compound.
Methodology:
-
Cell Lysis: Cells are treated with this compound or a vehicle control and then lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to BCL-2 is added to the cell lysate and incubated to form antibody-protein complexes.
-
Complex Capture: Protein A/G beads are added to bind to the antibody-protein complexes, allowing for their precipitation.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. Western blotting is then performed using antibodies against BCL-2 and its interacting partners (e.g., BIM) to assess the association between these proteins in the presence and absence of this compound.
Caption: Co-immunoprecipitation workflow to study protein interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between this compound and BCL-2 in real-time.
Methodology:
-
Immobilization: Recombinant BCL-2 protein is immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor surface.
-
Signal Detection: The binding of this compound to BCL-2 causes a change in the refractive index at the sensor surface, which is detected as a response in real-time.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on).
Fluorescence Polarization (FP) Assay
FP is a solution-based technique used to measure the binding affinity of this compound to BCL-2.
Methodology:
-
Probe Incubation: A fluorescently labeled BH3 peptide (the probe) is incubated with recombinant BCL-2, resulting in a high polarization signal due to the slower tumbling of the larger complex.
-
Competitive Binding: this compound is added at increasing concentrations, which competes with the fluorescent probe for binding to BCL-2.
-
Signal Measurement: The displacement of the fluorescent probe by this compound leads to a decrease in the fluorescence polarization signal.
-
Data Analysis: The concentration of this compound required to displace 50% of the bound probe (IC50) is determined, from which the inhibition constant (K_i) can be calculated.
Conclusion
This compound has revolutionized the treatment of certain hematological malignancies by specifically targeting the BCL-2-mediated survival pathway. Its high affinity and selectivity for BCL-2 underscore the power of structure-based drug design. A thorough understanding of its molecular interactions, underpinned by the quantitative data and experimental methodologies detailed in this guide, is crucial for its effective clinical use, the development of rational combination therapies, and the design of next-generation BCL-2 family inhibitors to overcome resistance.
References
- 1. The BCL2 selective inhibitor this compound induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expression Profile of BCL-2, BCL-XL, and MCL-1 Predicts Pharmacological Response to the BCL-2 Selective Antagonist this compound in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of BCL-2 in complex with this compound reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Venetoclax and Its Role in Mitochondrial Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, has revolutionized the treatment of several hematologic malignancies. Its primary mechanism of action converges on the intrinsic pathway of apoptosis, specifically by inducing mitochondrial outer membrane permeabilization (MOMP). This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound's effect on mitochondria. It is intended to serve as a comprehensive resource, detailing the signaling cascades, presenting key quantitative data, outlining experimental methodologies, and visualizing the complex processes involved.
Introduction: The Central Role of BCL-2 and Mitochondrial Apoptosis
The BCL-2 family of proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This family is comprised of pro-apoptotic members (e.g., BAX, BAK, BIM, BID, PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[1][2] In healthy cells, anti-apoptotic proteins like BCL-2 sequester pro-apoptotic "BH3-only" proteins (e.g., BIM) and prevent the activation of the effector proteins BAX and BAK.[3][4] This sequestration maintains the integrity of the mitochondrial outer membrane.
In many cancers, particularly hematologic malignancies, the overexpression of BCL-2 is a key survival mechanism, effectively blocking the apoptotic process and contributing to chemoresistance.[3][5] this compound is a BH3 mimetic, a small molecule designed to mimic the action of BH3-only proteins.[3][4] It selectively binds to the BH3-binding groove of BCL-2 with high affinity, disrupting the BCL-2/BIM interaction.[3][6]
Mechanism of Action: this compound-Induced MOMP
The binding of this compound to BCL-2 is the initiating event in a signaling cascade that culminates in MOMP. This process can be summarized in the following key steps:
-
Displacement of Pro-Apoptotic Proteins: this compound competitively binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic BH3-only proteins, most notably BIM.[3][6][7]
-
Activation of BAX and BAK: The liberated BIM is then free to directly activate the pro-apoptotic effector proteins BAX and BAK.[3][4][6]
-
Oligomerization and Pore Formation: Activated BAX and BAK undergo a conformational change, leading to their homo-oligomerization and insertion into the mitochondrial outer membrane.[3][4] These oligomers form pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[3][6]
-
Release of Apoptogenic Factors: MOMP results in the release of proteins from the mitochondrial intermembrane space into the cytosol. A key protein released is cytochrome c.[3][7][8]
-
Caspase Activation and Apoptosis: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[7][8]
References
- 1. The BCL2 selective inhibitor this compound induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Mechanisms of action of the BCL-2 inhibitor this compound in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of Venetoclax in Chronic Lymphocytic Leukemia: A Technical Guide
Abstract
Venetoclax, a first-in-class B-cell lymphoma-2 (BCL-2) inhibitor, has revolutionized the treatment landscape for chronic lymphocytic leukemia (CLL). Its development was underpinned by a deep understanding of the molecular pathogenesis of CLL, particularly its dependence on the anti-apoptotic protein BCL-2 for survival. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that established the mechanism of action, efficacy, and safety of this compound in CLL. We detail the core signaling pathways, summarize quantitative data from pivotal clinical trials in structured tables, and outline key experimental and clinical management protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core data that supports the clinical use of this compound.
Introduction to this compound and its Target
Chronic lymphocytic leukemia (CLL) is characterized by the progressive accumulation of mature but dysfunctional B lymphocytes. A key hallmark of CLL cells is their ability to evade programmed cell death, or apoptosis.[1] This survival advantage is largely driven by the overexpression of BCL-2, an anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing the initiation of the mitochondrial apoptosis pathway.[1][2] this compound (formerly ABT-199) was engineered as a potent and selective small-molecule inhibitor of BCL-2.[3] It acts as a "BH3-mimetic," mimicking the function of pro-apoptotic BH3-only proteins to restore the natural process of apoptosis in cancer cells.[1][3]
Mechanism of Action: Restoring Apoptosis
The BCL-2 family of proteins are central regulators of the intrinsic mitochondrial pathway of apoptosis. Their interactions determine cell fate. In CLL cells, the balance is tipped towards survival due to high levels of BCL-2.
This compound selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein.[2] This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2.[2][4] Once liberated, these pro-apoptotic activators can directly engage and activate the effector proteins BAX and BAK. Activated BAX/BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This critical event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activate a cascade of caspases that execute the final stages of apoptosis, leading to cell death.[2] This mechanism is notably independent of the TP53 tumor suppressor pathway, explaining this compound's efficacy in patients with high-risk del(17p) or TP53 mutations.
Foundational Preclinical Evidence
BH3 Profiling: A Predictive Biomarker
A key preclinical tool that proved instrumental in understanding the sensitivity of cancer cells to BCL-2 inhibition is BH3 profiling.[5] This functional assay measures a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming."[6] The technique involves exposing permeabilized cells to a panel of BH3 peptides that selectively engage different anti-apoptotic BCL-2 family members.[5][7] The degree of mitochondrial outer membrane permeabilization in response to these peptides reveals the specific anti-apoptotic proteins the cell relies on for survival.[8] Early studies demonstrated that CLL cells are highly "primed" for apoptosis and dependent on BCL-2, predicting a strong response to a selective inhibitor like this compound.[5]
Pivotal Clinical Trials
The clinical development of this compound was marked by a series of landmark trials that established its efficacy and safety profile.
Phase I (M12-175): First-in-Human Proof of Concept
The first-in-human, dose-escalation study (M12-175) enrolled 116 patients with relapsed/refractory (R/R) CLL.[9] The study demonstrated remarkable activity even in a heavily pretreated population, with an overall response rate (ORR) of 79%, including 20% of patients achieving a complete remission (CR).[9][10] Critically, this trial identified tumor lysis syndrome (TLS) as a significant risk due to the rapid and potent induction of apoptosis.[10] This finding led to the implementation of a gradual dose ramp-up schedule and robust prophylaxis measures in all subsequent trials.[10]
Phase II (M13-982): Efficacy in High-Risk CLL
This pivotal, single-arm Phase II study enrolled 158 patients with R/R CLL specifically harboring the high-risk 17p deletion (del(17p)).[11][12] The trial met its primary endpoint, demonstrating an ORR of 77%.[12] With long-term follow-up, the median progression-free survival (PFS) was 28.2 months, and the median overall survival (OS) was 62.5 months.[12][13] These robust and durable responses in a patient population with historically poor outcomes led to the accelerated FDA approval of this compound.[14]
Phase III Confirmatory Trials
Two major Phase III randomized trials, MURANO and CLL14, cemented the role of this compound-based combinations as a standard of care in both relapsed and frontline settings.
MURANO (NCT02005471): This trial compared a fixed, 2-year duration of this compound plus rituximab (VenR) against 6 months of bendamustine plus rituximab (BR) in 389 patients with R/R CLL.[15][16] VenR demonstrated superior efficacy across all key endpoints.
Table 1: Key Efficacy Outcomes from the MURANO Trial
| Endpoint | This compound + Rituximab (VenR) | Bendamustine + Rituximab (BR) | Hazard Ratio (95% CI) / p-value |
|---|---|---|---|
| Median PFS | 53.6 months[16] | 17.0 months[16] | HR: 0.17 (0.11-0.25); p<0.001 |
| 5-Year PFS Rate | 23.0%[15] | Not Reported | N/A |
| 5-Year OS Rate | 82.1%[16] | 62.2%[16] | HR: 0.40 (0.26-0.62)[13] |
| Overall Response Rate (ORR) | 93.3% | 67.7% | p<0.001 |
| uMRD in Peripheral Blood | 83.5% | 23.1% | p<0.001 |
(PFS: Progression-Free Survival; OS: Overall Survival; uMRD: undetectable Minimal Residual Disease)
CLL14 (NCT02242942): This trial evaluated a fixed, 1-year duration of this compound plus obinutuzumab (VenG) versus chlorambucil plus obinutuzumab (ClbG) in 432 treatment-naïve patients with coexisting medical conditions.[17][18] The VenG combination showed a significant and sustained benefit.
Table 2: Key Efficacy Outcomes from the CLL14 Trial
| Endpoint | This compound + Obinutuzumab (VenG) | Chlorambucil + Obinutuzumab (ClbG) | Hazard Ratio (95% CI) / p-value |
|---|---|---|---|
| Median PFS | 76.2 months[18] | 36.4 months[18] | HR: 0.40 (0.31-0.52); p<0.0001[18] |
| 6-Year OS Rate | 78.7%[18] | 69.2%[18] | HR: 0.69 (0.48-1.01)[18] |
| uMRD Rate (End of Treatment) | 76%[19] | 35%[19] | p<0.001 |
| Complete Remission Rate | 49.5%[20] | 23.1%[20] | p<0.001 |
(PFS: Progression-Free Survival; OS: Overall Survival; uMRD: undetectable Minimal Residual Disease)
Key Experimental and Clinical Protocols
This compound Dose Ramp-Up Protocol
To mitigate the risk of TLS, a 5-week dose ramp-up schedule is mandatory for all patients with CLL.[21][22] This allows for gradual tumor debulking, reducing the massive, rapid cell lysis that can occur with a full therapeutic dose at initiation.[22]
Tumor Lysis Syndrome (TLS) Management Protocol
Effective TLS management is critical for patient safety. The protocol involves risk stratification based on tumor burden and renal function, followed by appropriate prophylaxis and intensive monitoring.[23][24]
BH3 Profiling Methodology (Conceptual)
While specific laboratory protocols vary, the core principles of BH3 profiling to assess mitochondrial priming are consistent.
-
Cell Preparation: Isolate primary CLL cells from patient peripheral blood or bone marrow.[8]
-
Permeabilization: Treat cells with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact.[7][25]
-
Peptide Exposure: Aliquot the permeabilized cells into a multi-well plate containing a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) or BH3-mimetic drugs at various concentrations.[8][25]
-
MOMP Measurement: Quantify the extent of mitochondrial outer membrane permeabilization. This is commonly done by measuring the release of cytochrome c via flow cytometry or ELISA, or by assessing the loss of mitochondrial membrane potential using dyes like JC-1.[5][6]
-
Data Analysis: The pattern of MOMP induced by specific peptides reveals the cell's dependencies on particular anti-apoptotic proteins (e.g., high MOMP with BAD peptide indicates BCL-2 dependence).[5]
Mechanisms of Resistance
Despite high initial response rates, resistance to this compound can develop. Foundational research has identified several mechanisms:
-
On-Target Mutations: Acquired mutations in the BH3-binding groove of the BCL-2 protein itself, such as the G101V mutation, can reduce the binding affinity of this compound, rendering it less effective.
-
Upregulation of Other Anti-Apoptotic Proteins: Cancer cells can circumvent the BCL-2 blockade by upregulating other anti-apoptotic proteins, primarily MCL-1 and BCL-XL. These proteins can sequester the pro-apoptotic activators freed by this compound, thereby preventing apoptosis.
-
Downstream Effector Mutations: Mutations in downstream pro-apoptotic effector proteins like BAX can also confer resistance by preventing the execution of apoptosis even after BCL-2 is inhibited.[26]
Conclusion
The foundational studies of this compound in CLL represent a triumph of translational medicine, moving from a deep understanding of disease biology to the rational design of a highly effective targeted therapy. Preclinical work, particularly the use of BH3 profiling, successfully identified CLL as a prime candidate for BCL-2 inhibition. A series of meticulously designed clinical trials, from the first-in-human M12-175 study to the practice-changing Phase III MURANO and CLL14 trials, have firmly established this compound-based regimens as a cornerstone of CLL therapy. These studies not only demonstrated profound efficacy, even in the highest-risk patients, but also proactively identified and developed management strategies for critical toxicities like TLS. The data and protocols summarized herein form the essential evidence base for this important therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 5. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.sph.harvard.edu [content.sph.harvard.edu]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. BCL-2 dependence is a favorable predictive marker of response to therapy for chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The expanding role of this compound in chronic lymphocytic leukemia and small lymphocytic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I First-in-Human Study of this compound in Patients With Relapsed or Refractory Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Six-year follow-up and subgroup analyses of a phase 2 trial of this compound for del(17p) chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abbvie.com [abbvie.com]
- 14. Roche reports this compound’s Phase II trial results for CLL - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. The MURANO study: final analysis and retreatment/crossover substudy results of VenR for patients with relapsed/refractory CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enduring undetectable MRD and updated outcomes in relapsed/refractory CLL after fixed-duration this compound-rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CLL14 Long-Term Results of Fixed-Duration this compound Plus Obinutuzumab in Elderly Patients With CLL - The ASCO Post [ascopost.com]
- 18. This compound-obinutuzumab for previously untreated chronic lymphocytic leukemia: 6-year results of the randomized phase 3 CLL14 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. VENCLEXTA® (this compound tablets) | 5-year efficacy results for CLL [venclextahcp.com]
- 21. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 22. Practical management of tumour lysis syndrome in this compound‐treated patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. performanceandimprovement.nhs.wales [performanceandimprovement.nhs.wales]
- 24. ashpublications.org [ashpublications.org]
- 25. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The BCL-2 Inhibitor Venetoclax: A Technical Guide to its Exploratory Research in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, has revolutionized the treatment landscape for several hematological malignancies. Its mechanism of action, which involves restoring the intrinsic apoptotic pathway, holds significant promise for translation to solid tumors. However, the application of this compound in this domain is still in an exploratory phase, marked by a complex interplay of tumor-specific dependencies on anti-apoptotic proteins. This technical guide provides an in-depth overview of the core methodologies and preclinical data essential for researchers and drug development professionals investigating the potential of this compound in solid tumors. We consolidate key experimental protocols, present quantitative preclinical data in a structured format, and visualize critical biological pathways and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic avenue.
Mechanism of Action: Targeting the Apoptotic Machinery
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family is composed of pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1). In many cancer cells, overexpression of anti-apoptotic proteins sequesters pro-apoptotic proteins, preventing the activation of BAX and BAK and thereby inhibiting apoptosis.
This compound is a BH3-mimetic drug that selectively binds to the BH3 domain of the BCL-2 protein with high affinity.[1] This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.
dot
Caption: BCL-2 signaling pathway and this compound inhibition.
Preclinical Efficacy Data in Solid Tumors
The sensitivity of solid tumor cells to this compound is highly variable and often correlates with the expression levels of BCL-2 and the relative dependence on other anti-apoptotic proteins like BCL-xL and MCL-1. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Sensitivity of Solid Tumor Cell Lines to this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KCNR | Neuroblastoma | ~0.1 | [2] |
| OCI-Ly1 | Lymphoma | 0.06 | [3] |
| ML-2 | Acute Myeloid Leukemia | 0.1 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.6 | [3] |
| SKM-1 | Acute Myeloid Leukemia | 1.0 | [3] |
| HL-60 | Acute Myeloid Leukemia | 1.6 | [3] |
| PL-21 | Acute Myeloid Leukemia | >10 | [3] |
| MOLM-16 | Acute Myeloid Leukemia | >10 | [3] |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| KCNR | Neuroblastoma | 100 mg/kg/day this compound | Tumor growth inhibition | [2] |
| ALL-7 | Acute Lymphoblastic Leukemia | 100 mg/kg/day this compound (21 days) | Complete Remission, 27-day progression delay | [4] |
| DoHH-2 | Diffuse Large B-cell Lymphoma | This compound | Median survival of 26 days (vs. 16 days vehicle) | [5] |
| Toledo | Diffuse Large B-cell Lymphoma | This compound | Tumor growth inhibition | [5] |
| DMS-53 | Small Cell Lung Cancer | 100 mg/kg this compound (6 days/week) | Tumor regression | [6] |
| NCI-H82 | Small Cell Lung Cancer | 100 mg/kg this compound (6 days/week) | Unresponsive | [6] |
| CAL-1 | Blastic Plasmacytoid Dendritic Cell Neoplasm | 100 mg/kg/day this compound (5 days/week for 3 weeks) | Controlled tumor burden | [7] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of this compound. Below are detailed protocols for key assays.
Cell Viability (MTS/MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Solid tumor cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (for MTT)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1x10⁴ to 1.5x10⁵ cells/well for solid tumor lines) in 100 µL of complete medium.[8]
-
Include wells with medium only for blank measurements.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubate for the desired treatment period (e.g., 72 hours).[8]
-
-
MTS/MTT Addition and Incubation:
-
Measurement:
-
For MTS: Measure the absorbance at 490 nm using a microplate reader.
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. High efficacy of the BCL-2 inhibitor ABT199 (this compound) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound in the Therapeutic Strategy for BPDCN Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
The BH3 Mimetic Properties of Venetoclax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax (formerly ABT-199) is a first-in-class, orally bioavailable small molecule that functions as a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1] As a BH3 mimetic, this compound mimics the action of pro-apoptotic BH3-only proteins, a subclass of the BCL-2 family.[2] It binds with high affinity to the BH3-binding groove of the anti-apoptotic BCL-2 protein, thereby liberating pro-apoptotic proteins that are sequestered by BCL-2.[3][4] This action ultimately leads to the activation of the intrinsic apoptosis pathway and programmed cell death in cancer cells that are dependent on BCL-2 for survival.[2] This guide provides an in-depth technical overview of the BH3 mimetic properties of this compound, including its mechanism of action, binding affinities, and the experimental protocols used for its characterization.
Core Mechanism of Action: Restoring Apoptosis
The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[5] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1, BCL-w, and BFL-1/A1). In many hematological malignancies, the overexpression of anti-apoptotic proteins like BCL-2 allows cancer cells to evade apoptosis.[3]
This compound selectively binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic BH3-only proteins such as BIM.[2][6] Once liberated, these activator proteins can directly activate the pro-apoptotic effector proteins BAX and BAK.[7] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This event is a critical point-of-no-return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspases (e.g., caspase-3), culminating in the dismantling of the cell.[7]
Quantitative Data: Binding Affinities and Cellular Potency
The high selectivity of this compound for BCL-2 over other anti-apoptotic family members, particularly BCL-xL, is a key feature that mitigates the on-target thrombocytopenia associated with earlier-generation, less selective BH3 mimetics like navitoclax.[8] The following tables summarize the binding affinities (Ki) of this compound for various BCL-2 family proteins and its cytotoxic potency (IC50/EC50) in different cancer cell lines.
| BCL-2 Family Protein | This compound Binding Affinity (Ki) | Reference(s) |
| BCL-2 | <0.01 nM - 0.018 nM | [8] |
| BCL-xL | 48 nM | [8] |
| BCL-w | 245 nM | [8] |
| MCL-1 | >444 nM | [8] |
| Cell Line | Cancer Type | This compound IC50/EC50 | Reference(s) |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60 nM | [9] |
| ML-2 | Acute Myeloid Leukemia | 100 nM | [9] |
| MOLM-13 | Acute Myeloid Leukemia | 200 nM | [9] |
| OCI-AML3 | Acute Myeloid Leukemia | 600 nM | [9][10] |
| SKM-1 | Acute Myeloid Leukemia | 1 µM | [9] |
| HL-60 | Acute Myeloid Leukemia | 1.6 µM | [9] |
| PL-21 | Acute Myeloid Leukemia | >10 µM | [9] |
| MOLM-16 | Acute Myeloid Leukemia | >10 µM | [9] |
| HEK293/pcDNA3.1 | Parental | Similar to resistant lines | [11] |
| HEK293/ABCG2-R482 | ABCG2-overexpressing | Similar to parental lines | [11] |
| THP-1 | Acute Myeloid Leukemia | >1 µM | [10] |
| MV4;11 | Acute Myeloid Leukemia | <1 µM | [10] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Workflow for evaluating this compound's effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's BH3 mimetic properties. The following sections outline the core experimental protocols.
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, which can predict sensitivity to BH3 mimetics.[12] The assay exposes permeabilized cells to a panel of synthetic BH3 peptides derived from various BCL-2 family members and measures mitochondrial outer membrane permeabilization (MOMP), often by detecting cytochrome c release.[12][13]
Detailed Methodology:
-
Cell Preparation:
-
Harvest and wash cells (e.g., primary tumor cells or cell lines).
-
Resuspend cells in a mitochondrial assay buffer (e.g., MEB2P buffer: 150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM EGTA, 1 mM EDTA, 0.1% BSA, 5 mM succinate, 0.25% poloxamer 188).[13]
-
Adjust cell concentration to approximately 3 million cells/mL.[13]
-
-
Assay Plate Preparation:
-
Cell Treatment and Incubation:
-
Add the cell suspension to the prepared assay plate.
-
Incubate for a defined period (e.g., 1 hour) at room temperature or 37°C.[14]
-
-
Detection of MOMP:
-
MOMP can be assessed by measuring the loss of mitochondrial membrane potential using dyes like JC-1 or by detecting the release of cytochrome c via intracellular flow cytometry or immunofluorescence. A more modern approach for non-permeabilized cells uses Annexin V and 7AAD staining.[13]
-
-
Data Analysis:
-
Quantify the percentage of cells that have undergone MOMP in response to each BH3 peptide.
-
The pattern of sensitivity to different peptides reveals the cell's dependency on specific anti-apoptotic proteins. For instance, high sensitivity to the BAD peptide suggests BCL-2 or BCL-xL dependence.
-
Co-Immunoprecipitation (Co-IP) for BCL-2:this compound Interaction
Co-IP is used to demonstrate the direct binding of this compound to BCL-2 within a cellular context by assessing the displacement of interacting proteins like BIM.
Detailed Methodology:
-
Cell Lysis:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., IP lysis buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors).[15]
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the lysate with control IgG and protein A/G-agarose beads to reduce non-specific binding.[16]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against BCL-2 overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-2 and interacting partners like BIM.
-
A decrease in the amount of BIM co-immunoprecipitated with BCL-2 in this compound-treated cells indicates that this compound has displaced BIM from BCL-2.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).[17]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound to generate a dose-response curve. Include a vehicle-only control.[17]
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[18]
-
-
Solubilization:
-
Add a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[18]
-
-
Data Analysis:
-
Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the IC50 or EC50 value, which represents the concentration of this compound required to inhibit cell viability by 50%.
-
Conclusion
This compound represents a paradigm shift in the treatment of BCL-2-dependent malignancies. Its high selectivity and potent activity as a BH3 mimetic have been extensively characterized through a variety of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for researchers and drug developers to further investigate the intricate mechanisms of this compound and to develop novel therapeutic strategies that leverage the principles of BH3 mimetics to overcome cancer's resistance to apoptosis. A thorough understanding of these techniques is essential for the continued advancement of targeted cancer therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 4. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 5. The BCL-2 inhibitor ABT-199/venetoclax synergizes with proteasome inhibition via transactivation of the MCL-1 antagonist NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structures of BCL-2 in complex with this compound reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationale for Combining the BCL2 Inhibitor this compound with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a BCL-2 Inhibitor, Enhances the Efficacy of Chemotherapeutic Agents in Wild-Type ABCG2-Overexpression-Mediated MDR Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. thno.org [thno.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. assaygenie.com [assaygenie.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Venetoclax Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Venetoclax (ABT-199) is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. It has shown significant clinical activity in various hematological malignancies. This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of this compound, investigate mechanisms of resistance, and explore combination therapies.
I. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its in vitro activity.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for in vitro this compound assays.
II. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: this compound IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Genetic Lesions | This compound IC50 (µM) | Incubation Time (hours) |
| MOLM-13 | MLL- and FLT3-mutant | < 0.100 | 48 |
| GDM-1 | Not specified | < 0.100 | 48 |
| EOL-1 | MLL-mutant | < 0.100 | 48 |
| OCI-AML3 | NRAS-mutant | Intrinsically resistant | Not specified |
| MV4-11 | MLL- and FLT3-mutant | Not specified | Not specified |
Table 2: Apoptosis Induction by this compound in Primary Cells and Cell Lines
| Cell Type | Treatment | Apoptosis Rate (%) | Incubation Time (hours) |
| Primary Follicular Lymphoma Cells | This compound | Varies by sample | 4 |
| OCI-AML2 (acquired resistance) | This compound | 22 | Not specified |
| OCI-AML2 (acquired resistance) | This compound + ERK1/2 inhibitor | 75 | Not specified |
| T-ALL blast cells | This compound | Significant increase vs. control | Not specified |
| B-ALL blast cells | This compound | Significant increase vs. control | Not specified |
III. Experimental Protocols
A. Cell Viability Assay (General Protocol using a Tetrazolium-based Reagent like MTT/WST-1)
This protocol describes a general method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Target cancer cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and other compounds as needed)
-
DMSO (for drug dissolution)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration and calculate the IC50 value using non-linear regression analysis.
-
B. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Target cancer cell lines or primary cells
-
Complete cell culture medium
-
This compound (and other compounds as needed)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 4, 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate gating strategies to distinguish cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
The total percentage of apoptotic cells is the sum of early and late apoptotic populations.
-
C. Establishing a this compound-Resistant Cell Line
This protocol outlines a general method for developing cell lines with acquired resistance to this compound.
Materials:
-
Parental, this compound-sensitive cell line (e.g., MV4-11)
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
Procedure:
-
Initial Exposure:
-
Culture the parental cell line in the presence of a low concentration of this compound (e.g., starting at the IC20).
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
Monitor cell viability and morphology regularly.
-
-
Maintenance and Characterization:
-
Continue this process of dose escalation over several months until the cells can tolerate significantly higher concentrations of this compound (e.g., >300-fold increase in IC50 compared to parental cells).[1]
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
-
Periodically characterize the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental line.
-
Further molecular and cellular analyses (e.g., Western blotting for BCL-2 family proteins, metabolic assays) can be performed to investigate the mechanisms of resistance.[1]
-
IV. This compound Combination Screens
To identify synergistic drug combinations, this compound can be screened in combination with other therapeutic agents.
Protocol Outline:
-
Assay Plate Preparation:
-
Use a 96-well or 384-well plate format.
-
Dispense this compound in a dose-response manner along one axis of the plate.
-
Dispense the second compound in a dose-response manner along the other axis.
-
Include single-agent controls for both drugs and a vehicle control.
-
-
Cell Seeding and Incubation:
-
Seed the target cell line into the prepared assay plates.
-
Incubate for a predetermined time (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a cell viability reagent such as CellTiter-Glo to measure cell viability.
-
-
Data Analysis:
-
Analyze the data using synergy models such as the Bliss independence or Loewe additivity model to calculate a synergy score. This will identify drug combinations that are more effective than would be expected from their individual activities.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., cell seeding density, incubation times, drug concentrations) for their particular cell lines and experimental setup.
References
Application Notes and Protocols for Assessing Venetoclax Sensitivity in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the sensitivity of primary patient cancer cells to the BCL-2 inhibitor, venetoclax. The following methodologies are critical for preclinical research, biomarker discovery, and clinical trial support to identify patient populations most likely to respond to this compound-based therapies.
Introduction
This compound is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[1][2] By binding to BCL-2, this compound displaces pro-apoptotic proteins, thereby triggering programmed cell death (apoptosis) in cancer cells dependent on BCL-2 for survival.[3][4] However, the clinical response to this compound can be heterogeneous, influenced by factors such as the expression of other anti-apoptotic proteins like MCL-1 and BCL-XL, and specific genetic mutations.[5][6] Therefore, robust ex vivo assays to assess this compound sensitivity in primary patient samples are essential for predicting clinical response and understanding resistance mechanisms.[7][8][9]
This document details several key techniques, including functional assays like flow cytometry-based apoptosis analysis and BH3 profiling, which provide direct, functional readouts of cellular sensitivity.
Key Methodologies for this compound Sensitivity Assessment
Several techniques can be employed to determine the sensitivity of primary patient samples to this compound. The choice of method often depends on the specific research question, sample availability, and required throughput.
-
Flow Cytometry-Based Apoptosis Assay: Directly measures this compound-induced cell death in specific cell populations within a heterogeneous sample.
-
BH3 Profiling: A functional assay that determines a cell's dependence on anti-apoptotic proteins, thereby predicting sensitivity to BCL-2 inhibition.
-
Cell Viability Assays (e.g., CellTiter-Glo): Measures the overall metabolic activity of the cell population as an indicator of viability. Less specific for heterogeneous samples.
-
Genomic and Proteomic Profiling: Identifies molecular markers, such as gene mutations or protein expression levels, associated with this compound sensitivity or resistance.[10][11]
Protocol 1: Flow Cytometry-Based Apoptosis Assay
This protocol details the measurement of apoptosis in primary leukemia cells following ex vivo this compound treatment using Annexin V and 7-AAD staining. This method allows for the specific assessment of viability within immunophenotypically defined blast populations.[12][13]
Materials
-
Primary patient bone marrow or peripheral blood mononuclear cells (MNCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (ABT-199)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD34, CD45, CD117 to identify AML blasts)[8][12]
-
Annexin V-FITC
-
7-Aminoactinomycin D (7-AAD)
-
Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for Flow Cytometry-Based this compound Sensitivity Assay.
Procedure
-
Cell Isolation: Isolate mononuclear cells (MNCs) from fresh patient bone marrow or peripheral blood samples using Ficoll-Paque gradient centrifugation.
-
Cell Plating: Resuspend the isolated MNCs in culture medium at a concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Drug Preparation and Addition: Prepare a serial dilution of this compound in culture medium. Common concentration ranges are from 0.1 nM to 1000 nM.[8] Add the drug dilutions to the corresponding wells. Include a DMSO-only well as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[8][12]
-
Cell Staining: a. After incubation, transfer the cells to FACS tubes and wash with cold PBS. b. Resuspend the cells in 100 µL of FACS buffer and add the appropriate surface marker antibodies (e.g., anti-CD34, anti-CD45) to identify the leukemic blast population. Incubate for 30 minutes at 4°C in the dark. c. Wash the cells again with PBS. d. Resuspend the cells in 100 µL of Annexin V Binding Buffer. e. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD. f. Incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: a. Add 400 µL of Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. First, gate on the cell population of interest (e.g., CD45dim/SSClow blasts). Within this gate, quantify the percentage of viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.[12]
-
Data Interpretation: The percentage of viable cells is plotted against the this compound concentration to generate a dose-response curve, from which metrics like IC50 (inhibitory concentration 50%) or a Drug Sensitivity Score (DSS) can be calculated.[7][12]
Protocol 2: BH3 Profiling
BH3 profiling measures the mitochondrial outer membrane permeabilization (MOMP) in response to BH3-only peptides or BH3 mimetic drugs. It assesses the "priming" of cells for apoptosis by determining their reliance on specific anti-apoptotic BCL-2 family proteins. High BCL-2 dependence is a strong predictor of this compound sensitivity.[15][16] This protocol is adapted from the "BH3 drug toolkit" approach, which uses BH3 mimetic drugs instead of peptides for easier implementation.[17]
Materials
-
Primary patient MNCs
-
Digitonin (for cell permeabilization, if using peptides)
-
BH3 Mimetic Toolkit:
-
Annexin V-FITC and 7-AAD (for live-cell analysis)
-
96-well plates
-
Flow cytometer
Experimental Workflow
Caption: Workflow for BH3 Drug Toolkit Profiling Assay.
Procedure
-
Cell Preparation: Isolate and resuspend primary MNCs as described in Protocol 1.
-
Cell Plating: Plate 50,000-100,000 cells per well in a 96-well plate.
-
BH3 Mimetic Addition: Add the BH3 mimetic drugs to the wells at a final concentration of 1 µM.[17] Each inhibitor (this compound, MCL-1 inhibitor, BCL-XL inhibitor) should be in separate wells. Include a DMSO control.
-
Incubation: Incubate the plate for 4 hours at 37°C.[17] This short incubation is designed to measure the rapid induction of apoptosis in primed cells.
-
Staining and Analysis: Stain the cells with Annexin V and 7-AAD as described in Protocol 1.
-
Data Interpretation: The percentage of apoptotic cells (Annexin V+) is determined for each condition. A high level of apoptosis in the this compound-treated wells compared to the control and other inhibitor wells indicates a strong dependence on BCL-2 and predicts high sensitivity to this compound.
This compound Signaling Pathway and Resistance Mechanisms
A clear understanding of the underlying signaling pathways is crucial for interpreting sensitivity data.
Caption: this compound Mechanism of Action and Resistance Pathways.
This compound selectively binds to BCL-2, preventing it from sequestering the pro-apoptotic protein BIM.[3] Freed BIM can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[2][4] Resistance can emerge through several mechanisms, most notably the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL, which can compensate for BCL-2 inhibition by sequestering BIM.[5][6] Mutations in the BCL-2 binding groove can also prevent this compound from binding effectively.[6]
Data Presentation: Quantitative Assessment of this compound Sensitivity
Quantitative data from these assays should be summarized to allow for clear comparison between patient samples.
Table 1: Example Data from Flow Cytometry Apoptosis Assay
| Patient ID | Diagnosis | Blast % (Pre-culture) | This compound IC50 (nM) | DSS (Drug Sensitivity Score) | Ex Vivo Sensitivity Call | Clinical Response |
| AML-001 | AML, IDH2 mut | 85% | 8.5 | 25.1 | Sensitive | Complete Remission |
| AML-002 | AML, TP53 mut | 72% | 950.0 | 4.2 | Resistant | Progressive Disease |
| CLL-001 | CLL, del(17p) | 91% | 12.3 | 21.7 | Sensitive | Partial Response |
| MM-001 | MM, t(11;14) | 65% | 70.0 | 15.5 | Sensitive | Very Good Partial Response |
| MM-002 | MM, non-t(11;14) | 58% | >1000 | 1.8 | Resistant | Stable Disease |
Note: IC50 values represent the concentration of this compound required to induce 50% cell death. DSS is a metric calculated from the area under the dose-response curve, with higher scores indicating greater sensitivity.[12] Thresholds for 'Sensitive' vs. 'Resistant' calls must be established and validated based on clinical correlation.[7][8]
Table 2: Example Data from BH3 Profiling Assay
| Patient ID | Diagnosis | % Apoptosis (DMSO) | % Apoptosis (this compound, 1µM) | % Apoptosis (MCL-1i, 1µM) | % Apoptosis (BCL-XLi, 1µM) | BCL-2 Dependence |
| AML-001 | AML, IDH2 mut | 5.1% | 78.2% | 8.5% | 6.3% | High |
| AML-002 | AML, TP53 mut | 4.8% | 15.6% | 65.4% | 12.1% | Low (MCL-1 Dependent) |
| CLL-001 | CLL, del(17p) | 3.5% | 85.3% | 7.1% | 9.8% | High |
Note: High BCL-2 dependence is characterized by a significant increase in apoptosis specifically upon treatment with a BCL-2 inhibitor (this compound) compared to inhibitors of other anti-apoptotic proteins.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 3. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways and mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers of Response to this compound Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional profiling of this compound sensitivity can predict clinical response in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Clinical study demonstrates the efficacy of a drug sensitivity test in predicting treatment response in leukemia [projects.au.dk]
- 10. ashpublications.org [ashpublications.org]
- 11. Integrated analysis of patient samples identifies biomarkers for this compound efficacy and combination strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. Ex vivo this compound sensitivity testing predicts treatment response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Sensitivity to this compound and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thno.org [thno.org]
- 18. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.sph.harvard.edu [content.sph.harvard.edu]
Measuring Venetoclax-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax (ABT-199) is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein frequently overexpressed in various hematological malignancies. By binding to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins, which then activate the intrinsic or mitochondrial pathway of apoptosis.[1][2] This targeted mechanism makes this compound a highly effective therapy, and assessing its pro-apoptotic efficacy is crucial for preclinical and clinical research. Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of apoptosis at the single-cell level.[3]
These application notes provide detailed protocols for three common flow cytometry-based methods to measure apoptosis following this compound treatment: Annexin V and Propidium Iodide (PI) staining, analysis of mitochondrial membrane potential, and detection of active caspases.
This compound Mechanism of Action: The Intrinsic Apoptosis Pathway
This compound restores the natural process of programmed cell death by inhibiting BCL-2. In cancer cells dependent on BCL-2 for survival, BCL-2 sequesters pro-apoptotic "BH3-only" proteins like BIM. This compound mimics the action of these BH3-only proteins, causing the release of BIM, which in turn activates the pro-apoptotic effector proteins BAX and BAK.[2] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point-of-no-return in apoptosis, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which ultimately activates the caspase cascade and leads to cell death.[4]
Caption: this compound inhibits BCL-2, leading to BAX/BAK activation and apoptosis.
Experimental Workflow for Apoptosis Detection
The general workflow for assessing this compound-induced apoptosis by flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis. Careful planning and consistent execution are essential for obtaining reliable and reproducible results.
Caption: Standard workflow for analyzing apoptosis via flow cytometry.
Key Flow Cytometry Methods and Protocols
Annexin V & Propidium Iodide (PI) Staining
Principle: This is one of the most common assays for detecting apoptosis.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, APC) to label early apoptotic cells. Propidium Iodide (PI) or 7-AAD is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic or necrotic cells, which have compromised membrane integrity.[7] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact in vitro)
Caption: Quadrant analysis of Annexin V and PI stained cell populations.
Protocol: Annexin V/PI Staining [5][7][8]
Materials:
-
FITC Annexin V (or other conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Chill on ice.
-
Cell Treatment: Treat cells with desired concentrations of this compound for the appropriate duration. Include a vehicle-only control (e.g., DMSO) and an untreated control. A positive control (e.g., treatment with staurosporine or etoposide) is recommended to confirm the assay is working.
-
Harvesting: Collect cells (including supernatant for suspension cells) into centrifuge tubes. For adherent cells, gently detach using trypsin or a cell scraper, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Acquisition: Analyze the cells by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and detect emission at ~530 nm (e.g., FL1). Excite PI at 488 nm and detect emission at >670 nm (e.g., FL3). Remember to set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control samples.[8]
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: A reduction in the mitochondrial membrane potential (ΔΨm) is one of the earliest events in the intrinsic apoptotic pathway, occurring before PS externalization.[6] This can be measured using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the negative charge across the inner mitochondrial membrane. In apoptotic cells with depolarized mitochondria, the dye fails to accumulate and remains in the cytoplasm in a monomeric form, leading to a detectable shift in fluorescence.
JC-1 Dye: The most common dye for this assay is JC-1.
-
Healthy Cells (High ΔΨm): JC-1 forms aggregates within the mitochondria, emitting red/orange fluorescence (~590 nm).
-
Apoptotic Cells (Low ΔΨm): JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Protocol: JC-1 Staining [4][9][10]
Materials:
-
JC-1 dye
-
DMSO
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - optional positive control for depolarization
-
Cell culture medium or PBS
-
Flow cytometry tubes
Procedure:
-
Reagent Preparation: Prepare a JC-1 stock solution (e.g., 200 µM) in DMSO. Protect from light.
-
Cell Treatment: Treat and harvest cells as described in the Annexin V protocol.
-
Positive Control (Optional): For a positive control tube, treat cells with CCCP (e.g., 50 µM final concentration) for 5-10 minutes at 37°C to induce complete mitochondrial depolarization.
-
Staining:
-
Washing: (Optional but recommended) Wash cells once with 2 mL of warm medium or PBS and centrifuge at 400 x g for 5 minutes.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS or medium for analysis.
-
Acquisition: Analyze immediately by flow cytometry. Using 488 nm excitation, detect green monomer fluorescence in the FITC channel (~530 nm, e.g., FL1) and red aggregate fluorescence in the PE channel (~590 nm, e.g., FL2).[10] A decrease in the PE/FITC fluorescence ratio indicates apoptosis.
Active Caspase-3/7 Assay
Principle: Caspases are a family of proteases that execute the final stages of apoptosis. Caspase-3 and Caspase-7 are the key "executioner" caspases. Assays to detect their activity typically use a cell-permeable, non-fluorescent substrate containing the DEVD (Asp-Glu-Val-Asp) peptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[6] Upon cleavage, the substrate releases a fluorescent dye that binds to DNA, staining the nucleus of apoptotic cells. This provides a direct measure of the execution phase of apoptosis.
Protocol: Active Caspase-3/7 Staining [2][6]
Materials:
-
Caspase-3/7 activity assay kit (containing a fluorescent DEVD-based substrate)
-
Wash Buffer
-
Binding Buffer
-
Viability dye (e.g., PI or 7-AAD) for distinguishing late-stage events
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat and harvest cells as described in the Annexin V protocol.
-
Staining:
-
Resuspend 1 x 10⁶ cells in 300 µL of media or PBS.
-
Add 1 µL of the fluorescent Caspase-3/7 reagent.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
(Optional) Add a viability dye like PI or 7-AAD for the last 5-10 minutes of incubation to distinguish late apoptotic/necrotic cells.
-
-
Washing: Wash the cells once with 1 mL of wash buffer provided in the kit or PBS. Centrifuge at 400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 400 µL of binding buffer or PBS.
-
Acquisition: Analyze by flow cytometry. Detect the cleaved caspase substrate in the appropriate channel (e.g., FITC channel for green fluorescent substrates).
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize representative quantitative data from studies using flow cytometry to measure apoptosis after this compound treatment in various cancer cell lines. Note: Apoptosis rates are highly dependent on cell type, this compound concentration, and duration of treatment.
Table 1: Apoptosis Measured by Annexin V Staining
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Total Apoptotic Cells (%) (Annexin V+) | Reference |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 10 nM | 24 hours | ~40% | [11] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | 100 nM | 24 hours | ~80% (Early + Late) | [12] |
| HL-60 | Acute Myeloid Leukemia (AML) | 100 nM | 24 hours | ~60% (Early + Late) | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 24 hours | ~25% (Total Apoptotic) | [13] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | In vivo (20-50 mg dose) | 24 hours | Variable increase in Annexin V+ cells | [14] |
Table 2: Mitochondrial Depolarization Measured by JC-1 Staining
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observation | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 2.5 nM | 24 hours | Significant increase in JC-1 monomer/polymer ratio | [15] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4 µM | 24 hours | Significant increase in JC-1 monomer/polymer ratio | [15] |
| U937 | Acute Myeloid Leukemia (AML) | 8 µM | 24 hours | Significant increase in JC-1 monomer/polymer ratio | [15] |
| THP-1 | Acute Myeloid Leukemia (AML) | 1 µM | 24 hours | Significant increase in JC-1 monomer/polymer ratio | [15] |
Table 3: Apoptosis Measured by Caspase-3/7 Activity
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observation | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 24 hours | Significant increase in % of Caspase 3/7 active cells | [13] |
| SH-SY5Y | Neuroblastoma | 250 nM | 24 hours | ~2.5-fold increase in Caspase-3/7 activity vs control | [16] |
| OCI-AML5 | Acute Myeloid Leukemia (AML) | 100 nM | 24 hours | Dose-dependent increase in Caspase-3/7 activity | [17] |
Conclusion
Flow cytometry offers a suite of robust and quantitative methods to dissect the apoptotic response of cancer cells to this compound treatment. The choice of assay depends on the specific question being asked—Annexin V/PI provides a clear distinction between apoptotic stages, mitochondrial membrane potential assays capture the earliest commitment to apoptosis, and caspase activity assays confirm the engagement of the execution machinery. By employing these detailed protocols, researchers can generate high-quality, reproducible data to advance the understanding and application of this compound in cancer therapy.
References
- 1. Identifying Targetable Vulnerabilities to Circumvent or Overcome this compound Resistance in Diffuse Large B-Cell Lymphoma [mdpi.com]
- 2. FITC Active Caspase-3 Apoptosis Kit [bdbiosciences.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. stemcell.com [stemcell.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem-agilent.com [chem-agilent.com]
- 11. The combination of this compound with dimethyl fumarate synergistically induces apoptosis in AML cells by disrupting mitochondrial integrity through ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor this compound in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BCL-2 Inhibitor this compound Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BCL2 selective inhibitor this compound induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
Application Note: Western Blot Analysis of BCL-2 Family Proteins Following Venetoclax Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venetoclax (ABT-199) is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein frequently overexpressed in various hematological malignancies.[1][2] As a BH3 mimetic, this compound binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM.[1][3] This action liberates pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately inducing apoptosis.[1]
Monitoring the expression and post-translational modifications of BCL-2 family proteins is crucial for understanding the efficacy of this compound and elucidating potential mechanisms of intrinsic or acquired resistance.[4][5] Upregulation of other anti-apoptotic proteins, such as MCL-1 and BCL-xL, or alterations in the phosphorylation state of BCL-2, can confer resistance to treatment.[4][6] Western blot analysis is a fundamental technique for qualitatively and quantitatively assessing these protein dynamics in response to this compound treatment. This application note provides a detailed protocol for this purpose.
Signaling Pathway Overview
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. In cancer cells, overexpressed BCL-2 sequesters pro-apoptotic proteins, preventing cell death. This compound disrupts this interaction, restoring the natural apoptotic process.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Data Presentation: Expected Protein Changes Post-Venetoclax
The following table summarizes the anticipated changes in key BCL-2 family proteins following effective this compound treatment, as detectable by Western blot. These changes can vary based on cell type and the development of resistance.
| Protein | Function | Expected Change Post-Venetoclax | Implication | Citations |
| BCL-2 | Anti-apoptotic | Total protein levels often remain unchanged. | Target engagement is key, not necessarily degradation. | [7] |
| pBCL-2 (Ser70) | Anti-apoptotic (enhanced) | Downregulation of phosphorylation. | Increased sensitivity to apoptosis. | [7] |
| MCL-1 | Anti-apoptotic | Upregulation in resistant cells. | A common mechanism of acquired resistance. | [6] |
| BCL-xL | Anti-apoptotic | Upregulation in resistant cells. | An alternative survival pathway. | [6] |
| BIM | Pro-apoptotic (BH3-only) | Total levels may decrease; dissociation from BCL-2 increases. | Release from BCL-2 is the primary mechanism of action. | [7][8] |
| BAX / BAK | Pro-apoptotic (Effector) | Total levels may decrease in some resistant models. | Essential for mitochondrial permeabilization. | [6] |
Experimental Protocols
This section provides a comprehensive methodology for the Western blot analysis of BCL-2 family proteins.
Experimental Workflow
The overall process involves treating cells with this compound, preparing protein lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and finally, detecting the specific proteins of interest using antibodies.
Caption: Standard workflow for Western blot analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture cells (e.g., lymphoma or leukemia cell lines) in appropriate media and conditions until they reach the desired confluency (for adherent cells) or density (for suspension cells).
-
Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO). The treatment duration can range from a few hours to several days depending on the experimental goals.[7]
-
Harvesting:
Protocol 2: Protein Lysate Preparation
This protocol uses a standard RIPA buffer, but other buffers may be used depending on the subcellular location of the target protein.
Reagents:
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (essential for analyzing phosphorylated proteins like pBCL-2)
Procedure:
-
Place the cell pellet or culture dish on ice.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL per 10^7 cells).[9]
-
For adherent cells, use a cell scraper to collect the lysate. Transfer to a pre-cooled microcentrifuge tube.[9]
-
For suspension cells, resuspend the pellet in the lysis buffer.
-
Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9][10]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled tube.
-
Store the lysate at -80°C or proceed to the next step.
Protocol 3: Protein Quantification
-
Determine the total protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay or Bradford assay to ensure equal loading of protein for each sample.[10]
-
Follow the manufacturer's instructions for the chosen assay.
Protocol 4: SDS-PAGE and Immunoblotting
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix a calculated volume of lysate (containing 10-50 µg of protein) with an equal volume of 2x Laemmli sample buffer.[9]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis: Load the denatured samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 4°C is often recommended for BCL-2 family proteins.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the BCL-2 family proteins of interest (e.g., anti-BCL-2, anti-pBCL-2, anti-MCL-1, etc.). Dilute the antibodies in blocking buffer as recommended by the supplier. Incubation is typically performed overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step (step 7).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target proteins to a loading control (e.g., β-actin, GAPDH) to correct for loading differences.
References
- 1. Mechanisms of action of the BCL-2 inhibitor this compound in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Hyperphosphorylation of BCL-2 family proteins underlies functional resistance to this compound in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 Protein Progressively Declines during Robust CLL Clonal Expansion: Potential Impact on this compound Clinical Efficacy and Insights on Mechanism | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BCL2 with this compound is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High efficacy of the BCL-2 inhibitor ABT199 (this compound) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. edspace.american.edu [edspace.american.edu]
Application Notes & Protocols: Utilizing CRISPR-Cas9 Screening to Uncover Venetoclax Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Venetoclax, a potent and selective BCL-2 inhibitor, has significantly advanced the treatment of hematologic malignancies, particularly Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1] However, both intrinsic and acquired resistance remain significant clinical challenges, limiting its long-term efficacy.[1][2] Understanding the genetic drivers of resistance is paramount for developing effective combination therapies and identifying patient populations likely to respond. Genome-wide CRISPR-Cas9 loss-of-function screens have emerged as a powerful, unbiased tool to systematically identify genes whose inactivation confers resistance to this compound, providing critical insights into the molecular underpinnings of treatment failure.[3][4][5]
These application notes provide a comprehensive overview of the genes and pathways implicated in this compound resistance as identified through CRISPR-Cas9 screening and offer a detailed protocol for conducting such screens.
Data Presentation: Genes Implicated in this compound Resistance
CRISPR-Cas9 screens have successfully identified a network of genes that modulate sensitivity to this compound. The data is summarized below based on the functional outcome of gene perturbation.
Table 1: Key Genes Whose Inactivation Confers this compound Resistance (Loss-of-Function Screen Hits) This table lists genes where loss-of-function mutations lead to decreased sensitivity to this compound. These are often essential components of the apoptotic pathway.
| Gene Symbol | Gene Name | Function | Citation |
| TP53 | Tumor Protein P53 | Pro-apoptotic transcription factor | [2][3][4][6] |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic effector, crucial for MOMP | [2][3][4][6][7] |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA) | Pro-apoptotic BH3-only protein | [2][3][4][6] |
| BAK1 | BCL2 Antagonist/Killer 1 | Pro-apoptotic effector, crucial for MOMP | [2][7] |
| ZNF740 | Zinc Finger Protein 740 | Transcription factor, direct target is NOXA | [8][9][10] |
| FAU | Finkel-Biskis-Jinkins Osteosarcoma | Component of the 40S ribosomal subunit | [6] |
Table 2: Key Genes Whose Inactivation Confers this compound Sensitivity (Loss-of-Function Screen Hits) This table lists genes where loss-of-function mutations lead to increased sensitivity to this compound, identifying them as potential therapeutic targets to overcome resistance.
| Gene Symbol | Gene Name | Function | Citation |
| MCL1 | MCL-1 Apoptosis Regulator, BCL2 Family Member | Anti-apoptotic protein, sequesters pro-apoptotic proteins | [7][11] |
| CLPB | Caseinolytic Peptidase B, Mitochondrial | Mitochondrial chaperonin regulating cristae structure | [3][4][5] |
| OPA1 | OPA1 Mitochondrial Dynamin Like GTPase | Regulates mitochondrial fusion and cristae structure | [6][11] |
| ID3 | Inhibitor of DNA Binding 3 | Transcriptional regulator in lymphoid biology | [7] |
| NFKBIA | NFKB Inhibitor Alpha | Inhibits the NF-κB signaling pathway | [7] |
Table 3: Key Genes Whose Overexpression Confers this compound Resistance (Gain-of-Function Screen Hits) This table lists genes where increased expression or activity leads to this compound resistance. These are primarily anti-apoptotic BCL-2 family members and components of pro-survival signaling pathways.
| Gene Symbol | Gene Name | Function | Citation |
| MCL1 | MCL-1 Apoptosis Regulator, BCL2 Family Member | Anti-apoptotic protein | [3][4][7][12] |
| BCL2L1 | BCL2 Like 1 (BCL-xL) | Anti-apoptotic protein | [3][4][7][12][13] |
| BCL2A1 | BCL2 Related Protein A1 | Anti-apoptotic protein | [3][4] |
| KRAS | KRAS Proto-Oncogene, GTPase | Activates RAS-MAPK and other pro-survival pathways | [3][4][12] |
| PTPN11 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | Component of multiple signaling pathways | [3][13][14] |
| FLT3 | Fms-Related Receptor Tyrosine Kinase 3 | Receptor tyrosine kinase, often mutated (ITD) in AML | [2][3][13] |
Signaling Pathways and Experimental Workflow Visualizations
Understanding the interplay of cellular pathways and the experimental design is crucial for interpreting screening results.
Caption: A schematic of the pooled CRISPR-Cas9 screening workflow.
Caption: The BCL-2 family protein interactions in apoptosis.
Caption: Pro-survival signaling pathways that upregulate anti-apoptotic proteins.
Experimental Protocols: Pooled CRISPR-Cas9 Knockout Screen
This protocol outlines a typical workflow for a pooled CRISPR-Cas9 viability screen to identify genes whose loss confers resistance to this compound in a leukemia cell line (e.g., MOLM-13).[5][15]
Phase 1: Preparation & Quality Control
-
Cell Line Preparation:
-
Select a this compound-sensitive AML cell line (e.g., MOLM-13).
-
Generate a stable, Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector (e.g., lentiCas9-Blast).
-
Select for Cas9-positive cells using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay, such as transduction with an sgRNA targeting a surface protein (e.g., CD81) followed by FACS analysis.[16]
-
-
sgRNA Library & Lentivirus Production:
-
Amplify a genome-scale or targeted sgRNA library (e.g., Brunello library) via electroporation into competent E. coli.[5]
-
Isolate plasmid DNA using a maxiprep kit.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Determine the viral titer to calculate the required volume for transduction.
-
Phase 2: Library Transduction and Screening
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing target cells with the sgRNA lentiviral library.
-
CRITICAL STEP: Use a low multiplicity of infection (MOI) of 0.2-0.3 to ensure that most cells receive only a single sgRNA.[15]
-
Maintain a cell count that ensures high library representation (e.g., >500 cells per sgRNA in the library).
-
-
Antibiotic Selection:
-
Two days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Maintain selection for 3-5 days until a control plate of non-transduced cells shows complete cell death.
-
-
This compound Screen:
-
After selection, harvest an initial cell population as the "Day 0" or reference sample.
-
Split the remaining cell population into two arms: a control arm (treated with DMSO) and a treatment arm (treated with this compound).
-
CRITICAL STEP: The concentration of this compound should be predetermined to achieve significant but incomplete cell killing (e.g., IC50-IC80) to allow for the selection of resistant clones.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation. Replenish media with fresh DMSO or this compound every 2-3 days.
-
Harvest cell pellets from both arms at the end of the screen.
-
Phase 3: Sample Processing and Data Analysis
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA (gDNA) from the Day 0 reference pellet and the final DMSO and this compound-treated pellets.
-
-
sgRNA Amplification & Sequencing:
-
Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region, and the second adds Illumina adapters and barcodes for multiplexing.[15]
-
Purify the PCR products and quantify them.
-
Pool the barcoded samples and perform next-generation sequencing (NGS) on an Illumina platform (e.g., HiSeq or NextSeq).
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align reads to the sgRNA library reference file and count the abundance of each sgRNA in each sample.
-
Use algorithms like MAGeCK to compare sgRNA abundance in the this compound-treated sample versus the Day 0 or DMSO control sample.[17]
-
Genes whose sgRNAs are significantly enriched in the this compound-treated population are identified as candidate resistance genes.
-
Conversely, genes whose sgRNAs are depleted are considered essential for survival or sensitizing factors.
-
Phase 4: Hit Validation
-
Individual Knockout Confirmation:
-
Validate top hits by generating individual knockout cell lines for each candidate gene using 2-3 distinct sgRNAs.
-
Confirm gene knockout via Western blot or Sanger sequencing.
-
Perform dose-response assays with this compound on the individual knockout lines to confirm a shift in IC50 compared to non-targeting controls.[6]
-
-
Functional Studies:
-
Conduct further mechanistic studies on validated hits to understand how their loss contributes to this compound resistance, such as assessing changes in BCL-2 family protein expression or mitochondrial function.
-
References
- 1. advances.umw.edu.pl [advances.umw.edu.pl]
- 2. This compound Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated analysis of patient samples identifies biomarkers for this compound efficacy and combination strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR screen of this compound response-associated genes identifies transcription factor ZNF740 as a key functional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Genetic biomarkers of sensitivity and resistance to this compound monotherapy in patients with relapsed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Metabolic Effects of Venetoclax Using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, has demonstrated significant efficacy in various hematological malignancies.[1][2][3] Beyond its primary role in inducing apoptosis, recent studies have revealed that this compound can also induce significant metabolic reprogramming in cancer cells.[4][5] These metabolic alterations, including effects on mitochondrial respiration and glycolysis, can be quantitatively assessed using the Seahorse XF Analyzer. This technology measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7][8]
These application notes provide a detailed protocol for utilizing the Seahorse XF assay to measure the metabolic effects of this compound on cancer cells. The included data and visualizations offer insights into the metabolic vulnerabilities that can be exploited for therapeutic benefit.
Data Presentation: Quantitative Effects of this compound on Cellular Metabolism
The following tables summarize the reported effects of this compound on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cancer cell lines.
| Cell Line | This compound Concentration | Assay Type | Key Findings | Reference |
| CT26 | 1 µM | Mitochondrial Respiration | Inhibition of mitochondrial respiration. | [4] |
| MOLM-13 | 20 nM (priming) | Oxygen Consumption Rate | 60% reduction in OCR when combined with 10nM IACS-010759. | [9] |
| THP-1 | Not Specified | Glycolytic Function | Combination with selinexor significantly inhibited glycolytic function. | [10] |
| LSC-enriched AML cells | Not Specified | Oxygen Consumption Rate | Complete inhibition of OCR when combined with 8-Cl-Ado. | [11] |
| Parameter | Treatment | Cell Line | Result | Reference |
| Complex I Activity | 1 µM this compound (24h) | CT26 | Decreased | [4] |
| Complex II Activity | 1 µM this compound (24h) | CT26 | Decreased | [4] |
| Complex IV Activity | 1 µM this compound (24h) | CT26 | Decreased | [4] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Metabolic Impact
This compound primarily functions by inhibiting the anti-apoptotic protein BCL-2, thereby promoting programmed cell death (apoptosis).[12][13] However, it also exerts off-target effects on cellular metabolism, independent of its BCL-2 inhibitory role.[4][5] This metabolic reprogramming is linked to the integrated stress response and the transcription factor ATF4.[4][5] The diagram below illustrates the dual impact of this compound on apoptosis and metabolism.
Caption: this compound induces apoptosis via BCL-2 inhibition and separately triggers metabolic reprogramming.
Seahorse XF Mito Stress Test Experimental Workflow
The Seahorse XF Cell Mito Stress Test is a standard assay to profile mitochondrial function.[14] The workflow involves sequential injections of mitochondrial inhibitors to measure key parameters of the oxygen consumption rate.
Caption: Sequential injections in the Seahorse Mito Stress Test reveal key mitochondrial parameters.
Experimental Protocols
Materials
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell culture medium, serum, and supplements
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Adherent cells of interest (e.g., AML or CLL cell lines)
-
CellTak for suspension cells[15]
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Method
1. Cell Seeding and Culture:
-
Adherent Cells: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Suspension Cells: On the day of the assay, coat the microplate with CellTak solution according to the manufacturer's instructions to facilitate cell attachment.[15] Centrifuge the required number of cells, resuspend in assay medium, and seed them onto the coated plate.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, dilute this compound to the desired final concentrations in pre-warmed Seahorse XF assay medium.
-
Replace the cell culture medium in the microplate with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells with this compound for the desired duration (e.g., 1 to 24 hours) in a non-CO2 incubator at 37°C prior to the Seahorse analysis.[4][16]
3. Seahorse XF Analyzer Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, load the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit, diluted to their optimal concentrations in Seahorse XF assay medium. The injection ports will contain:
4. Seahorse XF Assay Run:
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Insert the loaded sensor cartridge.
-
Initiate the assay protocol. The instrument will first calibrate, then measure basal OCR and ECAR before sequentially injecting the compounds from ports A, B, and C, with measurement cycles between each injection.
5. Data Analysis:
-
After the run is complete, the Seahorse XF software will calculate and plot the OCR and ECAR values over time.
-
Key parameters to analyze include:
-
Basal Respiration: The initial OCR reading before any injections.
-
ATP Production-Coupled Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Oxygen Consumption: The OCR remaining after rotenone/antimycin A injection.
-
-
Normalize the data to cell number or protein concentration to account for any variations in cell seeding.
By following this protocol, researchers can obtain robust and reproducible data on the metabolic effects of this compound, providing valuable insights into its mechanism of action and potential combination therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound mechanism of action_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound causes metabolic reprogramming independent of BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Selinexor Synergistically Promotes the Antileukemia Activity of this compound in Acute Myeloid Leukemia by Inhibiting Glycolytic Function and Downregulating the Expression of DNA Replication Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of this compound and 8-chloro-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. The combination of this compound with dimethyl fumarate synergistically induces apoptosis in AML cells by disrupting mitochondrial integrity through ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing anti-AML activity of this compound by isoflavone ME-344 through suppression of OXPHOS and/or purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound resistance in acute lymphoblastic leukemia is characterized by increased mitochondrial activity and can be overcome by co-targeting oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo AML Studies with Venetoclax
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies evaluating the efficacy of venetoclax in Acute Myeloid Leukemia (AML). The protocols and data presented are synthesized from preclinical research and are intended to serve as a foundational resource for designing robust in vivo experiments.
Introduction to this compound in AML
This compound is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[1][2] In many hematologic malignancies, including AML, the overexpression of BCL-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy. This compound restores the normal apoptotic process by binding to BCL-2, thereby releasing pro-apoptotic proteins that initiate programmed cell death.[1] Preclinical and clinical studies have demonstrated significant anti-leukemic activity of this compound, particularly when used in combination with other agents like hypomethylating agents (e.g., azacitidine) or low-dose cytarabine, in AML.[1][3][4]
In Vivo Models for this compound Studies in AML
The selection of an appropriate in vivo model is critical for the preclinical evaluation of this compound. Patient-derived xenograft (PDX) models are highly favored as they are considered to be more faithful to the primary human disease, retaining the biological and genetic characteristics of the patient's leukemia.[5][6]
Key Considerations for Model Selection:
-
Patient-Derived Xenograft (PDX) Models: These models are established by engrafting primary AML cells from patients into immunodeficient mice (e.g., NSG, NSGS).[5][7] They are invaluable for studying therapy response in a model that recapitulates the heterogeneity of human AML.[6]
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by implanting established AML cell lines (e.g., MOLM-13, MV-4-11) into immunodeficient mice.[1][8] CDX models are useful for initial efficacy testing and mechanistic studies due to their reproducibility and ease of establishment.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from various preclinical in vivo studies of this compound in AML, providing a comparative overview of dosing regimens and efficacy outcomes.
Table 1: this compound Monotherapy and Combination Therapy in AML PDX Models
| Combination Agent | This compound Dose | Combination Agent Dose | Mouse Strain | Efficacy Outcome | Reference |
| BET Inhibitor (BETi) | 20 mg/kg, daily, oral gavage | 75 mg/kg, twice daily (7 days on/7 days off), oral gavage | NSGS | Significant reduction in human CD45+ cells in bone marrow and spleen after 10 weeks. | [7] |
| Chidamide & Azacitidine | 30 mg/kg, every 3 days for 12 days, oral gavage | Chidamide: 7.5 mg/kg, oral gavage; Azacitidine: 2 mg/kg, intraperitoneal injection | PDX model | Intensive reduction in leukemia burden and improved prognosis. | [9] |
| Eltanexor | Not specified | Not specified | PDX model | Significant reduction in human CD45+ cells in peripheral blood, bone marrow, and spleen at day 93. | [8] |
| Eftozanermin alfa | Not specified | Not specified | PDX models | Combination extended the loss in median tumor burden compared to either agent alone. | [10] |
Table 2: this compound Combination Therapy in AML CDX Models
| Cell Line | Combination Agent | This compound Dose | Combination Agent Dose | Mouse Strain | Efficacy Outcome | Reference |
| MV-4-11 | Eltanexor | Not specified | Not specified | Xenograft model | Significant reduction in human CD45+ cells in peripheral blood, bone marrow, and spleen at day 28. | [8] |
| OCI-AML3 | Alvocidib | Not specified | Not specified | Xenograft model | Synergistic induction of apoptosis. | [1] |
| MOLM-13 | Monotherapy | Not specified | N/A | Xenograft model | Significant inhibition of AML progression and extension of survival. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the in vivo evaluation of this compound for AML.
Establishment of AML Patient-Derived Xenograft (PDX) Model
-
Animal Model: Utilize severely immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or similar strains, to support the engraftment of human cells.
-
Cell Source: Obtain cryopreserved primary AML blasts from patient bone marrow or peripheral blood.
-
Cell Preparation: Thaw and wash the primary AML cells in a suitable medium (e.g., RPMI-1640 with 10% FBS).
-
Injection: Inject 1-5 x 106 viable AML cells into the tail vein or directly into the bone marrow (intra-femoral injection) of sublethally irradiated (e.g., 200-250 cGy) mice.[5]
-
Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells using flow cytometry. Engraftment is typically confirmed when hCD45+ cells reach a predetermined level (e.g., >1% of total mononuclear cells).
This compound Administration in In Vivo Models
-
Drug Formulation: Prepare this compound for oral gavage by suspending it in a suitable vehicle, such as a mixture of Phosal 50 PG, PEG 400, and ethanol.
-
Dosing Regimen: A common dose for this compound in mouse models is 100 mg/kg, administered daily via oral gavage. However, doses can range from 20 mg/kg to 100 mg/kg depending on the study design and combination agents.[7]
-
Treatment Schedule: Initiate treatment once AML engraftment is confirmed. The duration of treatment can vary from a few weeks to several months, depending on the study endpoints.
Efficacy Evaluation
-
Tumor Burden Assessment:
-
Flow Cytometry: Regularly quantify the percentage of hCD45+ cells in the peripheral blood, bone marrow, and spleen to monitor leukemia progression.[7][8]
-
Bioluminescence Imaging (BLI): If the AML cells are transduced with a luciferase reporter, tumor burden can be non-invasively monitored using an in vivo imaging system.
-
-
Survival Analysis: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis, lethargy) and euthanize them when they reach a humane endpoint. Record the date of euthanasia or death to generate Kaplan-Meier survival curves.
-
Histopathology: At the end of the study, harvest tissues such as bone marrow, spleen, and liver for histological analysis to assess leukemic infiltration.
Visualizations
Signaling Pathway
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Typical experimental workflow for an in vivo AML study using this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Synergistic effect of chidamide and this compound on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigating resistance to 5-Azacytidine and this compound in PDX models of MDS/AML [frontiersin.org]
- 6. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Venetoclax Resistance in Acute Myeloid Leukemia (AML)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Venetoclax resistance in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in AML cell lines?
A1: Acquired resistance to this compound in AML cell lines is primarily driven by two main mechanisms:
-
Upregulation of alternative anti-apoptotic BCL-2 family proteins: AML cells can become dependent on other anti-apoptotic proteins, most commonly MCL-1 and BCL-xL, to sequester pro-apoptotic proteins like BIM, thereby bypassing BCL-2 inhibition by this compound.[1][2][3][4][5]
-
Activation of pro-survival signaling pathways: Constitutive activation of signaling pathways such as the FLT3, PI3K/AKT/mTOR, and RAS/MAPK pathways can promote the expression of anti-apoptotic proteins and confer resistance to this compound.[6][7][8][9]
Q2: My AML cell line shows high BCL-2 expression but is still intrinsically resistant to this compound. What is the likely cause?
A2: Intrinsic resistance to this compound, despite high BCL-2 expression, is often due to a pre-existing dependence on other anti-apoptotic proteins like MCL-1 or BCL-xL.[3][4][5] These proteins can sequester enough pro-apoptotic molecules to prevent apoptosis even when BCL-2 is inhibited. You can investigate this by performing BH3 profiling to determine the mitochondrial dependency of your cell line or by assessing the baseline protein levels of MCL-1 and BCL-xL.
Q3: What are some common genetic mutations associated with this compound resistance in AML?
A3: Several genetic mutations have been linked to this compound resistance in AML, including:
-
FLT3-ITD: This mutation activates pro-survival signaling pathways that can upregulate MCL-1 and BCL-xL.[3][7][9]
-
RAS (KRAS, NRAS) and PTPN11 mutations: These mutations activate the MAPK signaling pathway, leading to increased MCL-1 and BCL-xL expression.[3][9]
-
TP53 mutations: Associated with a poor response to this compound-based therapies, though the exact mechanism is complex and can involve multiple resistance pathways.[3][9]
-
BAX mutations: Mutations in this pro-apoptotic protein can prevent its localization to the mitochondria, thereby inhibiting apoptosis.[6][8]
Troubleshooting Guides
Problem 1: Difficulty Generating a this compound-Resistant AML Cell Line.
Symptoms:
-
Cells do not survive even at low, incremental doses of this compound.
-
The IC50 of the cell line does not significantly increase over time with escalating doses.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Initial this compound concentration is too high. | Start with a very low concentration of this compound (e.g., below the initial IC50) and increase the dose very gradually (e.g., every 1-2 weeks) as the cells recover and proliferate.[10] |
| Cell line is highly dependent on BCL-2 with minimal plasticity. | Some cell lines may be unable to adapt by upregulating other anti-apoptotic proteins. Consider using a different AML cell line with a known capacity to develop resistance. |
| Inadequate recovery time between dose escalations. | Ensure the cell population has fully recovered and is actively proliferating before increasing the this compound concentration. |
| Cell culture conditions are not optimal. | Maintain consistent and optimal cell culture conditions (e.g., media, serum, cell density) to ensure cell health and adaptability. |
Problem 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining).
Symptoms:
-
High background apoptosis in untreated control cells.
-
Large variability in the percentage of apoptotic cells between replicates.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Rough cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive necrotic cells. For adherent cells, use gentle scraping or a non-enzymatic dissociation solution.[11] |
| Over-trypsinization of adherent cells. | If using trypsin, ensure the incubation time is minimal to prevent membrane damage. Neutralize the trypsin with serum-containing media promptly. |
| Delayed analysis after staining. | Analyze samples on the flow cytometer as soon as possible after staining, as prolonged incubation can lead to secondary necrosis.[11] |
| Inappropriate compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only, PI only) to set proper compensation and avoid spectral overlap between the fluorescent dyes. |
Problem 3: A combination therapy that is synergistic in vitro fails to show efficacy in a PDX model.
Symptoms:
-
A combination of this compound and another inhibitor (e.g., an MCL-1 inhibitor) shows a strong synergistic effect in AML cell lines but does not reduce tumor burden or improve survival in a patient-derived xenograft (PDX) model.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor in vivo bioavailability or pharmacokinetics of the combination agent. | Verify the in vivo stability, solubility, and dosing regimen of the second agent. It may require a different formulation or administration route to achieve effective concentrations in the tumor. |
| Microenvironment-mediated drug resistance. | The bone marrow microenvironment in the PDX model can provide survival signals to AML cells that are not present in in-vitro cultures. Consider co-culture experiments with stromal cells to model this interaction in vitro. |
| Heterogeneity of the PDX model. | The specific genetic and phenotypic characteristics of the patient sample used to generate the PDX model may confer resistance to the chosen combination. Ensure the PDX model has the relevant molecular markers for the targeted therapy. |
| Suboptimal dosing or treatment schedule in the in vivo experiment. | Optimize the dose and schedule of both drugs in the combination to maximize synergy and minimize toxicity in the animal model. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination with Other Agents in Preclinical AML Models.
| Combination | AML Model | Metric | Result | Reference |
| This compound + Azacitidine | PDX Model | Leukemia Burden | Intensive reduction | [1] |
| This compound + Chidamide + Azacitidine | KG-1α and Kasumi-1 cells | Apoptosis | Synergistic increase | [1] |
| This compound + Ruxolitinib (JAK1/2 inhibitor) | Primary AML samples | Synergy | Broad efficacy independent of cell state | [12] |
| This compound + ERK1/2 inhibitor (Compound 27) | OCI-AML3 (NRAS-mutant) | Combination Index | 0.008 | [13] |
| This compound + ERK1/2 inhibitor (Compound 27) | OCI-AML2 (acquired resistance) | Combination Index | 0.6 | [13] |
| This compound + Daratumumab | In vivo mouse model | Tumor Progression | Slower progression and reduced growth | [14] |
| This compound + S63845 (MCL-1 inhibitor) | HL-60 and ML-1 cells | Synergy | Strong synergistic apoptosis | [15] |
| This compound + AZD5991 (MCL-1 inhibitor) | This compound-resistant MV4-11 cells | Apoptosis | Synergistic induction | [4][5] |
Table 2: Clinical Trial Outcomes of this compound-Based Combination Therapies in AML.
| Combination Therapy | Patient Population | Metric | Result | Reference |
| This compound + Azacitidine | Newly diagnosed, unfit for intensive chemo | Median Overall Survival | 14.7 months (vs. 9.6 months with Aza alone) | [16] |
| This compound + Azacitidine | Newly diagnosed, unfit for intensive chemo | Composite Complete Remission (CR/CRi) | 66.4% (vs. 28.3% with Aza alone) | [16] |
| This compound + Low-Dose Cytarabine (LDAC) | Newly diagnosed, unfit for intensive chemo | CR/CRi | 48% (vs. 13% with LDAC alone) | [16] |
| This compound + Intensive Chemotherapy | Newly diagnosed | MRD-negative CCR | 86% (vs. 61% with chemo alone) | [16] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant AML Cell Line
-
Determine the initial IC50 of this compound for your parental AML cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Culture the parental cells in their standard growth medium containing this compound at a concentration of approximately half the IC50.
-
Monitor the cells closely. Initially, a significant portion of the cells will undergo apoptosis.
-
Maintain the culture by replacing the medium with fresh, this compound-containing medium every 3-4 days.
-
Once the cell population recovers and resumes a consistent growth rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat this process of dose escalation and recovery over several months.
-
Periodically assess the IC50 of the cultured cells to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a this compound-resistant cell line.[10]
-
Cryopreserve cells at different stages of resistance development for future experiments.
Protocol 2: Annexin V and Propidium Iodide (PI) Apoptosis Assay
-
Seed AML cells in a multi-well plate and treat with this compound and/or other compounds for the desired time period. Include untreated and single-agent controls.
-
Harvest the cells. For suspension cells, gently collect the cells from each well. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Wash the cells twice with cold 1X PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V (e.g., FITC or APC conjugate) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately by flow cytometry. Do not wash the cells after incubation.[17][18]
-
Set up appropriate controls: unstained cells, cells stained with only Annexin V, and cells stained with only PI to set up compensation and gates correctly.
Protocol 3: BH3 Profiling to Assess Mitochondrial Apoptosis Priming
-
Prepare a single-cell suspension of your AML cells in a suitable buffer (e.g., Mannitol Experimental Buffer - MEB).
-
Permeabilize the cells with a low concentration of digitonin to allow entry of the BH3 peptides while keeping the mitochondrial outer membrane intact.
-
Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA, PUMA) in a multi-well plate. These peptides mimic the action of endogenous BH3-only proteins.[19][20][21][22]
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the peptides to interact with the BCL-2 family proteins on the mitochondria.
-
Measure mitochondrial outer membrane permeabilization (MOMP). This can be done by:
-
Flow cytometry: Staining for cytochrome c release. A decrease in the mitochondrial cytochrome c signal indicates MOMP.
-
Plate-based fluorescence: Using dyes like JC-1 to measure the loss of mitochondrial membrane potential.
-
-
Analyze the data. The degree of MOMP induced by each specific BH3 peptide reveals the cell's dependence on different anti-apoptotic proteins. For example, sensitivity to the BAD peptide indicates BCL-2 or BCL-xL dependence, while sensitivity to the NOXA peptide points to MCL-1 dependence.[19][20][21]
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways driving this compound resistance in AML.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Potential mechanisms of resistance to this compound and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 6. Mechanisms of this compound resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmenting this compound Activity Through Signal Transduction in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of this compound resistance and solutions [frontiersin.org]
- 9. Unraveling this compound Resistance: Navigating the Future of HMA/Venetoclax-Refractory AML in the Molecular Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Resistant T-ALL Cells Display Distinct Cancer Stem Cell Signatures and Enrichment of Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Collection - Data from Clinical Correlates of this compound-Based Combination Sensitivities to Augment Acute Myeloid Leukemia Therapy - Blood Cancer Discovery - Figshare [aacr.figshare.com]
- 13. This compound Resistance in AML Cell Lines Can Be Overcome by ERK1/2 Targeting | Blood Cancers Today [bloodcancerstoday.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 19. labs.dana-farber.org [labs.dana-farber.org]
- 20. labs.dana-farber.org [labs.dana-farber.org]
- 21. content.sph.harvard.edu [content.sph.harvard.edu]
- 22. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Venetoclax In Vitro Experimentation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing venetoclax in in vitro experiments. The information is designed to address common challenges and provide clear, actionable protocols for optimizing experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in vitro?
A1: The optimal concentration of this compound is highly dependent on the cell line being investigated. For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on published data, a starting range of 0.01 nM to 10 µM is advisable. For sensitive cell lines, effects can be observed in the low nanomolar range, while resistant lines may require micromolar concentrations.[1][2][3]
Q2: How long should I incubate cells with this compound?
A2: Incubation times can vary from 4 to 96 hours.[4][5] Shorter incubation times (4-24 hours) are often sufficient to observe the induction of apoptosis.[5] Longer incubation periods (48-96 hours) may be necessary to assess effects on cell proliferation and viability, especially in less sensitive cell lines.[1][3] Time-course experiments are recommended to determine the optimal endpoint for your specific cell type and experimental question.
Q3: How can I determine the sensitivity of my cell line to this compound?
A3: The most common method to determine sensitivity is to perform a dose-response curve and calculate the IC50 value using a cell viability assay such as MTT or CellTiter-Glo. A lower IC50 value indicates higher sensitivity. Cell lines with an IC50 > 1 µM are often considered relatively resistant.[1][3]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, this compound displaces pro-apoptotic proteins like BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1]
Troubleshooting Guide
Problem 1: High IC50 value or apparent resistance to this compound.
-
Possible Cause 1: Overexpression of other anti-apoptotic proteins.
-
Resistance to this compound can be mediated by the overexpression of other BCL-2 family members, such as MCL-1 or BCL-XL, which are not targeted by this compound.[1][6]
-
Solution: Perform western blotting or qRT-PCR to assess the expression levels of MCL-1 and BCL-XL in your cells. Consider combination therapies with MCL-1 or BCL-XL inhibitors.
-
-
Possible Cause 2: Alterations in the signaling pathway.
-
Mutations in genes such as TP53 or alterations in upstream pathways like PI3K/AKT can confer resistance.[6] Activation of the RAS/RAF/ERK pathway has also been linked to this compound resistance.[7]
-
Solution: Sequence relevant genes to identify potential mutations. Investigate the activation status of key signaling pathways. Combination with inhibitors of these pathways may overcome resistance.[6][7]
-
-
Possible Cause 3: Experimental setup.
-
Inadequate drug concentration, insufficient incubation time, or high cell density can lead to apparent resistance.
-
Solution: Re-evaluate your experimental protocol. Perform a thorough dose-response and time-course experiment. Ensure optimal cell seeding density.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Drug stability and storage.
-
This compound should be dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C to maintain its activity.[8] Repeated freeze-thaw cycles should be avoided.
-
Solution: Prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Protect the stock solution from light.
-
-
Possible Cause 2: Cell culture conditions.
-
Variations in cell passage number, confluency, and media composition can influence drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range. Standardize seeding density and ensure consistent media and supplement batches.
-
-
Possible Cause 3: Microenvironment-mediated resistance.
-
Signals from the microenvironment, such as co-culture with stromal cells or activation of certain signaling pathways, can induce resistance.[4]
-
Solution: Be aware of the potential influence of the microenvironment in your in vitro model. If applicable, consider co-culture systems to more accurately reflect in vivo conditions.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (nM) | Incubation Time (hours) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~600 - >1000 | 24, 48, 72 | [1][2] |
| THP-1 | Acute Myeloid Leukemia (AML) | >1000 | 24, 48, 72 | [1][3] |
| MV4;11 | Acute Myeloid Leukemia (AML) | <1000 | 24, 48, 72 | [1][3] |
| MOLM13 | Acute Myeloid Leukemia (AML) | ~200 - <1000 | 24, 48, 72 | [1][2] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60 | 20 | [2] |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2600 | 48 | [9][10] |
| B-ALL | B-cell Acute Lymphoblastic Leukemia | 690 | 48 | [9][10] |
| CARNAVAL | Double-Hit Lymphoma | 1.2 | 48 | [11] |
| WILL-2 | Double-Hit Lymphoma | Not sensitive | 48 | [11] |
| Oci-Ly7 | Double-Hit Lymphoma | 10 | 48 | [11] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol provides a general framework for determining the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps for detecting apoptosis in this compound-treated cells using flow cytometry.
Methodology:
-
Cell Treatment: Treat cells in culture plates with the desired concentrations of this compound for the chosen duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software. An increase in the Annexin V positive population (early and late apoptotic cells) indicates induction of apoptosis.[1][10]
References
- 1. Synergistic effect of chidamide and this compound on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale for Combining the BCL2 Inhibitor this compound with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Sensitivity to this compound and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL2 selective inhibitor this compound induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Resistance in AML Cell Lines Can Be Overcome by ERK1/2 Targeting | Blood Cancers Today [bloodcancerstoday.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound enhances the efficacy of therapeutic antibodies in B-cell malignancies by augmenting tumor cell phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Venetoclax Sensitivity Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in Venetoclax (ABT-199) sensitivity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound IC50 values between experiments using the same cell line. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors related to both the experimental setup and the underlying biology of the cells. Key areas to investigate include:
-
Cell Culture Conditions: Seemingly minor variations in culture conditions can significantly impact this compound sensitivity.
-
Media Composition: Different culture media can alter cellular metabolism and, consequently, drug response. For instance, blasts cultured in RPMI medium are highly sensitive to this compound, while their sensitivity is lower in conditioned medium (CM) and drastically reduced in StemSpan SFEM II medium (SPM).[1]
-
Serum Fluctuation: Batch-to-batch variability in fetal bovine serum (FBS) can introduce inconsistencies. It is advisable to test and use a single lot of FBS for a series of experiments.
-
Cell Density: The initial seeding density of cells can affect their growth rate and drug sensitivity. Ensure consistent cell seeding densities across all experiments.
-
Passage Number: As cell lines are passaged, they can undergo genetic and phenotypic drift. It is recommended to use cells within a defined, low passage number range and to regularly restart cultures from frozen stocks.
-
-
Assay Protocol and Reagents:
-
Drug Preparation and Storage: Ensure this compound is properly dissolved and stored. Repeated freeze-thaw cycles should be avoided.
-
Incubation Time: The duration of drug exposure is critical. Ensure this is kept consistent across all assays.
-
Viability Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Ensure the chosen assay is appropriate for the cell type and mechanism of action of this compound (apoptosis).
-
-
Cellular Factors:
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and drug response. Regularly test cultures for mycoplasma.
-
Expression of Bcl-2 Family Proteins: Fluctuations in the expression levels of Bcl-2 family proteins, such as Mcl-1 and Bcl-xL, can alter this compound sensitivity.[2][3] These expression levels can be influenced by culture conditions.
-
Q2: Our cell line, which was previously sensitive to this compound, is now showing increased resistance. What could be happening?
The development of acquired resistance to this compound is a known phenomenon, even in in vitro models. Several mechanisms can underlie this shift:
-
Upregulation of Other Anti-Apoptotic Proteins: The most common mechanism of acquired resistance is the upregulation of other anti-apoptotic Bcl-2 family members, particularly Mcl-1 and Bcl-xL.[2][3][4] this compound is specific for Bcl-2, and increased levels of Mcl-1 or Bcl-xL can compensate for Bcl-2 inhibition, thereby preventing apoptosis.[2][4]
-
Mutations in the BCL2 Gene: Although less common, mutations in the BCL2 gene, particularly in the BH3 binding groove where this compound binds, can reduce drug affinity and lead to resistance.[5]
-
Altered Cellular Metabolism: Resistant cells can exhibit changes in their metabolism, such as an increase in oxidative phosphorylation (OXPHOS), to compensate for the energy production impairment induced by this compound.[2]
-
Hyperphosphorylation of BCL-2 Family Proteins: The phosphorylation status of BCL-2 family proteins can alter their interactions and contribute to resistance. Hyperphosphorylation of both anti-apoptotic (Mcl-1, Bcl-2) and pro-apoptotic (BAD, BAX) proteins has been linked to this compound resistance.[6][7][8]
To investigate this, you can perform western blotting or flow cytometry to assess the protein levels of Mcl-1 and Bcl-xL in your resistant cells compared to the parental, sensitive cells.
Q3: We are seeing high background signal or "noise" in our cell viability assays. How can we reduce this?
High background in viability assays can obscure the true effect of the drug. Here are some common causes and solutions:
-
Uneven Cell Plating: Ensure a homogenous single-cell suspension before plating to avoid clumps, which can lead to variable results across wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Contamination: Bacterial or fungal contamination can interfere with assay readouts. Regularly check cultures for any signs of contamination.
-
Assay-Specific Issues:
-
MTT/XTT Assays: Phenol red in the culture medium can interfere with the absorbance reading. Use phenol red-free medium if possible. Also, ensure complete solubilization of the formazan product.
-
Luminescence-Based Assays (e.g., CellTiter-Glo®): Ensure that the plate has equilibrated to room temperature before adding the reagent, as temperature can affect enzyme activity. Also, check for any bubbles in the wells, which can interfere with the luminescent signal.
-
Q4: We are trying to confirm apoptosis induction by this compound using a caspase activation assay, but the results are inconsistent. What should we check?
Inconsistent results in caspase activation assays can be due to several factors:
-
Timing of the Assay: Caspase activation is a transient event. The optimal time point for measuring caspase activity can vary between cell lines. It is recommended to perform a time-course experiment to determine the peak of caspase activation for your specific cell model.
-
Cell Lysis and Protein Extraction: Incomplete cell lysis can lead to an underestimation of caspase activity. Ensure that the lysis buffer is effective for your cell type and that the extraction protocol is followed carefully.
-
Substrate Specificity: Different caspases are activated during apoptosis. Ensure you are using a substrate that is specific for the key executioner caspases, such as caspase-3 and caspase-7.
-
Positive and Negative Controls: Always include appropriate controls. A known inducer of apoptosis (e.g., staurosporine) should be used as a positive control, and untreated cells as a negative control.
Data Presentation
Table 1: Example of this compound IC50 Values in Different AML Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) | Reference |
| OCI-AML3 | NRAS-mutant | >1 | [9] |
| THP-1 | MLL-rearranged | >1 | [10] |
| MV4;11 | FLT3-ITD | <1 | [10] |
| MOLM13 | FLT3-ITD | <1 | [10] |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocols
1. Standard Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Prepare a single-cell suspension and seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density. Include wells for "no-cell" background control.
-
Drug Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control (set to 100% viability) and plot the dose-response curve to determine the IC50 value.
2. Caspase-3/7 Activation Assay (e.g., using a luminogenic substrate)
-
Cell Treatment: Plate and treat cells with this compound as described for the viability assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.
-
Assay Procedure: Add the caspase-glo 3/7 reagent to each well. Mix gently and incubate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background and normalize the signal to the negative control to determine the fold-increase in caspase activity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Key mechanisms of this compound resistance.
References
- 1. Ex vivo this compound sensitivity testing predicts treatment response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of this compound resistance and solutions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of BCL-2 family proteins in blood neoplasm: therapeutic relevance of antineoplastic agent this compound [explorationpub.com]
- 6. Hyperphosphorylation of BCL-2 family proteins underlies functional resistance to this compound in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Hyperphosphorylation of BCL-2 family proteins underlies functional resistance to this compound in lymphoid malignancies [jci.org]
- 8. Hyperphosphorylation of BCL-2 family proteins underlies functional resistance to this compound in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Resistance in AML Cell Lines Can Be Overcome by ERK1/2 Targeting | Blood Cancers Today [bloodcancerstoday.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Venetoclax Efficacy in High MCL-1 Expressing Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of venetoclax in cancer cell lines characterized by high expression of Myeloid Cell Leukemia 1 (MCL-1).
Troubleshooting Guide
Researchers often encounter challenges when investigating this compound in the context of high MCL-1 expression. This guide provides insights into common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Assay(s) for Verification |
| High IC50 value for this compound as a single agent. | High basal expression of MCL-1 is sequestering pro-apoptotic proteins like BIM, rendering cells resistant to BCL-2 inhibition alone.[1][2] | - Combine this compound with a direct MCL-1 inhibitor (e.g., S63845, AZD5991) to simultaneously block both anti-apoptotic pathways.[3] - Inhibit upstream signaling pathways that promote MCL-1 stability and expression, such as the PI3K/AKT or MAPK/ERK pathways.[1] - Utilize proteasome inhibitors (e.g., bortezomib, carfilzomib) to decrease MCL-1 protein levels. | - Western Blot for MCL-1, BCL-2, and BIM expression. - Co-immunoprecipitation to assess BIM sequestration by MCL-1. - Cell Viability Assay (e.g., CellTiter-Glo) to determine IC50 values of combination therapies. |
| Acquired resistance to this compound after initial sensitivity. | Upregulation of MCL-1 expression as a compensatory survival mechanism following prolonged BCL-2 inhibition.[1][4] This can be driven by activation of signaling pathways like NF-κB or genetic amplification of the MCL1 gene.[5] | - Analyze resistant clones for MCL-1 expression levels. - Implement sequential or combination therapy with an MCL-1 inhibitor upon detection of resistance.[4] - Investigate and target upstream signaling pathways that are activated in resistant cells. | - Western Blot to compare MCL-1 levels in parental vs. resistant cells. - qPCR to assess MCL1 gene expression. - Phospho-protein arrays to identify activated signaling pathways. |
| Inconsistent or variable apoptosis induction with this compound treatment. | - Cell culture conditions may influence the expression of BCL-2 family proteins. - Heterogeneity within the cell population regarding MCL-1 expression. | - Standardize cell culture conditions, including media, serum, and cell density. - Perform single-cell analysis or cell sorting to investigate population heterogeneity. - Ensure consistent timing and dosage of this compound treatment. | - Annexin V/PI Apoptosis Assay via flow cytometry. - Western Blot for cleaved PARP and cleaved Caspase-3. |
| Synergistic effect of combination therapy is less than expected. | - Suboptimal dosing or scheduling of the combination agents. - Off-target effects of the second agent influencing this compound efficacy. - The specific cell line may have additional resistance mechanisms beyond MCL-1. | - Perform dose-matrix experiments to determine the optimal concentrations and ratios of the combined drugs. - Evaluate the effect of each drug individually on the expression of BCL-2 family proteins. - Conduct a broader analysis of anti-apoptotic proteins (e.g., BCL-XL) and consider triple combination strategies if necessary.[6] | - Combination Index (CI) analysis using software like CompuSyn to quantify synergy. - Western Blot to assess changes in BCL-2, MCL-1, and BCL-XL expression with combination treatment. |
Table 1: Example IC50 Values of this compound in Combination with Other Inhibitors in AML Cell Lines
| Cell Line | This compound IC50 (µM) - Single Agent | Combination Agent | Combination Agent IC50 (µM) - Single Agent | Notes | Reference |
| OCI-AML3 | 1 | Trametinib (MEK Inhibitor) | 0.08 | Intrinsically this compound-resistant, NRAS-mutant | [3][7] |
| MOLM-13 | 0.2 | S63845 (MCL-1 Inhibitor) | > 10 | Synergistic apoptosis observed with combination | [3] |
| HL-60 | 1.6 | S63845 (MCL-1 Inhibitor) | 0.1 | High MCL-1 expression | [3] |
| JEKO-1 | 0.239 (Selinexor) | Selinexor (XPO1 Inhibitor) | 0.044 | Selinexor downregulates MCL-1 | [8] |
| Z138 | 0.078 (Selinexor) | Selinexor (XPO1 Inhibitor) | 0.078 | Synergistic cell-killing activity observed | [8] |
Frequently Asked Questions (FAQs)
Q1: Why are cell lines with high MCL-1 expression often resistant to this compound?
A1: this compound is a selective BCL-2 inhibitor. In cells with high levels of MCL-1, another anti-apoptotic protein, MCL-1 can compensate for the inhibition of BCL-2. MCL-1 binds to and sequesters pro-apoptotic proteins like BIM, preventing them from initiating apoptosis, even when BCL-2 is blocked by this compound.[1][2][5]
Q2: What is the most direct strategy to overcome MCL-1-mediated this compound resistance?
A2: The most direct approach is the co-administration of a specific MCL-1 inhibitor. This dual targeting of BCL-2 and MCL-1 prevents the compensatory sequestration of pro-apoptotic proteins, leading to a synergistic induction of apoptosis.[3][4]
Q3: Are there indirect ways to reduce MCL-1 activity and enhance this compound efficacy?
A3: Yes, several indirect strategies exist. These include:
-
Targeting upstream signaling pathways: Inhibitors of pathways like PI3K/AKT and MAPK/ERK can decrease the transcription and stability of MCL-1.[1][7]
-
Proteasome inhibition: Proteasome inhibitors lead to the accumulation of NOXA, a pro-apoptotic protein that neutralizes MCL-1, and can also promote MCL-1 degradation.
-
CDK inhibition: Inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, can suppress the transcription of the MCL1 gene.
Q4: How can I confirm that MCL-1 is the primary resistance mechanism in my cell line?
A4: To confirm MCL-1's role, you can perform the following experiments:
-
Western Blotting: Compare the protein levels of BCL-2, MCL-1, and BCL-XL in your cell line to sensitive control lines.
-
Co-immunoprecipitation: Demonstrate that in the presence of this compound, BIM is released from BCL-2 but is then sequestered by MCL-1.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce MCL-1 expression and observe if sensitivity to this compound is restored.
-
BH3 Profiling: This technique can functionally assess the dependence of mitochondria on specific anti-apoptotic proteins for survival.[4]
Q5: What are the key controls to include in my experiments?
A5: Important controls include:
-
Untreated cells: To establish a baseline for viability and apoptosis.
-
Single-agent treatments: To assess the individual effects of this compound and the combination agent.
-
Vehicle controls: To account for any effects of the solvent used to dissolve the drugs.
-
Positive and negative control cell lines: Cell lines with known sensitivity and resistance to this compound.
Signaling Pathways and Experimental Workflows
MCL-1 Mediated this compound Resistance and Combination Therapy Strategy
References
- 1. Mechanisms of this compound resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Rationale for Combining the BCL2 Inhibitor this compound with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel MCL-1 Inhibitor Combined with this compound Rescues this compound-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Resistance in AML Cell Lines Can Be Overcome by ERK1/2 Targeting | Blood Cancers Today [bloodcancerstoday.com]
- 8. The Therapeutic Synergy of Selinexor and this compound in Mantle Cell Lymphoma Through Induction of DNA Damage and Perturbation of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Venetoclax-Induced Neutropenia in Laboratory Animals
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate venetoclax-induced neutropenia in laboratory animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced neutropenia?
A1: this compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] Neutrophil precursors in the bone marrow are dependent on BCL-2 for their survival and maturation.[3] By inhibiting BCL-2, this compound triggers apoptosis (programmed cell death) in these granulocyte progenitor cells, leading to a decrease in the production of mature neutrophils and resulting in neutropenia.[1][2][3] Mature neutrophils, however, have very low levels of BCL-2 and are less affected.[1]
Q2: What are the primary strategies to mitigate this compound-induced neutropenia in animal models?
A2: Based on extensive clinical experience and preclinical rationale, the two primary strategies are:
-
Administration of Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a growth factor that stimulates the proliferation and differentiation of granulocyte precursors in the bone marrow, thereby increasing neutrophil counts.[4]
-
Dose Modification: This includes interrupting this compound administration temporarily or reducing the dose to allow for neutrophil recovery.[2]
Q3: How does G-CSF help with neutropenia without compromising the anti-cancer effect of this compound?
A3: G-CSF acts to replenish the neutrophil population by stimulating granulopoiesis. This supportive care measure can reduce the duration and severity of neutropenia, minimizing the risk of infection and allowing the therapeutic dose of this compound to be maintained, thus preserving its anti-tumor efficacy. Clinical trials have shown that G-CSF can be used effectively to manage neutropenia without negatively impacting patient outcomes.[3]
Q4: When should I consider implementing a mitigation strategy in my animal study?
A4: Mitigation strategies should be considered when you observe severe neutropenia (e.g., an Absolute Neutrophil Count (ANC) dropping below a critical threshold, such as 0.5 x 10⁹ cells/L) or if the animals show signs of infection or distress secondary to a low white blood cell count. Prophylactic administration of G-CSF can also be planned if the experimental protocol is expected to cause significant myelosuppression.
Troubleshooting Guide
Issue 1: Severe neutropenia is observed after initiating this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity of this compound | 1. Interrupt Dosing: Temporarily halt this compound administration.2. Monitor ANC: Perform complete blood counts (CBCs) daily or every other day to track neutrophil recovery.3. Administer G-CSF: Initiate a course of G-CSF to accelerate neutrophil recovery (see Protocol 1).[4] | ANC begins to recover, returning to baseline or an acceptable level (e.g., >1.0 x 10⁹ cells/L). |
| Incorrect Dosing | 1. Verify Calculations: Double-check the dose calculations and the concentration of the dosing solution.2. Resume at Reduced Dose: Once ANC has recovered, consider resuming this compound at a lower dose (e.g., 50-75% of the original dose). | Neutropenia is less severe in subsequent treatment cycles. |
Issue 2: The use of G-CSF is not sufficiently restoring neutrophil counts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient G-CSF Dose or Duration | 1. Review Protocol: Ensure the G-CSF dose and frequency are appropriate for the animal model (see Protocol 1).2. Extend Duration: Continue G-CSF administration until ANC has fully recovered. | Improved neutrophil response. |
| Profound Myelosuppression | 1. Extended Treatment Holiday: Withhold this compound for a longer period to allow the bone marrow to recover.2. Assess Animal Health: Monitor for signs of systemic illness that could be contributing to myelosuppression. | Gradual recovery of all hematopoietic lineages. |
Quantitative Data Summary
While direct, quantitative data on mitigating this compound-induced neutropenia in lab animals is limited in published literature, the principles are extrapolated from extensive clinical data.
Table 1: Clinical Dose Modification Guidelines for this compound-Induced Neutropenia This table summarizes the clinically recommended dose adjustments for human patients, which can serve as a basis for designing dose-reduction experiments in animal models.
| Toxicity Event | First Occurrence | Second & Subsequent Occurrences |
| Grade 3 Neutropenia with fever/infection or Grade 4 Neutropenia | Interrupt this compound until resolution to Grade 1 or baseline. Resume at the same dose. | Interrupt this compound until resolution. Resume at a reduced dose (e.g., reduce from 400mg to 300mg). |
Table 2: Representative Data from a G-CSF Mitigation Experiment in a Mouse Model This table presents a hypothetical but representative dataset illustrating the expected outcomes of a G-CSF intervention study in mice, based on typical results from chemotherapy-induced neutropenia models.
| Treatment Group | This compound Dose (mg/kg/day) | G-CSF Dose (µg/kg/day) | Day 7 ANC Nadir (x 10⁹/L) (Mean ± SD) | Day 14 ANC (x 10⁹/L) (Mean ± SD) |
| Vehicle Control | 0 | 0 | 2.5 ± 0.5 | 2.6 ± 0.4 |
| This compound Only | 100 | 0 | 0.4 ± 0.2 | 1.1 ± 0.6 |
| This compound + G-CSF | 100 | 10 | 0.8 ± 0.3 | 3.5 ± 0.8 |
Experimental Protocols
Protocol 1: G-CSF Administration for Mitigation of Neutropenia
This protocol describes a method for using G-CSF to ameliorate neutropenia in a mouse xenograft model.
Methodology:
-
Animal Model: Use an appropriate strain of immunodeficient mice (e.g., NSG mice) for xenograft studies.
-
This compound Administration: Prepare this compound in a suitable vehicle. Administer orally (PO) at a dose of 100 mg/kg daily.
-
Monitoring: Collect peripheral blood (e.g., via tail vein) at baseline and regularly (e.g., twice weekly) during treatment to perform complete blood counts (CBCs) with differentials.
-
Initiation of G-CSF: If the Absolute Neutrophil Count (ANC) falls below a predetermined threshold (e.g., 0.5 x 10⁹ cells/L), begin G-CSF administration.
-
G-CSF Administration: Administer recombinant murine G-CSF (or a cross-reactive human G-CSF like Filgrastim) subcutaneously (SC) at a dose of 5-10 µg/kg daily. A pegylated form (Pegfilgrastim) can also be used for less frequent dosing.
-
Duration of G-CSF: Continue G-CSF administration until the ANC recovers to a safe level (e.g., >1.5 x 10⁹ cells/L).
-
Endpoints: In addition to ANC, monitor tumor volume and animal well-being (body weight, clinical signs) throughout the study.
Protocol 2: Dose Interruption and Reduction Study
This protocol outlines an approach to evaluate dose modification as a strategy to manage neutropenia.
Methodology:
-
Animal Model & this compound Administration: As described in Protocol 1.
-
Initial Treatment: Administer the full dose of this compound (e.g., 100 mg/kg/day) for an initial period (e.g., 7-14 days).
-
Monitoring: Monitor ANC closely.
-
Dose Interruption: If Grade 4 neutropenia (e.g., ANC < 0.5 x 10⁹ cells/L) develops, interrupt this compound dosing.
-
Recovery Phase: Continue to monitor ANC until it recovers to Grade 1 or baseline levels.
-
Dose Resumption:
-
Group 1 (Interruption Only): Resume this compound at the original dose (100 mg/kg/day).
-
Group 2 (Dose Reduction): Resume this compound at a reduced dose (e.g., 75 mg/kg/day).
-
Group 3 (Control): Continues on full dose regardless of neutropenia (for comparison of severity and duration).
-
-
Endpoints: Compare the severity and duration of neutropenia, anti-tumor efficacy (tumor growth delay), and overall animal tolerance between the groups.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Related Neutropenia in Leukemic Patients: A Comprehensive Review of the Underlying Causes, Risk Factors, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of post‐remission granulocyte colony‐stimulating factor use in the phase 3 studies of this compound combination treatments in patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Venetoclax Treatment Protocols for Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing venetoclax treatment protocols for primary cell cultures.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments with primary cells.
| Problem | Potential Cause | Suggested Solution |
| High cell viability despite this compound treatment (Intrinsic Resistance) | Upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL.[1][2][3][4] | 1. Perform qPCR or Western blot to assess MCL-1 and BCL-XL expression levels. 2. Consider co-treatment with an MCL-1 inhibitor (e.g., S63845) or a BCL-XL inhibitor.[2][3] 3. Evaluate the BCL-2/(BCL-XL + MCL-1) mRNA ratio, as this can be predictive of sensitivity.[2] |
| Mutations in the BCL-2 gene reducing this compound binding affinity.[1] | 1. Sequence the BCL-2 gene in resistant cells to identify potential mutations. 2. If mutations are present, consider alternative therapeutic strategies that do not rely on direct BCL-2 binding. | |
| Activation of pro-survival signaling pathways (e.g., NF-κB, ERK1/2).[1][5] | 1. Assess the activation status of these pathways using phosphospecific antibodies. 2. Explore combination therapies with inhibitors of the identified active pathways.[5] | |
| Cells initially respond to this compound but develop resistance over time (Acquired Resistance) | Clonal selection of cells with pre-existing resistance mechanisms. | 1. Analyze the expression of MCL-1 and BCL-XL in the resistant population.[2][4] 2. Consider intermittent dosing schedules, as some resistance mechanisms may be reversible upon drug withdrawal.[1] |
| Acquired mutations in BAX, preventing its localization to the mitochondria.[1][4] | 1. Sequence the BAX gene in resistant clones. 2. Investigate therapeutic approaches that induce apoptosis through the extrinsic pathway (e.g., TRAIL-mediated apoptosis).[1] | |
| Inconsistent results between experiments | Variability in primary cell samples. | 1. Use a large, well-characterized cohort of primary samples. 2. Normalize results to untreated controls for each sample. |
| Suboptimal cell culture conditions.[6][7] | 1. Utilize conditioned medium from bone marrow stromal cells (e.g., HS-5) to better mimic the microenvironment.[6] 2. Ensure consistent cell density and passage number for all experiments. | |
| Inappropriate assay for measuring cell viability. | 1. Use a flow cytometry-based assay to distinguish between different cell populations within the primary culture and assess blast-specific responses.[6][7] 2. For bulk measurements, CellTiter-Glo is a commonly used and reliable method.[8] | |
| Off-target effects observed | This compound concentration is too high. | 1. Perform a dose-response curve to determine the optimal concentration with maximal specific activity and minimal off-target effects. 2. Be aware that some BH3 mimetics can have off-target effects, such as inducing NOXA expression.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in primary cell cultures?
A1: For primary patient-derived cells, such as those from acute myeloid leukemia (AML), the median IC50 can be around 10 nmol/L.[2] In studies with hairy cell leukemia (HCL), clinically relevant concentrations of 0.1 µM and 1 µM have been used.[10] It is crucial to perform a dose-response experiment for your specific primary cell type to determine the optimal working concentration.
Q2: How long should I incubate primary cells with this compound?
A2: The incubation time can vary depending on the cell type and the experimental endpoint. Apoptosis can be induced rapidly, with significant effects observed within 4 to 8 hours in chronic lymphocytic leukemia (CLL) cells.[11] For cell viability assays, incubation times of 24 to 72 hours are common.[8][10][12][13]
Q3: What are the best methods to assess this compound-induced apoptosis?
A3: Annexin V and propidium iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis and distinguish it from necrosis.[10][14] Western blotting for cleaved caspase-3 and PARP can also confirm the activation of the apoptotic cascade.
Q4: Can the tumor microenvironment affect this compound sensitivity?
A4: Yes, signals from the microenvironment, such as those from stromal cells or T cells, can induce resistance to this compound, often through the upregulation of BCL-XL.[2][10][15] Co-culture systems or the use of conditioned media can help model these interactions.[6]
Q5: What are the key resistance mechanisms to be aware of?
A5: The primary mechanisms of resistance involve the upregulation of other anti-apoptotic BCL-2 family proteins, particularly MCL-1 and BCL-XL, which can sequester pro-apoptotic proteins freed from BCL-2 by this compound.[2][3][4] Mutations in BCL-2 that decrease drug affinity or mutations in downstream effectors like BAX can also confer resistance.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Primary Leukemia Cells
-
Cell Preparation: Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation. Resuspend cells in an appropriate culture medium (e.g., RPMI supplemented with 10% FBS and antibiotics). For certain leukemias like AML, consider using conditioned medium from a bone marrow stromal cell line to improve viability.[6]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
This compound Dilution Series: Prepare a serial dilution of this compound in the culture medium. A typical starting range could be from 1 nM to 10 µM. Also, include a vehicle control (DMSO).
-
Treatment: Add the this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Measure cell viability using an appropriate assay. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice.[8]
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of viable cells against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat primary cells with this compound at the desired concentration (e.g., 1x and 10x the IC50) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells on a flow cytometer.
-
Annexin V-negative, PI-negative cells are live.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizations
Caption: this compound inhibits BCL-2, releasing BIM to activate BAX/BAK and induce apoptosis.
Caption: Workflow for testing this compound on primary cells, from isolation to data analysis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanisms of this compound resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Resistance in AML Cell Lines Can Be Overcome by ERK1/2 Targeting | Blood Cancers Today [bloodcancerstoday.com]
- 6. Ex vivo this compound sensitivity testing predicts treatment response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. <i>Ex vivo</i> this compound sensitivity testing predicts treatment response in acute myeloid leukemia | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Sensitivity to this compound and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-resistant CLL cells show a highly activated and proliferative phenotype - PMC [pmc.ncbi.nlm.nih.gov]
addressing venetoclax solubility and stability issues in experiments
For researchers and drug development professionals working with the BCL-2 inhibitor venetoclax, its unique physicochemical properties can present significant challenges in experimental settings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to this compound's solubility and stability, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous media?
This compound is a highly lipophilic molecule with poor aqueous solubility (BCS Class IV).[1][2] When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the dramatic change in solvent polarity can cause the drug to crash out of solution, forming a precipitate. This is a common issue that can lead to inaccurate dosing and inconsistent experimental outcomes.
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a concentrated stock solution of this compound.[2][3] It is crucial to first dissolve this compound in 100% DMSO to ensure it is fully solubilized before further dilution.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To minimize precipitation, it is recommended to perform serial dilutions. After preparing a high-concentration stock in DMSO, perform an intermediate dilution step in a small volume of your final aqueous medium before adding it to the bulk of the cell culture. It is also advisable to gently agitate the culture plate immediately after adding the compound to ensure rapid and even dispersion. For some sensitive assays, the final DMSO concentration should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. Protect solutions from light, as this compound has shown sensitivity to photolytic degradation.[3][5][6]
Q5: Is this compound stable at different pH values?
No, this compound is sensitive to both acidic and basic conditions, especially at elevated temperatures.[7] Studies have shown significant degradation when exposed to 1 M HCl or 1 M NaOH at 50°C.[3][7] Therefore, it is critical to control the pH of your experimental buffers and solutions.
Troubleshooting Guide
Issue: this compound Precipitation During Dilution for In Vitro Assays
This is one of the most frequent challenges encountered by researchers. The following workflow provides a systematic approach to troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage (Rodent Models)
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in animal studies.
Note: DMSO is generally not recommended for in vivo administration at high concentrations. The following formulation is a commonly cited alternative.[8]
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
PEG 400
-
Phosal 50 PG
-
Sterile tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder for the desired final concentration and volume.
-
Add ethanol to the powder to a final concentration of 10% of the total volume. Vortex thoroughly to create a slurry.
-
Sequentially add PEG 400 (to a final concentration of 30%) and Phosal 50 PG (to a final concentration of 60%).
-
Vortex the mixture extensively between each addition to ensure a homogenous suspension.
-
Allow the final solution to rest for at least 30 minutes before administration.
-
Store the formulation in an amber or light-protected bottle at room temperature (20°C−22°C) for up to two weeks.[8] Always vortex well before each administration.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system. The following tables summarize key solubility and stability data gathered from various studies.
Table 1: this compound Solubility in Different Solvents
| Solvent/Medium | Solubility | Notes |
| Aqueous Buffer (pH 7.4) | < 0.0042 µg/mL | Practically insoluble.[1] |
| DMSO | ~77.5 mg/mL | High solubility, ideal for stock solutions.[4] |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.8 ± 1.8 μg/mL | Low solubility, reflecting poor oral absorption in fasted state.[9] |
| FeSSIF (Fed State Simulated Intestinal Fluid) | ~26.5 µg/mL | Solubility increases in the presence of lipids, consistent with food effect.[9] |
Table 2: Stability of this compound Under Stress Conditions
| Condition | Observation | Reference |
| Acidic (1 M HCl, 50°C) | Significant degradation | [3][7] |
| Basic (1 M NaOH, 50°C) | Significant degradation | [3][7] |
| Oxidative (3% H₂O₂, 50°C) | Partial sensitivity to oxidation | [3][7] |
| Thermal (50°C) | No significant degradation as a sole stressor | [3][7] |
| Photolytic | Sensitive to light | [3][6] |
This compound Mechanism of Action: The BCL-2 Signaling Pathway
This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[10][11] In many hematological malignancies, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing programmed cell death (apoptosis).[12][13] this compound mimics the action of BH3-only proteins (a class of pro-apoptotic proteins), binding directly to the BH3-binding groove of BCL-2.[14][15] This action displaces BIM, which is then free to activate the pro-apoptotic effector proteins BAX and BAK.[15][16] Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c, which ultimately triggers caspase activation and apoptosis.[14][15]
Caption: this compound mechanism of action via the BCL-2 pathway.
References
- 1. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Stability-Indicating Analytical Method for Determination of this compound Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Stability and Degradation Pathways of this compound under Stress Conditions [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. [PDF] On the Stability and Degradation Pathways of this compound under Stress Conditions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. On the Stability and Degradation Pathways of this compound under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Stability and Degradation Pathways of this compound under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 13. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 14. Frontiers | Mechanisms of action of the BCL-2 inhibitor this compound in multiple myeloma: a literature review [frontiersin.org]
- 15. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of this compound resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Venetoclax Delivery and Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the delivery and bioavailability of venetoclax in animal studies.
Frequently Asked Questions (FAQs)
1. Why is enhancing the bioavailability of this compound a critical research area?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1] Its oral bioavailability is very low, reported to be around 5.4% in the fasted state.[2][3] Furthermore, it undergoes significant first-pass metabolism.[2][3] Enhancing its bioavailability is crucial to ensure adequate drug exposure at the target site, which can lead to improved therapeutic efficacy and potentially lower required doses, thereby reducing dose-related side effects.
2. What are the common formulation strategies to improve this compound bioavailability in animal models?
Several nano-based and lipid-based drug delivery systems have been investigated to improve the oral bioavailability of this compound in animal studies. These include:
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to enhanced solubility and dissolution rates.[2][3]
-
Supersaturated Lipid-Based Formulations (sLBFs): These formulations can maintain a supersaturated state of the drug in the gastrointestinal tract, increasing the thermodynamic activity and driving force for absorption.[1][4]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media, such as gastrointestinal fluids. This increases the solubilization and absorption of lipophilic drugs like this compound.[5]
-
Lipophilic Salts: Forming a lipophilic salt of this compound can increase its solubility in lipid-based formulations, allowing for higher drug loading and improved bioavailability.[6]
-
Drug Combination Nanoparticles (DcNP): Co-formulating this compound with other therapeutic agents in a nanoparticle system can offer synergistic effects and improve the pharmacokinetic profile of both drugs.[7][8]
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound for oral gavage in mice.
-
Question: I am having trouble preparing a stable solution of this compound for oral gavage in my mouse study. The compound is only soluble in DMSO, which is not ideal for in vivo administration. What are some recommended vehicle formulations?
-
Answer: Direct use of high concentrations of DMSO for in vivo studies is discouraged due to potential toxicity. A common and effective alternative is to use a co-solvent system. One suggested formulation is a mixture of 60% Phosal 50 PG, 30% PEG 400, and 10% Ethanol.[9][10] Another option that has been considered is a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% double-distilled water (ddH2O).[9][10] It is crucial to perform a small pilot study to ensure the safety and tolerability of the chosen vehicle in your specific animal model.[9]
Issue 2: High variability in pharmacokinetic data between animals.
-
Question: I am observing significant variability in the plasma concentrations of this compound in my rat pharmacokinetic study. What could be the contributing factors and how can I minimize this?
-
Answer: High variability in this compound pharmacokinetics can be attributed to several factors, most notably the significant food effect. The bioavailability of this compound can increase by 3- to 5-fold when administered with food, with high-fat meals having a more pronounced effect.[11][12] To minimize variability, it is critical to standardize the feeding conditions of the animals. Ensure that all animals in a study group are either fasted for a consistent period or fed a standardized diet before and during the experiment.[13][14] Additionally, ensure precise and consistent oral gavage technique to minimize dosing errors.[15]
Issue 3: Poor stability of the this compound formulation during the study.
-
Question: I am concerned about the stability of my this compound nanocrystal suspension over the course of a multi-day in vivo study. What are the common stability issues and how can I address them?
-
Answer: this compound can degrade under various stress conditions, including acidic, basic, and oxidative environments.[16][17][18] For nanocrystal suspensions, physical instability, such as particle aggregation or crystal growth (Ostwald ripening), can also be a concern. To address chemical stability, ensure the formulation is buffered to a pH where this compound is most stable and protect it from light.[10] For physical stability, the choice of stabilizer is critical. Polyvinyl alcohol (PVA) has been successfully used as a stabilizer in this compound nanocrystal formulations.[2][3] It is also recommended to conduct short-term stability studies of your formulation under the intended storage and administration conditions before initiating the animal study.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various animal studies aimed at enhancing this compound bioavailability.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| This compound Suspension | Sprague-Dawley Rats | - | - | - | [5] |
| VEN-SNEDDS | Sprague-Dawley Rats | ~5-fold higher than suspension | Improved | - | [5] |
| Free this compound | Sprague-Dawley Rats | - | - | - | [2] |
| This compound Nanocrystals | Sprague-Dawley Rats | - | - | ~2.02 | [2] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Pigs
| Formulation | Animal Model | Bioavailability Enhancement (Fold vs. Drug Powder) | Bioavailability Enhancement (Fold vs. Peceol®-based suspension) | Reference |
| Supersaturated LBF (sLBF) | Landrace Pigs | 3.8 | 2.1 | [1][4] |
| Lipophilic Salt SEDDS (fasted) | Landrace Pigs | 2.5 (vs. Venclyxto®) | - | [6] |
Table 3: In Vitro Dissolution of this compound Formulations
| Formulation | Time (min) | % Dissolution | Reference |
| Free this compound | 120 | < 43.5% | [2] |
| This compound Nanocrystals | 120 | 100% | [2] |
Experimental Protocols
1. Preparation of this compound Nanocrystals
This protocol is based on the amalgamation of precipitation and high-pressure homogenization method.[2][3]
-
Materials: this compound, Polyvinyl Alcohol (PVA), suitable organic solvent, and water.
-
Procedure:
-
Dissolve this compound in a suitable organic solvent.
-
Prepare an aqueous solution of PVA, which will act as a stabilizer.
-
Add the organic solution of this compound to the aqueous PVA solution under constant stirring to precipitate the drug.
-
Subject the resulting suspension to high-pressure homogenization. The number of cycles and pressure should be optimized to achieve the desired particle size.
-
The resulting nanocrystal suspension can be lyophilized to produce a powder for long-term storage or for reconstitution before administration.
-
2. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats.[2]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the animals overnight before drug administration, with free access to water.
-
Administer the this compound formulation (e.g., nanocrystal suspension or free drug suspension) orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: this compound inhibits BCL-2, leading to the activation of apoptosis.
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
References
- 1. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of this compound Nanocrystals for Oral Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quality by design approach-based fabrication and evaluation of self-nanoemulsifying drug delivery system for improved delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilic Salts and Lipid-Based Formulations for Bridging the Food Effect Gap of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Characterization of a Novel this compound-Zanubrutinib Nano-Combination for Enhancing Leukemic Cell Uptake and Long-Acting Plasma Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Low- and High-Fat Meals on the Pharmacokinetics of this compound, a Selective First-in-Class BCL-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining species specific in vitro & in silico models to predict in vivo food effect in a preclinical stage - case study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. researchgate.net [researchgate.net]
- 17. On the Stability and Degradation Pathways of this compound under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the Stability and Degradation Pathways of this compound under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Venetoclax as a Selective BCL-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Venetoclax with other B-cell lymphoma 2 (BCL-2) family inhibitors, supported by experimental data. It is designed to assist researchers and drug development professionals in understanding the selectivity and performance of this compound in the context of related anti-cancer agents.
Executive Summary
This compound is a highly selective inhibitor of the anti-apoptotic protein BCL-2, a key regulator of the intrinsic apoptotic pathway.[1] Its remarkable selectivity for BCL-2 over other BCL-2 family members, such as BCL-xL and MCL-1, is a distinguishing feature that contributes to its therapeutic window, particularly regarding on-target toxicities like thrombocytopenia.[2] This guide presents a comparative analysis of this compound against other notable BCL-2 family inhibitors: Navitoclax, AT-101, and Obatoclax. We provide a summary of their binding affinities, cellular potencies, and detailed protocols for key validation experiments.
Comparative Analysis of BCL-2 Inhibitors
The following tables summarize the binding affinities and cytotoxic activities of this compound and its comparators.
Table 1: Binding Affinity (Ki, nM) of BCL-2 Family Inhibitors
| Inhibitor | BCL-2 | BCL-xL | BCL-w | MCL-1 |
| This compound | <0.01 | 48 | 245 | >444 |
| Navitoclax | <1 | <1 | <1 | >1000 |
| AT-101 | ~300 | ~3000 | ~1400 | ~1750 |
| Obatoclax | 220 | 250 | 140 | 290 |
Table 2: Comparative Cytotoxicity (IC50, µM) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound | Obatoclax |
| MOLM13 | 0.004 - 0.16 | 0.004 - 0.16 |
| MV-4-11 | 0.009 - 0.046 | 0.009 - 0.046 |
| Kasumi 1 | 0.008 - 845 | 0.008 - 0.845 |
| OCI-AML3 | 0.012 - 0.382 | 0.012 - 0.382 |
Signaling Pathway of BCL-2 Mediated Apoptosis
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like BCL-2 sequester pro-apoptotic proteins such as BIM, preventing them from activating the effector proteins BAX and BAK. Inhibition of BCL-2 by this compound releases pro-apoptotic proteins, leading to BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, culminating in apoptosis.
References
A Comparative Analysis of Venetoclax and Other BH3 Mimetics in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. Overexpression of anti-apoptotic BCL-2 proteins, such as BCL-2, BCL-xL, BCL-W, and MCL-1, is a common mechanism by which cancer cells evade programmed cell death. BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins, thereby inhibiting the anti-apoptotic BCL-2 family members and restoring apoptotic sensitivity. This guide provides a comparative analysis of Venetoclax, a highly selective BCL-2 inhibitor, against other notable BH3 mimetics, supported by experimental data and detailed protocols.
Mechanism of Action: The BCL-2 Family and BH3 Mimetics
The intrinsic apoptosis pathway is governed by a delicate balance between pro-apoptotic and anti-apoptotic members of the BCL-2 family. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic effector proteins like BAX and BAK, preventing their oligomerization and subsequent permeabilization of the mitochondrial outer membrane. BH3-only proteins act as sensors of cellular stress and can either directly activate BAX/BAK or neutralize the anti-apoptotic proteins, leading to the release of BAX/BAK and initiation of apoptosis. BH3 mimetics function by binding to the hydrophobic groove of anti-apoptotic BCL-2 proteins, displacing pro-apoptotic proteins and triggering cell death.[1][2]
References
Cross-Validation of Venetoclax Sensitivity with BCL-2 Expression Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to cross-validate the sensitivity of the B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax, with BCL-2 protein expression levels. Understanding this relationship is crucial for predicting treatment response, stratifying patients, and developing effective combination therapies.
Introduction to this compound and BCL-2
This compound is a potent and selective small-molecule inhibitor of BCL-2, an anti-apoptotic protein frequently overexpressed in various hematological malignancies.[1] By binding to BCL-2, this compound displaces pro-apoptotic proteins, thereby initiating the mitochondrial apoptotic pathway and causing cancer cell death.[2][3] Given its direct mechanism of action, the expression level of BCL-2 is a primary determinant of cellular sensitivity to this compound. However, the interplay with other BCL-2 family members and the tumor microenvironment can modulate this response.
The BCL-2 Signaling Pathway and this compound's Mechanism of Action
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins, which includes anti-apoptotic members (like BCL-2, BCL-XL, and MCL-1) and pro-apoptotic members (like BIM, BAX, and BAK). In cancer cells, overexpressed BCL-2 sequesters pro-apoptotic proteins, preventing them from initiating cell death. This compound, a BH3-mimetic drug, competitively binds to the BH3 domain of BCL-2, liberating pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4][5]
Resistance to this compound can emerge through various mechanisms, most notably the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, which are not targeted by this compound and can compensate for BCL-2 inhibition.[2][3][6]
Caption: BCL-2 signaling and this compound mechanism of action.
Experimental Data: Correlating BCL-2 Expression with this compound Sensitivity
Multiple studies have demonstrated a correlation between BCL-2 expression and sensitivity to this compound across a range of cancers. High BCL-2 expression is generally associated with lower IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, indicating greater sensitivity.
| Cancer Type | Key Findings | Quantitative Methods Used | Reference(s) |
| Acute Myeloid Leukemia (AML) | This compound sensitivity (measured by Area Under the Curve, AUC) negatively correlated with BCL2 gene expression (r=-0.53).[1] High expression of MCL1 and BCL2A1 was associated with resistance.[1] | RNA-seq for gene expression, in vitro drug screening for AUC.[1] | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | A strong inverse correlation was observed between BCL-2 protein expression levels and this compound IC50 values in DLBCL cell lines.[7] | Western blotting for BCL-2 protein expression, cell viability assays for IC50.[7] | [7] |
| B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | Higher BCL-2 expression levels were found in responsive leukemias.[8] Low MCL-1 combined with high BCL-2 expression was associated with this compound sensitivity.[8] | Gene expression profiling, analysis of cellular viability for EC50 values.[8] | [8] |
| Chronic Lymphocytic Leukemia (CLL) | BCL-2, BCL-XL, and MCL-1 protein levels were shown to correlate with the response to BCL-2 family inhibitors in vitro.[9] | Quantitative Flow Cytometry (QFCM) to measure protein levels.[9] | [9] |
| Multiple Myeloma (MM) | Acquired resistance to this compound is characterized by changes in BCL-2 family protein expression.[10] High baseline MCL1 expression can lead to resistance.[6] | Western blotting, cell viability assays (IC50).[6][10] | [6][10] |
Experimental Protocols
Accurate cross-validation requires robust and reproducible experimental methods. Below are detailed protocols for key experiments cited in the literature.
Quantification of BCL-2 Protein Expression
1. Western Blotting
-
Objective: To semi-quantitatively determine the relative expression levels of BCL-2 protein in cell lysates.
-
Methodology:
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BCL-2. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity relative to the loading control.
-
2. Quantitative Flow Cytometry (QFCM)
-
Objective: To precisely quantify the number of BCL-2 protein molecules per cell within a heterogeneous population.[9][11]
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared, and up to 1 x 10^6 cells are aliquoted per treatment condition.[12]
-
Surface Staining (Optional): Cells are stained with fluorescently-conjugated antibodies against cell surface markers to identify specific populations (e.g., CD45 for hematopoietic cells).
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a commercial kit to allow intracellular antibody access.
-
Intracellular Staining: Cells are incubated with a validated, fluorescently-conjugated primary antibody specific for BCL-2.
-
Data Acquisition: Samples are analyzed on a flow cytometer.
-
Quantification: The fluorescence intensity is compared to calibration beads with a known number of antibody binding sites (Molecules of Equivalent Soluble Fluorochrome - MESF) to calculate the absolute number of BCL-2 molecules per cell.[9]
-
Assessment of this compound Sensitivity
1. Cell Viability Assays (e.g., CellTiter-Glo®)
-
Objective: To measure the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
Cell Plating: Cells are seeded in 96- or 384-well plates at a predetermined density (e.g., 10,000 cells/well).[13]
-
Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 48 or 72 hours).[14] A DMSO control is included.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse cells and stabilize the luminescent signal.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The relative luminescence units (RLU) are normalized to the DMSO control. Dose-response curves are generated, and IC50 values are calculated using non-linear regression.
-
2. Apoptosis Assays (e.g., Annexin V/7-AAD Staining by Flow Cytometry)
-
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24-72 hours).
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like 7-aminoactinomycin D (7-AAD) or propidium iodide (PI), which enters late apoptotic and necrotic cells.[14]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) populations.
-
Data Analysis: The percentage of apoptotic cells is calculated for each treatment condition compared to the control.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the cross-validation of this compound sensitivity with BCL-2 expression.
Caption: Experimental workflow for cross-validation.
Conclusion
The sensitivity of cancer cells to this compound is strongly linked to the expression level of its target, BCL-2. High BCL-2 expression is a robust predictive biomarker for this compound efficacy, particularly in hematological malignancies. However, the expression of other anti-apoptotic proteins, such as MCL-1 and BCL-XL, can confer resistance and should be considered in a comprehensive assessment.[3][6] For researchers and drug developers, a multi-faceted approach employing quantitative techniques like QFCM for protein expression and functional assays for cell viability and apoptosis is essential for accurately cross-validating the relationship between BCL-2 expression and this compound sensitivity. This integrated understanding will facilitate the development of more personalized and effective cancer therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting BCL2 with this compound is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of this compound activity in precursor B-ALL by functional assessment of apoptosis signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a flow cytometric method for quantification of BCL-2 family members in chronic lymphocytic leukemia and correlation with sensitivity to BCL-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Quantification of BCL-2 Family Members by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
- 14. ashpublications.org [ashpublications.org]
The Rise of Combination Therapies: A Comparative Efficacy Analysis of Venetoclax in Hematological Malignancies
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the BCL-2 inhibitor venetoclax has marked a significant advancement in the treatment of various hematological malignancies. Initially lauded as a potent monotherapy, emerging evidence increasingly points towards the superior efficacy of this compound-based combination regimens. This guide provides a comprehensive comparison of this compound monotherapy and its combination with other agents, supported by clinical trial data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.
This compound, a BH3 mimetic, functions by selectively inhibiting the anti-apoptotic B-cell lymphoma-2 (BCL-2) protein, thereby restoring the natural process of programmed cell death in cancer cells.[1][2][3] While it has shown notable success as a single agent, particularly in chronic lymphocytic leukemia (CLL), the development of resistance and the desire for deeper, more durable responses have propelled the investigation of combination strategies.[4][5][6][7]
Efficacy of this compound Monotherapy vs. Combination Therapy: A Data-Driven Comparison
The efficacy of this compound, when used in combination with hypomethylating agents (HMAs), monoclonal antibodies, or other targeted therapies, has demonstrated a significant improvement in patient outcomes across different types of leukemia.
Acute Myeloid Leukemia (AML)
In elderly patients with newly diagnosed AML who are ineligible for intensive chemotherapy, this compound in combination with HMAs like azacitidine or decitabine, or with low-dose cytarabine (LDAC), has become a new standard of care.[8] Clinical trial data consistently show higher overall response rates (ORR) and complete remission (CR) rates for combination therapies compared to HMA or LDAC monotherapy.[9][10]
A meta-analysis of nine studies involving 1232 patients revealed that the complete remission (CR)/complete remission with incomplete hematological recovery (CRi) rate for the this compound plus azacitidine group was significantly higher than that of the azacitidine monotherapy group.[10] Similarly, the this compound plus LDAC group showed a significantly greater CR/CRi rate compared to LDAC monotherapy.[10]
| Therapy | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRi) Rate | Median Overall Survival (OS) | Source |
| This compound Monotherapy | Relapsed/Refractory AML | 19% | - | 4.7 months | [11] |
| This compound + Azacitidine | Treatment-Naïve Elderly AML | 65% - 71% | 65% | 14.7 - 16.4 months | [12][13] |
| This compound + Decitabine | Treatment-Naïve Elderly AML | 74% | - | 16.2 months | [12] |
| This compound + LDAC | Treatment-Naïve Elderly AML | 54% | 54% | 10.1 months | [9] |
| Azacitidine Monotherapy | Treatment-Naïve Elderly AML | 22% | - | 8 months | [13] |
| LDAC Monotherapy | Relapsed/Refractory AML | 23% | 18% | - | [9] |
Chronic Lymphocytic Leukemia (CLL)
In CLL, this compound monotherapy has demonstrated efficacy in relapsed or refractory settings, achieving an overall response rate of 79% in a high-risk patient population.[14] However, combination therapies, particularly with anti-CD20 monoclonal antibodies like obinutuzumab and rituximab, have shown to produce more prolonged remissions.[15]
The phase III GAIA (CLL13) trial compared different this compound-based combinations in fit, treatment-naïve CLL patients. The results highlighted the superiority of this compound-obinutuzumab and the triplet combination of ibrutinib-venetoclax-obinutuzumab over chemoimmunotherapy and this compound-rituximab in achieving longer progression-free survival.[15][16][17]
| Therapy | Patient Population | 3-Year Progression-Free Survival (PFS) | Undetectable Minimal Residual Disease (uMRD) at Month 15 | Source |
| This compound + Obinutuzumab | Treatment-Naïve Fit CLL | 87.7% | 86.5% | [16] |
| This compound + Obinutuzumab + Ibrutinib | Treatment-Naïve Fit CLL | 90.5% | 92.2% | [16] |
| This compound + Rituximab | Treatment-Naïve Fit CLL | 80.8% | 57.0% | [16] |
| Chemoimmunotherapy | Treatment-Naïve Fit CLL | 75.5% | 52.0% | [16] |
| This compound Monotherapy | Relapsed/Refractory CLL | - | 18% (in blood) | [14] |
Signaling Pathways and Experimental Workflows
The rationale for combining this compound with other agents often lies in targeting complementary or compensatory pro-survival pathways. Upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL is a primary mechanism of resistance to this compound.[4][6] Combination therapies aim to overcome this resistance.
Caption: this compound inhibits BCL-2, leading to apoptosis. Resistance can occur via MCL-1/BCL-XL. HMAs can counteract this.
The experimental workflow for a typical clinical trial evaluating a this compound combination therapy involves several key stages, from patient screening and enrollment to treatment administration and response assessment.
Caption: Workflow of a randomized clinical trial comparing this compound combination therapy to a control arm.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are summaries of the experimental protocols for key clinical trials.
VIALE-A (NCT02993523): this compound plus Azacitidine in AML
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled multicenter study.
-
Participants: Treatment-naïve patients with AML who were ineligible for standard induction chemotherapy.
-
Methodology: Patients were randomized to receive either this compound or placebo, in combination with azacitidine. This compound was administered orally once daily. Azacitidine was administered intravenously or subcutaneously on days 1-7 of each 28-day cycle.
-
Primary Endpoint: Overall survival.
-
Key Assessments: Bone marrow aspirates and biopsies were performed at screening and at later time points to assess response.
GAIA/CLL13 (NCT02950051): this compound-Based Combinations in CLL
-
Study Design: A phase 3, open-label, randomized, multicenter trial with four treatment arms.
-
Participants: Fit, treatment-naïve patients with CLL.
-
Methodology: Patients were randomized to receive one of four fixed-duration treatments:
-
Chemoimmunotherapy (fludarabine-cyclophosphamide-rituximab or bendamustine-rituximab)
-
This compound + Rituximab
-
This compound + Obinutuzumab
-
This compound + Obinutuzumab + Ibrutinib
-
-
Primary Endpoints: Undetectable minimal residual disease (MRD) in peripheral blood at month 15 and progression-free survival.
-
Key Assessments: MRD was assessed by flow cytometry in peripheral blood and bone marrow.
Conclusion
The evidence strongly supports the use of this compound in combination regimens to achieve superior clinical outcomes compared to monotherapy in various hematological malignancies. The increased efficacy, particularly in achieving higher response rates and more durable remissions, underscores the importance of targeting multiple survival pathways in cancer cells. Future research will likely focus on identifying novel synergistic combinations and refining treatment strategies based on patient-specific molecular profiles to further optimize the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of the BCL-2 inhibitor this compound in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound resistance: mechanistic insights and future strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound resistance and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing this compound activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-based combinations for the treatment of newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as monotherapy and in combination with hypomethylating agents or low dose cytarabine in relapsed and treatment refractory acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound-based combination therapy for previously untreated acute myeloid leukemia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Biological Correlates of Response in a Phase 2 Study of this compound Monotherapy in Patients with Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. This compound in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. cllsociety.org [cllsociety.org]
- 16. esmo.org [esmo.org]
- 17. Comparing this compound-Based Regimens, Chemoimmunotherapy in CLL | Blood Cancers Today [bloodcancerstoday.com]
Navigating Venetoclax Response: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The advent of venetoclax, a selective BCL-2 inhibitor, has marked a significant advancement in the treatment of hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). However, patient response to this compound is not uniform, creating a critical need for robust predictive biomarkers to guide patient selection and develop strategies to overcome resistance. This guide provides a comparative overview of established and emerging biomarkers, supported by experimental data and detailed methodologies, to aid researchers in the validation and clinical implementation of these predictive tools.
I. Comparative Analysis of Predictive Biomarkers
The landscape of this compound biomarkers is diverse, spanning from molecular genetic markers to functional assays that assess a cell's proximity to the apoptotic threshold. The choice of biomarker depends on the clinical context, available technology, and the specific malignancy.
Genetic and Cytogenetic Markers
Somatic mutations and chromosomal alterations are key determinants of this compound sensitivity and resistance. While some mutations prime leukemia cells for BCL-2 inhibition, others activate escape pathways, rendering the treatment ineffective.
Table 1: Performance of Key Genetic Biomarkers in Predicting this compound Response in AML (in combination with Hypomethylating Agents)
| Biomarker | Patient Population | Metric | Value | Clinical Implication | Reference(s) |
| NPM1 mutation | Treatment-naïve AML | CR/CRi Rate | 66.7% - 83% | Strong predictor of favorable response.[1][2] | [2][3] |
| Relapsed/Refractory AML | Odds Ratio (OR) for Response | 2.3 (p=0.008) | Associated with better response in the R/R setting. | [3] | |
| IDH1/2 mutations | Treatment-naïve AML | CR/CRi Rate | >80% | Strong predictor of favorable response and prolonged survival.[1] | [1][2] |
| Relapsed/Refractory AML | Protective for Overall Survival | - | Associated with improved survival outcomes. | [3] | |
| TP53 mutation | Treatment-naïve AML (Poor-risk cytogenetics) | CRc Rate | 41% (vs. 17% with AZA alone) | Improved remission rates but no significant survival benefit.[4] | [1][4][5] |
| Relapsed/Refractory AML | Risk factor for Overall Survival | - | Associated with poor survival outcomes. | [3] | |
| FLT3-ITD mutation | Treatment-naïve AML | CR/CRi Rate | 30% (Inferior Response) | Associated with resistance to this compound-based therapy.[1] | [1] |
| Relapsed/Refractory AML | Risk factor for Overall Survival | - | Associated with poor survival outcomes. | [3] | |
| SRSF2 mutation | Relapsed/Refractory AML | Odds Ratio (OR) for Response | 2.5 (p=0.036) | May predict a favorable response. | [3] |
| RUNX1 mutation | Treatment-naïve AML | Inferior Response | - | Associated with a lower likelihood of response. | [1] |
| BCL2 G101V mutation | Relapsed/Refractory CLL | Frequency in progressing vs. non-progressing patients | 36.8% vs. 20.0% | Known acquired resistance mutation, reduces this compound binding.[2][6][7] | [6][7] |
CR/CRi: Complete Remission / Complete Remission with incomplete hematologic recovery; CRc: Composite Complete Remission; AZA: Azacitidine.
Protein Expression Markers
The balance of pro- and anti-apoptotic proteins of the BCL-2 family at the mitochondrial membrane is a direct determinant of a cell's readiness to undergo apoptosis. Measuring the expression levels of these proteins can provide critical insights into this compound sensitivity.
Table 2: BCL-2 Family Protein Expression as Biomarkers
| Biomarker | Method | Finding | Clinical Implication | Reference(s) |
| High BCL-2 Expression | Flow Cytometry, IHC | Responding patients had a higher percentage of BCL-2+ blasts (avg. 78%).[8] | High BCL-2 levels are necessary but not always sufficient for response. | [8] |
| Low MCL-1 / BCL-xL Expression | Flow Cytometry, IHC | Upregulation of MCL-1 and BCL-xL is a primary mechanism of resistance. | Low baseline levels of these proteins suggest a dependency on BCL-2 and predict sensitivity. | [2] |
| MAC-Score | Flow Cytometry | A score integrating BCL-2, BCL-xL, and MCL-1 expression in Leukemic Stem Cells (LSCs). | Reliably predicts patient response to this compound + Azacitidine therapy. | [9] |
Functional Biomarkers
Functional assays measure the apoptotic response of a patient's cancer cells ex vivo, providing a direct readout of drug sensitivity that integrates complex signaling dynamics.
Table 3: Functional Assays for Predicting this compound Response
| Biomarker | Method | Finding | Clinical Implication | Reference(s) |
| BH3 Profiling | Flow Cytometry-based assay | Measures mitochondrial outer membrane permeabilization (MOMP) in response to BH3 peptides. | High "priming" (proximity to apoptosis) correlates with this compound sensitivity. Can identify dependencies on BCL-2, MCL-1, or BCL-xL. | [2] |
| Ex vivo Drug Sensitivity | Cell culture and viability assays | Direct measurement of apoptosis/viability in primary AML cells treated with this compound. | Strong correlation between ex vivo sensitivity and clinical response (88% of sensitive patients responded in one study).[10][11] | [10][11][12] |
II. Signaling Pathways and Mechanisms
This compound functions by inhibiting the anti-apoptotic protein BCL-2, thereby liberating pro-apoptotic proteins like BIM to activate BAX/BAK and trigger mitochondrial outer membrane permeabilization (MOMP), leading to apoptosis. Resistance arises when cancer cells bypass this dependency, often through the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-xL.
III. Experimental Protocols
Accurate and reproducible biomarker validation is paramount. Below are detailed methodologies for key experimental assays.
Protocol 1: BCL-2 Family Protein Expression by Intracellular Flow Cytometry
This protocol allows for the quantification of BCL-2, MCL-1, and BCL-xL protein levels within specific leukemic cell populations.
-
Cell Preparation:
-
Isolate mononuclear cells from bone marrow aspirate or peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Aliquot up to 1 x 10⁶ cells per tube for staining. Include unstained and isotype controls.
-
-
Surface Staining:
-
Resuspend cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Add antibodies against cell surface markers to identify the blast population (e.g., CD45, CD34, CD117 for AML).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with buffer.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Wash cells to remove methanol.
-
Resuspend in permeabilization buffer.
-
Add fluorophore-conjugated antibodies specific for BCL-2, MCL-1, or BCL-xL (typical dilution 1:50, but requires validation).[14]
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash cells and resuspend in buffer.
-
Acquire data on a flow cytometer.
-
Gate on the leukemic blast population using the surface markers.
-
Quantify the median fluorescence intensity (MFI) for each BCL-2 family protein within the blast gate.
-
Protocol 2: Dynamic BH3 Profiling
This functional assay measures changes in mitochondrial apoptotic priming in response to drug treatment, predicting how a therapeutic agent will shift a cell's dependence on anti-apoptotic proteins.
-
Cell Preparation and Drug Incubation:
-
Isolate and plate primary tumor cells (20,000 cells/well) in a 96-well plate.
-
For dynamic profiling, treat cells with a therapeutic agent of interest (e.g., a kinase inhibitor) or a control (e.g., DMSO) and incubate for a set period (e.g., 20 hours).[15]
-
-
BH3 Mimetic/Peptide Exposure:
-
Apoptosis Readout (Mitochondrial Outer Membrane Permeabilization - MOMP):
-
Method A (Cytochrome c Release):
-
Permeabilize cells with a mild detergent like digitonin.[15]
-
Stain with an anti-cytochrome c antibody and a mitochondrial marker (e.g., TOMM20).
-
Analyze by flow cytometry to quantify the percentage of cells that have lost mitochondrial cytochrome c.
-
-
Method B (Annexin V Staining):
-
As cells are not permeabilized when using BH3 mimetics, apoptosis can be measured by staining for surface Annexin V.[15]
-
Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide) to each well.
-
Analyze by flow cytometry.
-
-
-
Data Analysis:
-
Calculate "priming" as the percentage of cells undergoing apoptosis in response to each BH3 peptide/mimetic.
-
For dynamic profiling, calculate the change in priming (Δ Priming) by subtracting the priming percentage of the control-treated cells from the drug-treated cells. An increase in BCL-2-dependent priming after treatment with another agent suggests a potential synergy with this compound.
-
IV. Conclusion and Future Directions
The validation of predictive biomarkers is essential for optimizing this compound therapy. Genetic markers like NPM1 and IDH1/2 mutations are powerful predictors of response in AML, while acquired BCL2 mutations are a clear mechanism of resistance in CLL.[1][2][7] However, the heterogeneity of hematological malignancies means that no single marker is universally predictive.
Functional assays such as BH3 profiling and ex vivo drug sensitivity testing offer a more integrated readout of the apoptotic pathway's status and show excellent promise in predicting clinical outcomes.[2][10][11] The future of personalized medicine in this space will likely involve a multi-pronged approach, integrating genomic data with functional and protein expression profiles to create a comprehensive "apoptosis profile" for each patient. This will enable clinicians to more accurately select patients who will benefit from this compound, anticipate resistance, and rationally design combination therapies to overcome it.
References
- 1. Molecular predictors of response to this compound plus hypomethylating agent in treatment-naïve acute myeloid leukemia | Haematologica [haematologica.org]
- 2. Biomarkers of Response to this compound Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Outcomes in Patients with Poor-Risk Cytogenetics with or without TP53 Mutations Treated with this compound and Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcomes in Patients with Newly Diagnosed TP53-Mutated Acute Myeloid Leukemia with or without this compound-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iwCLL 2023 [iwcll2023.eventscribe.net]
- 7. This compound resistance and acquired BCL2 mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Combinatorial BCL2 Family Expression in Acute Myeloid Leukemia Stem Cells Predicts Clinical Response to Azacitidine/Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo this compound sensitivity testing predicts treatment response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex vivo this compound sensitivity testing predicts treatment response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In the landscape of targeted cancer therapies, the BCL-2 family of proteins has emerged as a critical battleground. These proteins are key regulators of apoptosis, or programmed cell death, a process often subverted by cancer cells to ensure their survival. Two prominent inhibitors, venetoclax and its predecessor navitoclax, have been at the forefront of therapeutic strategies targeting this pathway. This guide provides a detailed head-to-head comparison of their performance in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
At the heart of their functional difference lies their selectivity. This compound is a highly selective inhibitor of BCL-2, a crucial anti-apoptotic protein.[1][2] In contrast, navitoclax exhibits a broader spectrum of inhibition, targeting not only BCL-2 but also BCL-XL and BCL-w.[2][3][4] This distinction is paramount, as the inhibition of BCL-XL by navitoclax is directly linked to a significant on-target toxicity: thrombocytopenia (a reduction in platelet count).[5][6] The development of this compound was a direct result of efforts to engineer a BCL-2 inhibitor that spares platelets, thereby offering a wider therapeutic window.[5]
In Vitro Efficacy: A Tale of Two Inhibitors
The differential selectivity of this compound and navitoclax translates to varying efficacy across different cancer cell lines, largely dependent on the specific BCL-2 family members upon which each cell line relies for survival.
| Cell Line | Cancer Type | This compound IC50 (nM) | Navitoclax IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | Not specified | Not specified | [3] |
| Granta 519 | Mantle Cell Lymphoma | Not specified | Not specified | [3] |
| SUPHD1 | Hodgkin Lymphoma | Sensitive | Not specified | |
| L428 | Hodgkin Lymphoma | Insensitive | Sensitive | |
| DEV | Hodgkin Lymphoma | Insensitive | Sensitive | |
| KMH2 | Hodgkin Lymphoma | Insensitive | Insensitive | |
| L1236 | Hodgkin Lymphoma | Insensitive | Insensitive |
Note: Specific IC50 values from a direct comparative study across a broad panel of cell lines were not available in the public domain. The table reflects the differential sensitivity patterns observed in preclinical studies.
Induction of Apoptosis: The Primary Mechanism of Action
Both this compound and navitoclax exert their anticancer effects by inducing apoptosis. Preclinical studies have demonstrated that both drugs can effectively trigger this cell death cascade, albeit with differing kinetics and dependencies on BCL-2 family members.
In a preclinical xenograft model of acute lymphoblastic leukemia (ALL), this compound was shown to induce caspase activation more rapidly than navitoclax.[3] Approximately 70% of this compound-treated tumor cells showed cleaved caspase 3 staining after just 2 hours, compared to about 5% for navitoclax-treated tumors.[3] However, by 24 hours, both drugs achieved high levels of caspase activation, with 99% for this compound and 80% for navitoclax.[3]
dot
Caption: Mechanism of apoptosis induction by this compound and navitoclax.
In Vivo Efficacy in Xenograft Models
Preclinical xenograft models provide a critical platform for evaluating the in vivo anti-tumor activity of therapeutic agents. Studies in pediatric acute lymphoblastic leukemia (ALL) xenografts have revealed that navitoclax demonstrates broader single-agent efficacy compared to this compound.[5] Navitoclax induced objective responses in 61% of ALL xenografts, whereas this compound achieved objective responses in only 29% of a comparable panel.[5] The responses to this compound were also generally less pronounced and not as sustained.[5] This suggests that for a majority of ALL cases, concurrent inhibition of both BCL-2 and BCL-XL may be necessary for significant therapeutic effect.[5]
However, in models of chronic lymphocytic leukemia (CLL) and MYC-driven lymphoma, this compound has shown in vivo activity comparable to navitoclax.[6] This highlights the importance of the underlying biology of the malignancy in determining sensitivity to these inhibitors.
dot
Caption: Generalized workflow for preclinical xenograft studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data. Below are summaries of the key experimental protocols used in the comparative evaluation of this compound and navitoclax.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or navitoclax for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: An MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are then calculated from the dose-response curves.[2][7][8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with this compound, navitoclax, or a vehicle control for a defined period.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds.
-
Reagent Addition: A single Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[3][9][10]
-
Lysis and Signal Generation: The reagent lyses the cells, and active caspases 3 and 7 cleave the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a luminescent signal.[3][9][10]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.[9][10]
Conclusion
The preclinical data clearly delineates the distinct profiles of this compound and navitoclax. This compound, with its high selectivity for BCL-2, offers a significant advantage in terms of safety, particularly by avoiding the BCL-XL-mediated thrombocytopenia associated with navitoclax. Its efficacy is pronounced in malignancies that are primarily dependent on BCL-2 for survival.
Navitoclax, while demonstrating broader anti-tumor activity in some preclinical models due to its dual inhibition of BCL-2 and BCL-XL, is hampered by its on-target platelet toxicity. The choice between these two agents in a clinical setting is therefore a balance between the desired spectrum of anti-apoptotic inhibition and the management of potential side effects. The preclinical evidence strongly supports the rationale for developing selective BCL-2 inhibitors like this compound and provides a framework for identifying patient populations most likely to benefit from each agent. Further research into combination strategies, potentially utilizing low-dose navitoclax with this compound, may offer a path to harness the broader efficacy of dual inhibition while mitigating toxicity.[1][2]
References
- 1. This compound and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 5. This compound responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing this compound activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
Synergistic Effects of Venetoclax with Targeted Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of venetoclax combination therapies, supported by experimental data and detailed methodologies. The BCL-2 inhibitor this compound has shown remarkable efficacy in various hematological malignancies; however, intrinsic and acquired resistance often limits its long-term benefit as a monotherapy. Combining this compound with other targeted agents has emerged as a promising strategy to enhance its anti-leukemic activity and overcome resistance.
This guide summarizes the synergistic effects of this compound with several classes of targeted agents, including FLT3 inhibitors, hypomethylating agents (HMAs), BTK inhibitors, IDH1/2 inhibitors, and MCL-1 inhibitors. For each combination, we present clinical trial data in structured tables, elucidate the underlying mechanisms of synergy through signaling pathway diagrams, and provide standardized experimental protocols and workflows.
This compound in Combination with FLT3 Inhibitors
FLT3 mutations are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The combination of this compound with FLT3 inhibitors, such as gilteritinib and quizartinib, has demonstrated significant synergistic activity in preclinical models and promising efficacy in clinical trials, particularly in patients with FLT3-mutated AML.
Clinical Efficacy of this compound and FLT3 Inhibitor Combinations
| Combination | Patient Population | Clinical Trial (Identifier) | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Key Findings & References |
| This compound + Gilteritinib | Relapsed/Refractory FLT3-mutated AML | Phase 1b (NCT03625505) | 75% | 10.0 months | High rates of mCRc and FLT3 molecular clearance, regardless of prior FLT3 inhibitor exposure.[1][2][3][4][5] |
| This compound + Gilteritinib + Azacitidine | Newly Diagnosed FLT3-mutated AML (unfit for intensive chemo) | Phase I/II (NCT04140487) | 96% (CR/CRi) | Not Reached (18-month OS rate of 72%) | High rates of deep molecular responses.[6] |
| This compound + Quizartinib + Decitabine | Relapsed/Refractory FLT3-ITD AML | Phase I/II (NCT03661307) | 82% | 6.9 months | Active in patients with prior exposure to FLT3 inhibitors.[7][8] |
| This compound + Quizartinib + Azacitidine/LDAC | Newly Diagnosed Unfit AML | Phase 1/2 (VEN-A-QUI) | 43% (CR+CRi+CRh) | 14.4 months (median follow-up) | Explores triplet therapy in an unfit population.[9] |
CRc (Composite Complete Remission) includes CR (Complete Remission), CRi (CR with incomplete hematologic recovery), and MLFS (Morphologic Leukemia-Free State). CRh (CR with partial hematologic recovery). LDAC (Low-Dose Cytarabine).
Mechanism of Synergy: this compound and FLT3 Inhibitors
The synergy between this compound and FLT3 inhibitors stems from their complementary effects on the BCL-2 family of proteins. FLT3 signaling promotes the expression of anti-apoptotic proteins like MCL-1 and BCL-XL, which contribute to this compound resistance. FLT3 inhibitors downregulate these proteins, thereby increasing the dependence of leukemia cells on BCL-2 for survival and sensitizing them to this compound-induced apoptosis.
This compound in Combination with Hypomethylating Agents (HMAs)
The combination of this compound with HMAs, such as azacitidine and decitabine, is a standard of care for newly diagnosed AML patients who are ineligible for intensive chemotherapy. This combination has demonstrated superior efficacy compared to HMAs alone.
Clinical Efficacy of this compound and HMA Combinations
| Combination | Patient Population | Clinical Trial (Identifier) | CR + CRi Rate | Median Overall Survival (OS) | Key Findings & References |
| This compound + Azacitidine | Newly Diagnosed AML (unfit for intensive chemo) | Phase 3 (VIALE-A, NCT02993523) | 66.4% | 14.7 months | Superior OS and CR+CRi rates compared to azacitidine alone.[10][11][12][13] |
| This compound + Decitabine | Newly Diagnosed AML (unfit for intensive chemo) | Phase 2 | 89% (CRc) | Not reached at 12.1 months follow-up | Non-inferior response rates with superior safety over intensive chemotherapy in young, fit patients.[14] |
| This compound + 10-day Decitabine | Newly Diagnosed and R/R AML | Phase 2 | 74% (ORR) | - | Effective in both newly diagnosed and relapsed/refractory settings.[15] |
CR (Complete Remission), CRi (CR with incomplete hematologic recovery), CRc (Composite Complete Remission), ORR (Overall Response Rate).
Mechanism of Synergy: this compound and HMAs
The synergistic effect of this compound and HMAs is multifactorial. HMAs are thought to prime AML cells for apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, thereby increasing BCL-2 dependence. Additionally, this combination has been shown to disrupt energy metabolism in leukemia stem cells.[14][16]
This compound in Combination with BTK Inhibitors
In B-cell malignancies like chronic lymphocytic leukemia (CLL), the combination of this compound with Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, has shown high rates of deep and durable remissions.
Clinical Efficacy of this compound and BTK Inhibitor Combinations
| Combination | Patient Population | Clinical Trial (Identifier) | Complete Response (CR/CRi) Rate | Progression-Free Survival (PFS) | Key Findings & References |
| This compound + Ibrutinib | Previously Untreated CLL/SLL | Phase 2 (CAPTIVATE, NCT02910583) | 56% | 96% at 24 months | High rates of undetectable minimal residual disease (uMRD).[17] |
| This compound + Ibrutinib | Relapsed/Refractory CLL | Phase 2 (CLARITY) | 51% | Not reached at 21.1 months follow-up | High rate of MRD eradication, allowing for treatment cessation in some patients.[6] |
| This compound + Ibrutinib | Previously Untreated High-Risk CLL | Phase 2 | 69% (by cycle 24) | 90% at 5 years | Durable responses in a high-risk population.[18] |
CLL (Chronic Lymphocytic Leukemia), SLL (Small Lymphocytic Lymphoma), CR (Complete Remission), CRi (CR with incomplete bone marrow recovery).
Mechanism of Synergy: this compound and BTK Inhibitors
Ibrutinib inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of CLL cells. This inhibition leads to a reduction in the expression of anti-apoptotic proteins like BCL-XL and MCL-1. By downregulating these alternative survival pathways, ibrutinib increases the reliance of CLL cells on BCL-2, thereby enhancing their sensitivity to this compound.
This compound in Combination with IDH1/2 Inhibitors
Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) are found in a subset of AML patients and lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which impairs hematopoietic differentiation. Preclinical data suggest a synergistic effect between IDH inhibitors and this compound.
Clinical Efficacy of this compound and IDH1/2 Inhibitor Combinations
| Combination | Patient Population | Clinical Trial (Identifier) | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Key Findings & References |
| This compound + Ivosidenib (IDH1i) ± Azacitidine | IDH1-mutated Myeloid Malignancies | Phase Ib/II (NCT03471260) | 90% (triplet) vs. 83% (doublet) | 42 months | High rates of MRD-negative remissions; overcomes resistance to single-agent IDH inhibitor.[13][19][20][21] |
| This compound + Enasidenib (IDH2i) | Relapsed/Refractory IDH2-mutated AML | Phase 1b/2 (ENAVEN-AML, NCT04092179) | 62% (ORR), 50% (CR) | Not reached at 20.2 months follow-up | Well-tolerated with encouraging preliminary activity.[19][22][23][24] |
IDH1i (IDH1 inhibitor), IDH2i (IDH2 inhibitor), CR (Complete Remission), CRc (Composite Complete Remission), ORR (Overall Response Rate).
Mechanism of Synergy: this compound and IDH Inhibitors
The production of 2-HG by mutant IDH enzymes can alter the metabolic state of leukemia cells and increase their dependence on BCL-2 for survival. IDH inhibitors reduce 2-HG levels, promoting myeloid differentiation and potentially sensitizing cells to this compound by altering the balance of BCL-2 family proteins.
This compound in Combination with MCL-1 Inhibitors
Upregulation of the anti-apoptotic protein MCL-1 is a key mechanism of resistance to this compound. Combining this compound with MCL-1 inhibitors is a rational strategy to overcome this resistance and induce synergistic apoptosis.
Preclinical and Early Clinical Findings
Preclinical studies have consistently demonstrated strong synergy between this compound and various MCL-1 inhibitors in AML and other hematological malignancies.[25][26] Several MCL-1 inhibitors are currently in early-phase clinical trials in combination with this compound (e.g., NCT03672695, NCT02979366).[26][27]
Mechanism of Synergy: this compound and MCL-1 Inhibitors
This compound inhibits BCL-2, leading to the release of pro-apoptotic proteins like BIM. However, in resistant cells, MCL-1 can sequester the released BIM, preventing apoptosis. The addition of an MCL-1 inhibitor blocks this sequestration, allowing BIM to activate BAX/BAK and trigger cell death.
Experimental Protocols and Workflows
This section provides standardized protocols for key in vitro assays used to assess the synergistic effects of this compound combinations.
Experimental Workflow: In Vitro Synergy Assessment
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium. For primary patient samples, a higher density may be required.
-
Drug Treatment: Add this compound and/or the targeted agent at various concentrations to the wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol: Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat leukemia cells with this compound and/or the targeted agent as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol: Western Blot for BCL-2 Family Proteins
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BCL-XL, MCL-1, BIM, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., BCL-2 or BIM) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.
References
- 1. Exploring Why this compound and Ibrutinib Have Synergy in the CLL Population – CLL Advocates NZ [clladvocates.nz]
- 2. ashpublications.org [ashpublications.org]
- 3. Validate User [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azacitidine, this compound, and Gilteritinib in Newly Diagnosed and Relapsed or Refractory FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TalkMED AI Paper-TAP [tap.talkmed.com]
- 8. 4.4. Annexin V/PI Staining and Flow Cytometry Analysis [bio-protocol.org]
- 9. Combined this compound and Ibrutinib for Patients with Previously Untreated, High-Risk CLL and Relapsed/Refractory CLL: A Phase 2 Trial - Conference Correspondent [conference-correspondent.com]
- 10. This compound and Hypomethylating Agent Combination in Myeloid Malignancies: Mechanisms of Synergy and Challenges of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Phase Ib/II study of the IDH1-mutant inhibitor ivosidenib with the BCL2 inhibitor this compound +/- azacitidine in IDH1-mutated hematologic malignancies. - ASCO [asco.org]
- 14. This compound with Azacitidine Disrupts Energy Metabolism and Targets Leukemia Stem Cells in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. This compound plus azacitidine can target leukemia stem cells and metabolism in acute myeloid leukemia [aml-hub.com]
- 17. This compound consolidation in high-risk CLL treated with ibrutinib for ≥1 year achieves a high rate of undetectable MRD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. A Phase Ib/II Study of Ivosidenib with this compound ± Azacitidine in IDH1-Mutated Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. missionbio.com [missionbio.com]
- 22. A Phase Ib/II Study of Ivosidenib with this compound ± Azacitidine in IDH1-Mutated Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. edspace.american.edu [edspace.american.edu]
- 27. This compound synergizes with gilteritinib in FLT3 wild-type high-risk acute myeloid leukemia by suppressing MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification Solidifies Venetoclax's Role in Hematological Malignancies
A comprehensive review of independent, real-world data and clinical trial results confirms the efficacy and manageable safety profile of the BCL-2 inhibitor, venetoclax, across a range of blood cancers, particularly Chronic Lymphocytic Leukemia (CLL). These findings provide robust, independent verification of the initial pivotal research, cementing this compound's standing as a key therapeutic agent for researchers, scientists, and drug development professionals.
This compound, a first-in-class B-cell lymphoma-2 (BCL-2) inhibitor, has demonstrated significant activity in restoring the natural process of apoptosis in cancer cells.[1][2] Its mechanism of action, which involves selectively binding to and inhibiting the anti-apoptotic protein BCL-2, has been validated in multiple preclinical and clinical studies.[1][2][3] This targeted approach has translated into durable responses and improved survival rates for patients with various hematological malignancies.
Comparative Efficacy: Real-World Evidence Aligns with Clinical Trial Data
Independent retrospective analyses and real-world studies have largely corroborated the findings of registrational clinical trials, such as MURANO and CLL14, which established the efficacy of this compound in combination with other agents.[4] In the treatment of CLL, real-world data confirms that this compound-based regimens, both as monotherapy and in combination with anti-CD20 antibodies like rituximab and obinutuzumab, are highly effective.[5][6][7]
A retrospective analysis of 43 CLL patients treated with this compound regimens showed a 100% overall response rate (ORR), with 40% achieving complete remission (CR).[5] These results are comparable to the pivotal phase 2 trial in relapsed/refractory del(17p) CLL, which reported an ORR of 79%.[8][9]
Similarly, a single-center real-world study of 112 CLL patients found no significant differences in efficacy or safety between patients treated in routine clinical practice and those in randomized clinical trials.[4] This consistency between controlled trial settings and real-world application underscores the robustness of the initial findings.
Quantitative Comparison of this compound Efficacy in CLL
| Study Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Real-World Study [5] | Relapsed/Refractory CLL | This compound + Rituximab | 100% | 50% | Median 31 months | 50% at 36 months |
| Real-World Study [5] | Relapsed/Refractory CLL | This compound + Obinutuzumab | 100% | 40% | Not Reached | 100% at 36 months |
| Real-World Study [5] | Relapsed/Refractory CLL | This compound Monotherapy | 100% | 36% | Not Reached | 68% at 36 months |
| Phase 2 Clinical Trial [8][9] | Relapsed/Refractory del(17p) CLL | This compound Monotherapy | 79% | 8% | 72% at 1 year | 87% at 1 year |
| MURANO Trial (Clinical Trial) [4] | Relapsed/Refractory CLL | This compound + Rituximab | - | - | Significantly longer than chemoimmunotherapy | Significantly longer than chemoimmunotherapy |
| CLL14 Trial (Clinical Trial) [4] | Treatment-Naïve CLL with Coexisting Conditions | This compound + Obinutuzumab | - | - | Significantly longer than chemoimmunotherapy | - |
| Real-World Study (post-cBTKi) [10] | CLL post-cBTKi (1L→2L) | This compound-based therapy | 84.1% | 54.5% | - | - |
Safety Profile: A Manageable Risk Landscape
The safety profile of this compound observed in real-world settings is also consistent with clinical trial data. The most common grade 3/4 adverse events reported are neutropenia, infections, anemia, and thrombocytopenia.[3][4] A key risk associated with this compound is Tumor Lysis Syndrome (TLS), a condition caused by the rapid breakdown of cancer cells.[1][11] However, with appropriate risk stratification, prophylaxis, and a gradual dose ramp-up schedule, the incidence of clinically significant TLS has been low in both clinical trials and real-world practice.[1][4]
Experimental Protocols and Methodologies
The independent verification of this compound's efficacy and safety relies on robust study designs and methodologies. The majority of the cited real-world evidence is derived from retrospective analyses of patient cohorts from single or multiple centers.
Key Experimental Methodologies:
-
Retrospective Cohort Studies: These studies involve identifying a group of patients with a specific condition (e.g., CLL) who have been treated with this compound-based regimens. Data is then collected from patient records to assess outcomes such as response rates, survival, and adverse events.[4][5][7]
-
Patient Population: Inclusion criteria for these studies typically involve adult patients diagnosed with hematological malignancies who have received this compound as part of their standard care.[4][5][7]
-
Treatment Regimens: Patients are often categorized based on the specific this compound combination they received (e.g., with rituximab, obinutuzumab, or as monotherapy) and their line of therapy.[5][6][7]
-
Response Assessment: Treatment response is typically evaluated based on established criteria, such as the International Workshop on Chronic Lymphocytic Leukemia (iwCLL) criteria.[7]
-
Safety Assessment: Adverse events are graded according to standardized systems like the Common Terminology Criteria for Adverse Events (CTCAE).[7]
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms and processes involved in this compound research and application, the following diagrams illustrate key concepts.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Workflow for real-world data analysis of this compound.
References
- 1. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Mechanisms of action of the BCL-2 inhibitor this compound in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-World Safety and Efficacy of this compound in Chronic Lymphocytic Leukemia: A Single-Center Comparative Analysis With Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Clinical experience and safety of this compound in the treatment of patients with chronic lymphocytic leukemia - real-world data from a hemato-oncology center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the efficacy of this compound for chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. news.abbvie.com [news.abbvie.com]
Venetoclax in Hematological Malignancies: A Comparative Analysis of its Impact on Cancer Cell Lines
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the efficacy of the BCL-2 inhibitor, Venetoclax, across various hematological cancer cell lines. This report synthesizes key experimental data on apoptosis induction, cell viability, and underlying signaling pathways.
This compound, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, has revolutionized the treatment landscape for several hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][3] Its mechanism of action relies on restoring the intrinsic apoptotic pathway in cancer cells, which often overexpress BCL-2 to evade cell death.[2][4][5] This guide provides a comparative overview of this compound's effects on different hematological cancer cell lines, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development.
Data Summary
Table 1: this compound IC50 Values in Hematological Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of this compound in various hematological cancer cell lines as reported in the literature. Sensitivity to this compound varies, with some cell lines exhibiting high sensitivity (low IC50) and others demonstrating resistance (high IC50).
| Cell Line | Cancer Type | IC50 (µM) | Noteworthy Characteristics |
| OCI-Ly1 | Lymphoma | 0.06 | BCL2-driven, TP53 double mutant[6] |
| ML-2 | Acute Myeloid Leukemia (AML) | 0.08 - 0.1 | Sensitive to this compound[6] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.2 | Sensitive to this compound[6][7] |
| MV4-11 | Acute Myeloid Leukemia (AML) | <0.1 | Sensitive to this compound[7] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.6 - 42 | Relatively resistant to this compound[6][7][8] |
| SKM-1 | Acute Myeloid Leukemia (AML) | 1 | Intermediate sensitivity[6] |
| HL-60 | Acute Myeloid Leukemia (AML) | 1.6 | Intermediate sensitivity[6] |
| PL-21 | Acute Myeloid Leukemia (AML) | >10 | Resistant to this compound[6] |
| MOLM-16 | Acute Myeloid Leukemia (AML) | >10 | Resistant to this compound[6] |
| T-ALL cells | T-cell Acute Lymphoblastic Leukemia | 0.2 - 10 | Varied sensitivity[9] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 5.4 - 6.8 | Intermediate resistance[7] |
Note: IC50 values can vary depending on the experimental conditions, such as duration of drug exposure and the specific assay used.
Signaling Pathways and Mechanisms of Action
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the anti-apoptotic protein BCL-2.[9] This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by BCL-2.[9][10] The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, causing its permeabilization.[11] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and executing programmed cell death.[11][12]
Caption: this compound inhibits BCL-2, leading to apoptosis.
Resistance to this compound can arise through various mechanisms, most notably the upregulation of other anti-apoptotic proteins such as MCL-1 and BCL-XL.[1][13][14] These proteins can compensate for the inhibition of BCL-2 by sequestering pro-apoptotic proteins, thereby preventing apoptosis.[13]
Caption: Resistance to this compound is often mediated by MCL-1/BCL-XL.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy. Below are summaries of common methodologies used to evaluate the impact of this compound on hematological cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate hematological cancer cells (e.g., MOLM13, OCI-AML3) in a 96-well plate at a density of 2x10^4 viable cells per well.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 5 µg/mL of methylthiatetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of 0.1N HCl in isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by non-linear regression analysis.[7]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Western Blotting for Protein Expression
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BCL-2, MCL-1, BAX, BIM, Tubulin/β-Actin) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A standard workflow for evaluating this compound efficacy.
Conclusion
This compound demonstrates significant therapeutic potential across a range of hematological malignancies by effectively targeting the BCL-2-mediated anti-apoptotic pathway. However, the efficacy of this compound is highly dependent on the specific molecular characteristics of the cancer cells, particularly the expression levels of other BCL-2 family proteins like MCL-1 and BCL-XL. The data and protocols presented in this guide offer a framework for researchers to compare and further investigate the impact of this compound on different hematological cancer cell lines, ultimately contributing to the development of more effective and personalized cancer therapies. Combination strategies that also target resistance mechanisms, such as the co-inhibition of MCL-1, are a promising avenue for future research to enhance the clinical utility of this compound.[14]
References
- 1. Mechanisms of resistance to this compound in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. advances.umw.edu.pl [advances.umw.edu.pl]
- 4. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]
- 5. droracle.ai [droracle.ai]
- 6. Rationale for Combining the BCL2 Inhibitor this compound with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to this compound | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Frontiers | Mechanisms of this compound resistance and solutions [frontiersin.org]
- 14. Enhancing this compound activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Gatekeepers of Venetoclax-Induced Apoptosis: A Comparative Guide to the Roles of BAX and BAK
A deep dive into the experimental evidence validating the essential function of BAX and BAK in the apoptotic response to the BCL-2 inhibitor, venetoclax.
This compound, a potent and selective BCL-2 inhibitor, has revolutionized the treatment landscape for several hematologic malignancies. Its mechanism of action hinges on the induction of apoptosis, a programmed cell death pathway tightly regulated by the BCL-2 family of proteins. Central to this process are the pro-apoptotic effector proteins BAX and BAK. This guide provides a comparative analysis of experimental data that substantiates the critical roles of BAX and BAK in mediating this compound-induced apoptosis, offering valuable insights for researchers, scientists, and drug development professionals.
The BCL-2 Family and the Apoptotic Switch
The BCL-2 protein family governs the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This family is comprised of anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins. The pro-apoptotic members are further divided into the BH3-only proteins (e.g., BIM, BID, PUMA), which act as sensors of cellular stress, and the multi-domain effector proteins, BAX and BAK.
In healthy cells, anti-apoptotic proteins like BCL-2 sequester BH3-only proteins, preventing them from activating BAX and BAK. This compound, a BH3-mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic BH3-only proteins like BIM.[1][2] Once liberated, these proteins can then directly activate BAX and BAK.[3][4] This activation triggers the oligomerization of BAX and BAK at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][4] MOMP is a point of no return in apoptosis, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and cell death.[5]
Comparative Analysis of this compound Efficacy in BAX/BAK Proficient vs. Deficient Cells
Experimental evidence from multiple studies unequivocally demonstrates that the absence of BAX and BAK confers resistance to this compound. The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 gene editing to create BAX and/or BAK knockout cell lines.
Table 1: Apoptosis in Response to this compound in BAX/BAK Knockout Acute Myeloid Leukemia (AML) Cells
| Cell Line (MV4-11) | This compound Concentration | Treatment Duration | Apoptosis Rate (% Annexin V positive) | Reference |
| Wild-Type | 100 nM | 24 hours | ~50% | [6] |
| BAX Knockout (-/-) | 100 nM | 24 hours | <10% | [6] |
| BAK Knockout (-/-) | 100 nM | 24 hours | ~45% | [6] |
| BAX/BAK Double Knockout (-/-) | 100 nM | 24 hours | <10% | [6] |
This data highlights the critical role of BAX in mediating this compound-induced apoptosis in MV4-11 AML cells. While the absence of BAK has a minimal effect, the loss of BAX, either alone or in combination with BAK, leads to significant resistance.
Table 2: Viability of Acute Myeloid Leukemia (AML) Cell Lines with Varying this compound Sensitivity
| Cell Line | This compound IC50 | BAX/BAK Status (Presumed) | Reference |
| MOLM13 | <0.1μM | Wild-Type | [7] |
| MV-4-11 | <0.1μM | Wild-Type | [7] |
| Kasumi 1 | 5.4–6.8μM | Intermediate Sensitivity | [7] |
| OCI-AML3 | 11–42μM | Resistant | [7] |
This table illustrates the range of sensitivities to this compound across different AML cell lines. While not a direct comparison of isogenic knockout lines, it demonstrates that cell lines with higher resistance (higher IC50) often have alterations in the BCL-2 family pathway, with BAX and BAK function being a key determinant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the role of BAX/BAK in this compound-induced apoptosis.
CRISPR-Cas9 Mediated Knockout of BAX and BAK
This protocol outlines the general steps for generating BAX and/or BAK knockout cell lines using CRISPR-Cas9 technology.
Materials:
-
Lentiviral vectors expressing Cas9 and single-guide RNAs (sgRNAs) targeting BAX and BAK
-
HEK293T cells for lentivirus production
-
Target cancer cell line (e.g., MV4-11)
-
Polybrene or other transduction enhancers
-
Puromycin or other selection agents
-
Antibodies for Western blot analysis of BAX and BAK protein levels
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting specific exons of the BAX and BAK genes into a lentiviral vector co-expressing Cas9 and a selection marker.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Target Cells: Transduce the target cancer cell line with the lentiviral particles in the presence of a transduction enhancer.
-
Selection of Knockout Cells: Select for transduced cells using the appropriate selection agent (e.g., puromycin).
-
Validation of Knockout: Confirm the knockout of BAX and/or BAK at the protein level using Western blot analysis. Single-cell cloning may be necessary to isolate pure knockout clones.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine externalization in early apoptosis) and PI (to detect loss of membrane integrity in late apoptosis/necrosis).
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat both wild-type and BAX/BAK knockout cells with this compound at the desired concentrations and for the specified duration. Include an untreated control for each cell line.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of BCL-2 Family Proteins
This protocol details the detection of BCL-2 family protein expression levels by Western blotting.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BAX, BAK, BCL-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Molecular Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental processes discussed in this guide.
Caption: this compound-induced apoptosis pathway.
Caption: Experimental workflow for validating BAX/BAK role.
Caption: Comparison of this compound effect in proficient vs. deficient cells.
Conclusion
The experimental data presented in this guide provides a clear and objective validation of the indispensable roles of BAX and BAK in this compound-induced apoptosis. The resistance observed in BAX-deficient cells underscores the importance of a functional intrinsic apoptotic pathway for the efficacy of BCL-2 inhibitors. For researchers and drug development professionals, these findings highlight the significance of assessing the BAX/BAK status in tumors as a potential biomarker for predicting response to this compound and for developing rational combination therapies to overcome resistance. A thorough understanding of these molecular gatekeepers is paramount to optimizing the clinical application of this compound and other BH3-mimetics.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. CRISPR/Cas9 Knockout of Bak Mediates Bax Translocation to Mitochondria in response to TNFα/CHX-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to this compound | Hematology, Transfusion and Cell Therapy [htct.com.br]
Safety Operating Guide
Navigating the Safe Disposal of Venetoclax: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the BCL-2 inhibitor, Venetoclax, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing exposure risks and adhering to regulatory standards.
This compound is classified as a hazardous drug, and as such, requires special handling and disposal procedures to prevent harm to personnel and the environment. The following protocols are based on safety data sheets and general guidelines for cytotoxic drug waste management.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.[1]
-
Gown: A disposable, lint-free gown with a closed front, long sleeves, and elastic or knit-closed cuffs.[1]
-
Eye Protection: Safety goggles with side shields.[2]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[2]
All handling of this compound should be conducted in a designated area, such as a biological safety cabinet, to minimize the risk of aerosol formation and environmental contamination.[2]
Step-by-Step Disposal Procedure for this compound Waste
The disposal of this compound and any materials contaminated with it must be handled as cytotoxic waste. This includes unused or expired drug product, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE.
-
Segregation of Waste: All this compound-contaminated waste must be segregated from regular laboratory trash.[1][3]
-
Containerization:
-
Sharps: All sharps, such as needles and syringes, must be placed in a designated cytotoxic sharps container.[3][4] This container should be puncture-resistant and clearly labeled as "Cytotoxic Waste."[4]
-
Solid Waste: Non-sharp solid waste, including empty vials, contaminated gloves, gowns, and labware, should be placed in a leak-proof, sealable plastic bag, which is then placed into a designated cytotoxic waste container.[4][5] These containers are typically color-coded, often with a purple lid, to denote cytotoxic and cytostatic waste.[3]
-
Liquid Waste: Unused liquid this compound solutions should not be poured down the drain.[6][7] They should be collected in a sealed, leak-proof container clearly labeled as "Liquid Cytotoxic Waste." Some local regulations may require the solidification of liquid waste with an absorbent material before being placed in the cytotoxic waste container.[7]
-
-
Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste."[1]
-
Storage: Cytotoxic waste should be stored in a secure, designated area with limited access until it can be collected by a licensed hazardous waste disposal company.[1][6]
-
Final Disposal: The ultimate disposal of this compound waste should be carried out by a licensed hazardous material disposal company, typically through high-temperature incineration.[1][6]
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area, protecting personnel from exposure.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the full complement of recommended PPE.
-
Containment: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[8]
-
Cleanup: Carefully collect the contaminated absorbent materials and any broken glass (using forceps) and place them in the cytotoxic waste container.[8]
-
Decontamination: Clean the spill area with an appropriate deactivating agent or a detergent solution, followed by a rinse with water. All cleaning materials must also be disposed of as cytotoxic waste.[2][8]
Quantitative Data Summary
The following table summarizes key quantitative data for the handling and storage of this compound.
| Parameter | Value | Source |
| Recommended Storage Temp. | Powder: -20°C | [2] |
| Molecular Weight | 868.44 g/mol | [2] |
Below is a workflow diagram illustrating the proper disposal procedures for this compound.
Caption: Workflow for the safe disposal of this compound waste.
It is crucial to consult your institution's specific safety protocols and local regulations for pharmaceutical and cytotoxic waste disposal, as requirements may vary. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and responsible environmental stewardship.
References
- 1. thepharmavision.com [thepharmavision.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ipservices.care [ipservices.care]
Comprehensive Safety and Handling Guide for Venetoclax
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Venetoclax. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment. This compound is classified as a hazardous drug, with potential health risks including harm to a fetus, and damage to organs through prolonged or repeated exposure.[1][2]
Hazard Identification
This compound is identified as a hazardous substance with the following classifications:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Tablets/Receiving | Single pair of chemotherapy-tested gloves | Not required if no risk of contamination | Not required | Not required |
| Compounding (Crushing/Splitting Tablets) | Double pair of chemotherapy-tested gloves | Disposable gown resistant to chemotherapy drugs | Safety glasses with side shields or face shield | NIOSH-approved respirator (e.g., N95) if not handled in a containment device |
| Weighing and Preparing Solutions | Double pair of chemotherapy-tested gloves | Disposable gown resistant to chemotherapy drugs | Safety glasses with side shields or face shield | Work in a ventilated cabinet (e.g., fume hood or biological safety cabinet) to avoid inhalation of dust or aerosols.[2] |
| Administering to Laboratory Animals | Double pair of chemotherapy-tested gloves | Disposable gown resistant to chemotherapy drugs | Safety glasses with side shields or face shield | Not required if administered carefully to avoid aerosolization |
| Cleaning Spills | Double pair of chemotherapy-tested gloves | Disposable gown resistant to chemotherapy drugs | Safety glasses with side shields and face shield | NIOSH-approved respirator (e.g., N95) |
| Waste Disposal | Double pair of chemotherapy-tested gloves | Disposable gown resistant to chemotherapy drugs | Safety glasses with side shields | Not required |
Operational and Disposal Plans
Safe Handling Procedures:
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize contamination of the general laboratory space.
-
Avoid Dust and Aerosol Generation: Handle the compound carefully to avoid the formation of dust or aerosols.[2][3] When manipulating tablets, such as crushing or splitting, appropriate engineering controls and respiratory protection are crucial.[4][5]
-
Hand Washing: Wash hands thoroughly with soap and water before donning and after removing PPE.[2][6]
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
Waste Disposal:
-
Cytotoxic Waste: All materials contaminated with this compound, including unused drug, PPE, and cleaning supplies, must be disposed of as cytotoxic or hazardous waste.[1][7]
-
Segregation: Segregate cytotoxic waste in clearly labeled, leak-proof containers at the point of generation.[7]
-
Disposal Containers: Use puncture-proof containers for sharps and sealable, double-layered plastic bags or containers for other contaminated materials.[7]
-
Professional Disposal: Arrange for disposal by a licensed hazardous material disposal company in accordance with federal, state, and local regulations.[7][8]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water.[2][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][9] If breathing is difficult, provide artificial respiration or oxygen.[9] Seek medical attention. |
| Ingestion | Do not induce vomiting.[8] Rinse the mouth with water.[2][8] Seek immediate medical attention.[1] |
Personal Protective Equipment Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize the risk of contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
